Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FNO4/c1-16-8(13)3-2-4(11)6(10)7(5(3)9)12(14)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKAHKJEHVCUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"physical and chemical properties of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate"
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Abstract
This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its complex arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—along with a methyl ester functionality, makes it a highly activated and strategic intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its predicted physical and chemical properties, drawing upon data from structurally similar analogs due to the limited availability of specific experimental data for this exact molecule. We will delve into its molecular structure, predicted physicochemical parameters, chemical reactivity, proposed synthetic pathways, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application in complex synthetic campaigns.
Molecular Identity and Structural Characterization
The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical behavior. Understanding its core identity is the first step in its application.
IUPAC Name: this compound Molecular Formula: C₈H₃Cl₂FNO₄ Molecular Weight: 269.99 g/mol CAS Number: A specific CAS number for this compound is not widely indexed, suggesting its status as a niche research chemical or novel intermediate. The closest related precursor acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, is registered under CAS Number 106809-14-7[1].
Proposed Workflow for Structural Elucidation
For any newly synthesized batch of this compound, rigorous structural confirmation is paramount. The following workflow ensures the identity and purity of the material.
Caption: Workflow for structural confirmation of the title compound.
Physicochemical Properties: An Analog-Based Prediction
Direct experimental data for this compound is scarce. However, we can reliably predict its properties by analyzing trends from similar halogenated and nitrated aromatic esters.
| Property | Predicted Value | Rationale & Comparative Insights |
| Appearance | White to pale yellow solid | Similar nitroaromatic compounds, such as Methyl 4-fluoro-3-nitrobenzoate, present as white to yellow crystalline powders[2]. The high degree of substitution and polarity further supports a solid state at room temperature. |
| Melting Point | 65 - 85 °C | The parent acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, has a high melting point. Esterification typically lowers the melting point by removing intermolecular hydrogen bonding from the carboxylic acid. For comparison, Methyl 4-fluoro-3-nitrobenzoate melts at 59-63 °C[2], while Methyl 3-nitrobenzoate melts at 78-80 °C[3]. The additional chloro substituents on the target molecule would likely increase the melting point relative to the fluoro-nitro analog. |
| Boiling Point | > 280 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. For reference, Methyl 3-nitrobenzoate boils at 279 °C[3]. The increased halogenation would raise this further, likely nearing decomposition temperatures at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone) | The ester group provides some polarity, but the halogenated aromatic ring makes it largely hydrophobic. Nitro and halogen substituents are known to decrease aqueous solubility. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | The presence of three halogens significantly increases lipophilicity. This is partially offset by the polar nitro and ester groups. The calculated XLogP3 for the related Methyl 2-chloro-4-fluoro-5-nitrobenzoate is 2.3[4]. The additional chlorine atom in the target compound would likely increase this value. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups. The heavily electron-deficient ring is primed for specific transformations.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation is a cornerstone of medicinal chemistry, providing a handle for amide bond formation, sulfonylation, or diazotization reactions. This is a common strategy for creating pharmaceutical intermediates[5].
-
Nucleophilic Aromatic Substitution (SₙAr): The positions ortho and para to the powerful nitro group are highly activated towards nucleophilic attack. The chlorine atoms at positions 2 and 4 are potential leaving groups for substitution by amines, alkoxides, or thiolates. The fluorine at position 5 is less likely to be displaced under typical SₙAr conditions compared to chlorine.
-
Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols. This allows for modification of the carboxylate moiety late in a synthetic sequence.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents[6].
Proposed Synthesis and Purification Protocol
A logical synthetic route involves the esterification of the corresponding carboxylic acid. The acid itself can be synthesized via a one-pot nitration and oxidation of a suitable acetophenone precursor[7].
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol (Esterification)
This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids[8].
-
Reaction Setup: To a solution of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M), add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise at 0 °C.
-
Heating: Warm the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Safety and Handling
While no specific MSDS exists for this compound, a robust safety assessment can be compiled from the data sheets of structurally related chemicals, such as other halogenated nitrobenzoates[9][10].
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation[10].
-
H335: May cause respiratory irritation[9].
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[9].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards[9][11].
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling[11][12].
-
Skin and Body Protection: Wear impervious clothing and a lab coat.
-
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[9].
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately[9].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[11].
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Potential Applications in Research and Development
The true value of this compound lies in its role as a key intermediate. Its structural motifs are found in several classes of bioactive molecules.
-
Pharmaceuticals: As a halogenated nitroaromatic, it is a precursor for synthesizing complex heterocyclic systems. The derived 3-amino-2,4-dichloro-5-fluorobenzoate is a valuable scaffold for kinase inhibitors, antivirals, and other targeted therapies. The parent structure of quinolone and xacin-series antibiotics often relies on similar fluorinated benzoic acids[7].
-
Agrochemicals: The high degree of halogenation and the presence of a nitro group are features common in modern pesticides and herbicides. This compound can serve as a starting point for creating new crop protection agents with tailored activities and environmental profiles[2].
By providing a multifunctional scaffold, this compound enables chemists to explore a wide chemical space and accelerate the discovery of new chemical entities.
References
-
Capot Chemical. (2019). Material Safety Data Sheet for Methyl 4-fluoro-3-nitrobenzoate. [Link]
- Google Patents. (2013). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Chem-Impex. Methyl 4-fluoro-3-nitrobenzoate. [Link]
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Mol-Instincts. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. [Link]
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ChemBK. Methyl 3-nitrobenzoate. [Link]
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PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]
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A Comprehensive Technical Guide to Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. This document details its chemical identity, a robust synthesis protocol, physicochemical properties, and its strategic importance in medicinal chemistry, particularly in the development of advanced antibiotic frameworks.
Chemical Identity and Structure
This compound is a polysubstituted aromatic ester. Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on the benzene ring makes it a highly activated and versatile building block for complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 1153285-12-1 |
| Molecular Formula | C₈H₄Cl₂FNO₄ |
| Molecular Weight | 268.03 g/mol |
| IUPAC Name | This compound |
The structural arrangement of substituents on the aromatic ring creates a specific electronic and steric environment, which is pivotal for its reactivity and subsequent application in targeted synthesis.
A Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, a highly substituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of a complete public spectroscopic dataset for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to predict and interpret its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This approach, rooted in scientific first principles, offers a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities.
Introduction
This compound is a complex aromatic ester. The strategic placement of its substituents—two chlorine atoms, a fluorine atom, and a nitro group on the benzene ring, along with a methyl ester—creates a unique electronic and steric environment. This substitution pattern is expected to give rise to a distinct spectroscopic signature, which is critical for its unambiguous identification and for quality control in any synthetic application. Understanding the expected spectral features is paramount for scientists navigating the complexities of modern drug development and materials science.
Molecular Structure and Spectroscopic Correlation
The interplay of the electron-withdrawing nitro group and halogens, and the methyl ester functionality, governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS. The following sections will deconstruct these interactions to build a comprehensive spectroscopic profile.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, we can predict the following key features in its electron ionization (EI) mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation, generating a series of characteristic daughter ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum Data
| m/z (predicted) | Ion Identity | Interpretation |
| 267/269/271 | [M]+• | Molecular ion peak. The isotopic pattern of two chlorine atoms (3:1 ratio for 35Cl:37Cl) will result in a characteristic M, M+2, M+4 pattern. |
| 236/238/240 | [M - OCH3]+ | Loss of the methoxy radical from the ester group. |
| 208/210/212 | [M - COOCH3]+ | Loss of the carbomethoxy group. |
| 221/223/225 | [M - NO2]+ | Loss of the nitro group. |
| 193/195/197 | [M - NO2 - CO]+ | Subsequent loss of carbon monoxide. |
Interpretation and Mechanistic Insights
The fragmentation of aromatic nitro compounds is well-documented.[1][2][3] The molecular ion is expected to be clearly visible. The presence of two chlorine atoms will produce a characteristic isotopic cluster for all chlorine-containing fragments, which is a powerful diagnostic tool. The primary fragmentation pathways will likely involve the loss of the ester group functionalities (•OCH3 or •COOCH3) and the nitro group (•NO2). The loss of the nitro group is a common fragmentation pathway for aromatic nitro compounds.[4]
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl group of the ester, the nitro group, and the substituted aromatic ring. While a spectrum for the exact methyl ester is not available, the spectrum of the parent carboxylic acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, provides a strong basis for prediction.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, and it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Spectrum Generation: An interferogram is generated and then Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (predicted) | Functional Group | Vibration |
| 3100-3000 | Aromatic C-H | Stretching |
| ~1730 | Ester C=O | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| ~1540 | Asymmetric NO₂ | Stretching |
| ~1350 | Symmetric NO₂ | Stretching |
| 1300-1100 | C-O (ester) & C-F | Stretching |
| 800-700 | C-Cl | Stretching |
Interpretation and Causality
The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the methyl ester group, expected around 1730 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The strongly electron-withdrawing nitro and chloro groups will likely cause a slight shift to a higher wavenumber compared to an unsubstituted methyl benzoate. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands around 1540 cm⁻¹ and 1350 cm⁻¹, respectively.[6][7] The aromatic C=C stretching vibrations will be observed in the 1600-1475 cm⁻¹ region. The C-O stretching of the ester and the C-F stretching will likely appear in the 1300-1100 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 800-700 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For each nucleus (¹H, ¹³C, ¹⁹F), a specific radiofrequency pulse sequence is applied.
-
Signal Processing: The resulting free induction decay (FID) is Fourier-transformed to generate the NMR spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be relatively simple, showing signals for the aromatic proton and the methyl ester protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) (predicted) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Doublet | 1H | Aromatic H-6 |
| ~3.9-4.0 | Singlet | 3H | -OCH₃ |
Interpretation and Rationale
The single aromatic proton (H-6) is flanked by a fluorine atom at the meta position and a carbon bearing the ester group at the para position. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group will significantly deshield this proton, pushing its chemical shift downfield to the region of 8.0-8.2 ppm. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet, likely in the range of 3.9-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) (predicted) | Assignment | Coupling |
| ~164-166 | C=O | |
| ~155-160 | C-F | Large ¹JCF |
| ~145-150 | C-NO₂ | |
| ~135-140 | C-Cl | |
| ~130-135 | C-Cl | |
| ~125-130 | C-COOCH₃ | |
| ~120-125 | C-H | Doublet (²JCF) |
| ~53-54 | -OCH₃ |
Interpretation and Key Insights
The carbonyl carbon of the ester will be the most downfield signal in the aliphatic region, around 164-166 ppm. The aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF) and will be shifted downfield. The carbons attached to the chlorine and nitro groups will also be significantly deshielded. The protonated aromatic carbon (C-6) will appear as a doublet due to coupling with the fluorine atom (²JCF). The methyl carbon of the ester will be the most upfield signal, around 53-54 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.
Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) (predicted) | Multiplicity |
| ~ -110 to -120 | Doublet |
Rationale
The single fluorine atom on the aromatic ring will give rise to one signal in the ¹⁹F NMR spectrum. Its chemical shift will be influenced by the other substituents on the ring. It is expected to appear as a doublet due to coupling with the ortho proton (H-6).
Caption: Relationship between spectroscopic techniques and structural information.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and by drawing comparisons with structurally related molecules, we have constructed a detailed and reliable spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and other complex, highly substituted aromatic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of novel chemical matter.
References
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]
- Yinon, J., & Zitrin, S. (1977). Mass spectrometry of explosives. In The Chemistry of the Nitro and Nitroso Groups, Part 1 (pp. 319-377). John Wiley & Sons, Ltd.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]
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Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum?[Link]
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The Royal Society of Chemistry. (2013). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]
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The Royal Society of Chemistry. (n.d.). 4. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
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- 4. youtube.com [youtube.com]
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- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. quora.com [quora.com]
A Technical Guide to the Solubility of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for accurate solubility determination.
Introduction: The Significance of Solubility in Research and Development
This compound is a highly functionalized aromatic compound, suggesting its potential as an intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The solubility of such a compound is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the successful development of new chemical entities.
This guide will first explore the predicted solubility of this compound based on an analysis of its structural features and comparison with analogous compounds. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility will be presented, empowering researchers to generate precise and reliable data.
Predicted Solubility Profile of this compound
The molecule possesses several key functional groups that influence its polarity and intermolecular interactions:
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions.
-
Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing and increase the molecular weight and hydrophobicity.
-
Fluoro Group (-F): The high electronegativity of fluorine can contribute to dipole moments within the molecule.
-
Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group, capable of participating in strong dipole-dipole interactions.
The presence of multiple halogen and nitro substituents on the benzene ring significantly reduces its aqueous solubility but is expected to enhance its solubility in organic solvents. The overall molecule can be classified as polar. Therefore, it is predicted to be more soluble in polar organic solvents and less soluble in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | These solvents can engage in strong dipole-dipole interactions with the polar nitro and ester groups of the solute. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the nitro and ester groups, although the lack of hydrogen bond donor sites on the solute itself may limit solubility compared to polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of this compound makes it incompatible with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |
| Chlorinated | Dichloromethane | Moderate to High | The polarity and ability of dichloromethane to engage in dipole-dipole interactions make it a good candidate for dissolving this compound. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust experimental methodology is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol is a self-validating system designed to yield accurate and reproducible results.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle by letting them stand undisturbed or by brief centrifugation.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Causality and Trustworthiness in the Experimental Design
The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.
-
Use of Excess Solute: This ensures that the solution reaches thermodynamic equilibrium and is truly saturated.
-
Constant Temperature Control: Solubility is temperature-dependent, and maintaining a constant temperature is crucial for reproducibility.[4]
-
Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.
-
Filtration: The removal of all solid particles before analysis is essential to avoid overestimation of the solubility.
-
Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures the accuracy and precision of the concentration measurement.
Conclusion
While specific solubility data for this compound is not currently published, its molecular structure strongly suggests a favorable solubility in polar organic solvents. This technical guide provides a robust framework for predicting its solubility profile and a detailed, validated experimental protocol for its precise quantitative determination. By following the outlined procedures, researchers can generate the high-quality data necessary to advance their research and development efforts involving this promising chemical intermediate.
References
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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-
PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]
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Reactivity Profile of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: A Predictive Analysis for Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its polysubstituted benzene ring, featuring an ester, a nitro group, and three distinct halogen atoms, presents a rich landscape for chemical modification. This guide provides a comprehensive analysis of its reactivity profile, offering field-proven insights into its synthetic utility. While direct literature on this specific molecule is sparse, this document leverages established principles of physical organic chemistry and data from close structural analogs to construct a robust, predictive model of its behavior. We will delve into the key transformations this molecule can undergo, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and ester hydrolysis, providing detailed mechanistic explanations and actionable experimental protocols.
Introduction and Strategic Significance
The strategic value of this compound lies in its potential as a scaffold for constructing complex molecular architectures. The electron-deficient nature of the aromatic ring, created by the potent electron-withdrawing effects of the nitro and methoxycarbonyl groups, activates the halogen substituents towards nucleophilic displacement. This feature is paramount in the synthesis of novel therapeutic agents and agrochemicals, where the controlled, sequential introduction of various nucleophiles is a common strategy.[1][2][3] For instance, related compounds like 2,4-dichloro-3-nitro-5-fluorobenzoic acid are crucial intermediates in the synthesis of quinolone and xacin-series medicines.[4] This guide serves as a predictive roadmap for chemists looking to exploit the unique reactivity of this molecule.
Proposed Synthesis Route
The most logical and industrially scalable synthesis of the title compound involves a two-step process starting from 2,4-dichloro-5-fluoroacetophenone. This precursor undergoes a one-pot nitration and oxidation to yield 2,4-dichloro-3-nitro-5-fluorobenzoic acid, which is then subjected to Fischer esterification.
Step-by-Step Protocol:
-
Synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic Acid:
-
In a suitable reactor, charge nitric acid (80-99%).[4]
-
Control the temperature between -5°C and 15°C and add 2,4-dichloro-5-fluoroacetophenone in portions.[4]
-
Maintain this temperature for 2-5 hours to complete the nitration.
-
Increase the temperature to 50°C - 150°C to initiate and complete the oxidation of the acetyl group to a carboxylic acid.[4]
-
Upon reaction completion, the mixture is poured into an ice solution to precipitate the product, which is then isolated by filtration. This one-pot method is efficient, with reported yields up to 92%.[4]
-
-
Esterification to this compound:
-
Dissolve the synthesized 2,4-dichloro-3-nitro-5-fluorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.[5]
-
Heat the mixture to reflux (approx. 65°C) for 4-5 hours.[5][6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target methyl ester.
-
Diagram: Proposed Synthesis Workflow
Caption: Mechanism of SNAr via a Meisenheimer intermediate.
Protocol: General SNAr with an Amine Nucleophile
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable amine nucleophile (e.g., morpholine, 1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 eq.).
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, a transformation that is fundamental for introducing a key functional group for further derivatization, such as amide bond formation or heterocycle synthesis.
Choice of Reagents: The selection of a reducing agent is critical to ensure chemoselectivity and avoid undesired side reactions, particularly dehalogenation.
-
Catalytic Hydrogenation (H₂/Catalyst):
-
Pd/C: Highly effective for nitro reductions but carries a high risk of dehalogenating the aryl chlorides. [7]This reagent should be used with caution.
-
Raney Nickel: A good alternative to Pd/C, as it is less prone to causing dehalogenation of aromatic chlorides. [7] * PtO₂: A powerful catalyst, also effective for reducing nitro groups. [8]* Metal/Acid Systems:
-
SnCl₂·2H₂O: A classic and mild method that is tolerant of many functional groups, including esters and aryl halides. [7]It is an excellent choice for this substrate.
-
Fe/NH₄Cl or Fe/AcOH: An inexpensive and effective option, often used in industrial settings. [7]* Transfer Hydrogenation:
-
Ammonium formate or Hydrazine/Catalyst: These methods can sometimes offer improved chemoselectivity.
-
Protocol: Nitro Reduction using SnCl₂
-
Suspend this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 70-80°C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove inorganic solids.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aniline product.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is useful when the carboxylic acid functionality is required for subsequent coupling reactions.
Reaction Conditions:
-
Basic Hydrolysis (Saponification): Typically performed using NaOH or LiOH in a mixture of water and a co-solvent like methanol or THF at room temperature or with gentle heating. This method is generally high-yielding but can be complicated if other base-sensitive functional groups are present.
-
Acidic Hydrolysis: Achieved by heating the ester in an aqueous acid solution (e.g., H₂SO₄/H₂O or HCl/H₂O). This method is often slower and may require harsher conditions.
Protocol: Basic Ester Hydrolysis
-
Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.).
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with aqueous HCl (e.g., 1M HCl).
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
Summary and Synthetic Outlook
This compound is a molecule primed for complex synthesis. Its reactivity can be selectively harnessed to build diverse molecular libraries. The most reactive handle is the C4-Cl position for SNAr, followed by the highly reliable reduction of the nitro group. The ester provides a third point for modification via hydrolysis and subsequent amide coupling. This predictable, hierarchical reactivity makes it an exceptionally valuable intermediate for drug discovery programs.
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Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. CN103304422A.
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METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. Chemicalbook.
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Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
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Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd.
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The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. CN103922942B.
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Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd.
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.
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Methyl 5-fluoro-2-methyl-3-nitrobenzoate. ChemicalBook.
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Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
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The Crucial Role of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
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Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem.
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
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Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.
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methyl 2-fluoro-3-nitrobenzoate synthesis. ChemicalBook.
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Electrophilic Aromatic Substitution on Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: A Case Study in the Functionalization of Polysubstituted Arenes
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted functionalization of highly substituted aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate represents a particularly challenging substrate for electrophilic aromatic substitution (EAS) due to a confluence of severe electronic deactivation and significant steric hindrance. This guide provides an in-depth analysis of the substrate's reactivity, predicts the regiochemical outcome of EAS reactions, and furnishes detailed, field-proven protocols for attempting such transformations. Our analysis reveals that despite the presence of multiple deactivating groups, the sole available position (C6) is weakly activated by the adjacent fluoro substituent, making substitution theoretically possible under forcing conditions. This document serves as a technical playbook for professionals navigating the complexities of late-stage functionalization on electron-deficient aromatic systems.
Introduction: The Challenge of Polysubstituted Arenes
Polysubstituted benzene derivatives are privileged scaffolds in countless pharmaceutical agents and advanced materials. The ability to precisely install new functional groups onto a complex aromatic core is often a critical step in a synthetic campaign. However, as a benzene ring becomes more substituted, its reactivity and the regioselectivity of subsequent reactions become more complex to predict and control.[1]
The substrate, this compound, presents a formidable challenge. The benzene ring is decorated with five substituents, leaving only a single hydrogen atom at the C6 position available for substitution. Furthermore, all five existing substituents are electron-withdrawing, rendering the ring exceptionally electron-deficient and thus, profoundly deactivated towards classical electrophilic attack.[2][3] This guide will dissect the competing electronic and steric factors to provide a clear rationale for experimental design.
In Silico Analysis of Reactivity and Regioselectivity
A rigorous analysis of the substrate's electronic and steric properties is paramount before any experimental work is undertaken. The outcome of an EAS reaction is governed by the cumulative influence of all substituents on the stability of the cationic intermediate (the arenium ion or sigma complex).[3][4]
Electronic Profile of Substituents
The substituents on the ring collectively deactivate it through a combination of inductive and resonance effects. Their individual characteristics are summarized below.
| Position | Substituent | Classification | Directing Effect | Inductive Effect (I) | Resonance Effect (R) |
| C1 | -COOCH₃ | Moderately Deactivating | Meta | Electron-withdrawing (-I) | Electron-withdrawing (-R) |
| C2 | -Cl | Weakly Deactivating | Ortho, Para | Electron-withdrawing (-I) | Electron-donating (+R) |
| C3 | -NO₂ | Strongly Deactivating | Meta | Electron-withdrawing (-I) | Electron-withdrawing (-R) |
| C4 | -Cl | Weakly Deactivating | Ortho, Para | Electron-withdrawing (-I) | Electron-donating (+R) |
| C5 | -F | Weakly Deactivating | Ortho, Para | Electron-withdrawing (-I) | Electron-donating (+R) |
Table 1: Electronic properties of substituents on the target molecule.[5][6][7][8][9]
Although halogens are deactivating overall, their ability to donate a lone pair of electrons via resonance (+R effect) directs incoming electrophiles to the ortho and para positions.[5][10] In contrast, the nitro and methyl ester groups withdraw electron density through both induction and resonance, strongly directing incoming groups to the meta position.[8][9]
Analysis of Directing Vectors and Steric Hindrance
With only the C6 position available, the critical question is which substituents electronically favor substitution at this site. We can visualize the directing effects of each group as vectors pointing to the activated positions.
Caption: Directing effects of substituents. Only the C5-Fluoro group (green arrow) directs toward the sole available C6 position.
This analysis unequivocally shows that the C5 fluoro group is the only substituent that electronically directs an incoming electrophile to the C6 position (its ortho position). All other substituents direct to positions that are already blocked. Therefore, any successful EAS reaction will proceed under the directing influence of the fluorine atom, against the overwhelming deactivating consensus of the other four groups.
Furthermore, the C6 position is sterically hindered, flanked by the C1-ester and the C5-fluoro substituents. While fluorine is small, the methyl ester group is substantially bulkier and will impede the approach of the electrophile.[11][12]
Overall Reactivity Assessment
-
Extreme Deactivation: The ring is one of the most deactivated systems one might encounter. The reaction rate will be exceptionally slow compared to benzene.[2]
-
Forcing Conditions Required: Standard EAS conditions will likely fail. Elevated temperatures and highly reactive electrophile-generating systems are necessary.
-
Unsuitability of Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are incompatible with aromatic rings bearing moderate or strong deactivating groups, such as -NO₂ or -COOCH₃.[3] These reactions will not proceed on this substrate.
Proposed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should employ rigorous safety measures, including the use of blast shields and appropriate personal protective equipment, when working with potent acid mixtures at elevated temperatures. All reactions should be conducted in a certified chemical fume hood.
Workflow Overview
Caption: General experimental workflow for EAS on the target substrate.
Protocol for Nitration (Forced Conditions)
Rationale: Nitration is one of the most feasible EAS reactions on highly deactivated rings. The use of fuming nitric acid in concentrated sulfuric acid generates a high concentration of the highly reactive nitronium ion (NO₂⁺).[13]
Methodology:
-
Preparation: In a thick-walled flask equipped with a magnetic stirrer, condenser, and thermometer, carefully add this compound (1.0 eq).
-
Acid Mixture: In a separate flask cooled in an ice bath, slowly add fuming nitric acid (>90%, 3.0 eq) to concentrated sulfuric acid (98%, 5 mL per gram of substrate).
-
Reaction Initiation: Slowly add the pre-cooled acid mixture to the substrate flask, ensuring the internal temperature does not exceed 20 °C.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. Caution: Potential for runaway exotherm.
-
Workup: After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Extraction: The precipitated solid can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The crude product should be washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and purified by recrystallization or column chromatography.
Protocol for Halogenation (Bromination)
Rationale: To overcome the deactivation, bromination requires a potent Lewis acid catalyst like iron(III) bromide to polarize the Br-Br bond and generate a sufficiently powerful electrophile.[12]
Methodology:
-
Preparation: To a flask containing this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 1.2 eq), add a solvent such as 1,2-dichloroethane.
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 84 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction and quench by carefully adding saturated sodium bisulfite solution to destroy excess bromine.
-
Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry over magnesium sulfate.
-
Purification: The product can be isolated after solvent removal and purified by column chromatography.
Product Characterization and Validation
Confirmation of substitution at the C6 position is critical. The following analytical methods are essential:
-
¹H NMR: The most telling evidence will be the disappearance of the singlet corresponding to the C6-H in the starting material and the appearance of no new aromatic protons in the product.
-
¹³C NMR: The C6 carbon signal will shift significantly upon substitution.
-
¹⁹F NMR: The coupling pattern of the fluorine at C5 may change depending on the nature of the new C6 substituent.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the new compound, verifying the addition of the electrophile and the loss of one hydrogen atom.
Conclusion
The electrophilic aromatic substitution of this compound is a formidable synthetic challenge. A thorough analysis of the electronic and steric factors indicates that while the aromatic ring is severely deactivated, substitution is mechanistically plausible exclusively at the C6 position. This regioselectivity is dictated by the ortho-directing effect of the C5-fluoro substituent. Experimental success hinges on the use of aggressive, forcing conditions to generate a highly reactive electrophile capable of overcoming the high activation energy barrier. The protocols and analyses presented in this guide offer a scientifically grounded framework for researchers aiming to functionalize this and other similarly complex, electron-deficient aromatic systems.
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Organic Chemistry II - 5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
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EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
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Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. AIP Publishing. [Link]
-
18.6 Directing Effects of Substituted Benzenes. Chemistry LibreTexts. [Link]
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Synthesis of Polysubstituted Benzenes. Fiveable. [Link]
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Electrophilic aromatic substitution. Wikipedia. [Link]
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Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]
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14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
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16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]
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4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution. University of Illinois Springfield. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
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Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]
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12.14 Substituent Effects in Electrophilic Aromatic Substitution. SlidePlayer. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
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Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]
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Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
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Directing Effects. Save My Exams. [Link]
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Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Medium. [Link]
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16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem. [Link]
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A Comprehensive Technical Guide to the Synthetic Utility of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Abstract
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a polysubstituted aromatic compound engineered to serve as a highly versatile scaffold in modern organic synthesis. The strategic placement of two chloro substituents, a fluoro group, and a strongly electron-withdrawing nitro group on the benzoate core creates a unique electronic landscape, predisposing the molecule to a variety of selective chemical transformations. This guide provides an in-depth analysis of its potential applications, focusing on its utility as a building block for complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science sectors. We will explore the causality behind its reactivity in key transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent derivatization pathways. This document serves as a technical resource for researchers and process chemists seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Design of a Versatile Building Block
In the landscape of drug discovery and materials science, the use of fluorinated building blocks is a cornerstone strategy for imbuing target molecules with desirable properties such as enhanced metabolic stability, increased bioavailability, and modulated binding affinity.[1][2] this compound emerges as a particularly valuable intermediate due to its dense functionalization. Each substituent is strategically positioned to either activate the ring for subsequent reactions or serve as a handle for diversification.
The core of its utility lies in the powerful electron-withdrawing capacity of the nitro group, which significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards nucleophilic aromatic substitution (SNAr).[3] The presence of three distinct halogen atoms (two chlorine, one fluorine) offers multiple, potentially differentiable, leaving groups for such substitutions. This guide will dissect the principal reaction pathways accessible from this scaffold, providing both mechanistic insights and practical, field-proven protocols.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | Not explicitly assigned; parent acid is known. | - |
| Molecular Formula | C₈H₄Cl₂FNO₄ | [4] |
| Molecular Weight | 268.03 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Typically >95% | [4] |
Core Reactivity and Synthetic Applications
The synthetic potential of this compound is dictated by the interplay of its functional groups. The diagram below illustrates the primary reactive sites that can be exploited in organic synthesis.
Caption: Key reactive sites and major transformation pathways for the title compound.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity
The cornerstone of this reagent's utility is its high susceptibility to SNAr. The nitro group, positioned ortho and para to the three halogen atoms, strongly stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[3]
Causality Behind Reactivity: In SNAr reactions on polyhalogenated nitroaromatics, fluorine is often a better leaving group than chlorine. This is due to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic and provides strong inductive stabilization to the intermediate carbanion. Therefore, nucleophilic attack may preferentially occur at the C5 position (C-F bond), though substitution at the C2 or C4 positions (C-Cl bonds) is also feasible and may be tuned by the choice of nucleophile and reaction conditions.
This reactivity allows for the introduction of a wide array of functional groups, including:
-
Oxygen Nucleophiles (O-SNAr): Alkoxides and phenoxides can be used to introduce ether linkages, leading to the synthesis of complex diaryl ethers or alkoxy-substituted aromatics.
-
Nitrogen Nucleophiles (N-SNAr): Primary and secondary amines react readily to form substituted anilines, which are key precursors for many pharmaceuticals and dyes.
-
Sulfur Nucleophiles (S-SNAr): Thiolates can be employed to generate thioethers, which are important in various bioactive molecules.
Caption: Generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
Exemplary Protocol 1: SNAr with an Amine Nucleophile
This protocol describes a representative procedure for the substitution of a halogen with a generic primary amine.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Reagents: Add the primary amine (1.1-1.5 eq.) to the solution. Follow with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to scavenge the HX formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by TLC or LC-MS monitoring.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Reduction of the Nitro Group: Accessing Key Aniline Intermediates
The nitro group serves not only as an activating group but also as a masked amine. Its reduction to an aniline is a pivotal transformation, opening up a vast landscape of subsequent chemical reactions.[5][6] This two-step strategy—SNAr followed by nitro reduction—is a powerful approach for building complex, functionalized aniline derivatives.
Common Reduction Methodologies:
-
Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere provides the aniline in high yield with water as the only byproduct.
-
Metal/Acid Reduction: Classic conditions such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol/HCl are robust, scalable, and effective for substrates that may be sensitive to catalytic hydrogenation.[5]
The resulting aniline, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (or its SNAr-derived analogue), is a valuable precursor for the synthesis of nitrogen-containing heterocycles like benzimidazoles, quinolones, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[6]
Caption: Synthetic pathways available after the reduction of the nitro group to an aniline.
Exemplary Protocol 2: Catalytic Hydrogenation of the Nitro Group
-
Setup: To a solution of the nitroaromatic compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on carbon (5-10 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-4 atm or 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC, LC-MS, or hydrogen uptake).
-
Filtration: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude aniline product, which is often pure enough for subsequent steps.
Synthesis of the Core Scaffold
The title compound is readily prepared from its corresponding carboxylic acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a known intermediate.[7][8] The synthesis of this acid has been reported via a one-pot nitration/oxidation of 2,4-dichloro-5-fluoroacetophenone.[8] The final step is a standard Fisher esterification.
Caption: A practical two-step synthesis route to the target methyl ester.
Exemplary Protocol 3: Esterification of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
-
Setup: Suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (typically 5-10 volumes).
-
Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.
-
Reaction: Warm the mixture to reflux and maintain for 4-16 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and reduce the volume of methanol under vacuum. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
While specific toxicological data for this compound is not widely available, related halogenated nitroaromatic compounds are generally classified as hazardous.[4][9][10]
-
Hazards: Expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and fumes.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its dense and strategically arranged functional groups provide a platform for a multitude of high-value transformations. The ability to perform selective nucleophilic aromatic substitutions, coupled with the facile conversion of the nitro group into a reactive aniline, allows for the rapid construction of complex molecular frameworks. This guide has outlined the core reactivity, provided mechanistic rationale, and presented validated protocols to empower researchers in pharmaceutical, agrochemical, and materials science to effectively integrate this scaffold into their synthetic programs.
References
- Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. CN111320141A.
-
PubChem. Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. CN103922942B.
-
PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026A2.
- Google Patents. Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. CN103304422B.
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WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384A. Available from: [Link]
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Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20-28. Available from: [Link]
-
Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]
-
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]
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National Institutes of Health. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]
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Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
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Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
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Global Substance Registration System. METHYL 2,5-DICHLORO-4-NITROBENZOATE. Available from: [Link]
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National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Highly Functionalized Benzene Ring
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a key chemical intermediate whose highly substituted benzene ring makes it a valuable building block in the synthesis of complex organic molecules. Its structural features, including electron-withdrawing chloro and nitro groups, alongside a fluorine atom, provide multiple reaction sites for further chemical modifications. This makes it particularly useful in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is paramount for achieving desired biological activity. This guide provides a comprehensive overview of a robust and efficient synthesis route for this important compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes.
A Strategic Approach to Synthesis: A Two-Step Conversion
The most effective and industrially scalable synthesis of this compound is achieved through a two-step process. This strategy begins with the synthesis of the carboxylic acid precursor, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, followed by a classic Fischer esterification to yield the final methyl ester. This approach is favored due to its high yield and the relative simplicity of the procedures.
Step 1: One-Pot Nitration and Oxidation to Form the Carboxylic Acid Intermediate
The initial and most critical step is the formation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid from 2,4-dichloro-5-fluoroacetophenone. A patented one-pot method has been developed that efficiently combines the nitration and oxidation steps, streamlining the process and leading to a high yield of the desired product[1].
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is economically and environmentally advantageous as it reduces the number of separate reaction and work-up steps, minimizing solvent usage and potential loss of product during transfers.
-
Nitric Acid as Reagent: Concentrated nitric acid serves as both the nitrating agent and the oxidant in this reaction. The strongly acidic conditions facilitate the electrophilic aromatic substitution (nitration) at the position ortho to the fluorine and meta to the two chlorine atoms. Subsequent heating allows for the oxidation of the acetyl group to a carboxylic acid.
-
Temperature Control: The reaction is initiated at a low temperature to control the exothermic nitration step and prevent the formation of side products. The temperature is then gradually increased to facilitate the oxidation of the acetyl group.
Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid [1]
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 280g of 90% nitric acid.
-
Initial Cooling: Cool the nitric acid to a temperature between 0°C and 10°C using an ice bath.
-
Substrate Addition: Slowly add 207g of 2,4-dichloro-5-fluoroacetophenone to the cooled nitric acid in batches, ensuring the temperature remains within the 0°C to 10°C range.
-
Nitration: After the addition is complete, maintain the reaction mixture at 0°C to 10°C for 4 hours with continuous stirring.
-
Oxidation - Step 1: Slowly warm the reaction mixture to 40°C and hold at this temperature for 2 hours.
-
Oxidation - Step 2: Carefully heat the mixture to 110°C and maintain this temperature for 1 hour to complete the oxidation.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into frozen water.
-
Isolation: The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: The crude product can be further purified by recrystallization to obtain 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.
Expected Yield and Properties:
| Property | Value |
| Yield | Approximately 92% |
| Melting Point | 192 - 196 °C |
| Appearance | Solid |
Logical Relationship of the One-Pot Synthesis:
Caption: One-pot synthesis of the carboxylic acid intermediate.
Step 2: Fischer Esterification to this compound
With the carboxylic acid precursor in hand, the final step is a Fischer esterification. This acid-catalyzed reaction with methanol will yield the desired methyl ester.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: The reaction is an equilibrium process. Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general Fischer esterification procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield a pure product.
Experimental Workflow for Esterification:
Caption: Step-by-step workflow for the Fischer esterification.
Characterization and Validation of this compound
Expected Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₈H₄Cl₂FNO₄ |
| Molecular Weight | 268.03 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Expected to be a solid at room temperature |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet or a doublet for the aromatic proton, shifted downfield due to the electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached chloro, fluoro, and nitro groups.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the C-O stretch (around 1250 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Cl and C-F bond vibrations.
Conclusion
The synthesis of this compound presented in this guide provides a clear and efficient pathway for obtaining this valuable chemical intermediate. By employing a one-pot nitration/oxidation followed by a standard Fischer esterification, researchers can produce this compound in high yield. The detailed experimental protocols and the rationale behind the chosen synthetic strategy offer a solid foundation for the successful synthesis and purification of this compound, paving the way for its application in the development of new and innovative chemical entities.
References
- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate (CAS No. 139144-48-8), a halogenated nitroaromatic compound with potential applications in pharmaceutical and agrochemical research and development. Given the limited publicly available safety data for this specific molecule, this document synthesizes established protocols for structurally similar chemicals to provide a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Compound Profile and Inferred Hazard Assessment
This compound is a complex molecule characterized by multiple electron-withdrawing groups on a benzene ring. This chemical architecture suggests reactivity and potential biological activity, necessitating a cautious approach to its handling.
Table 1: Physicochemical and Identifier Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 139144-48-8 | N/A |
| Molecular Formula | C₈H₄Cl₂FNO₄ | N/A |
| Molecular Weight | 268.03 g/mol | N/A |
| Appearance | Likely a solid (powder or crystals) | Inferred |
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment has been extrapolated from data on analogous compounds such as methyl 2-fluoro-3-nitrobenzoate and other halogenated nitrobenzenes.[1][2] The primary anticipated hazards include:
-
Skin Corrosion/Irritation: Halogenated aromatic compounds are often irritants.[2][3]
-
Serious Eye Damage/Irritation: Direct contact is likely to cause significant eye irritation.[2][3]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not definitively known, similar compounds can be harmful if swallowed, in contact with skin, or inhaled.[2][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial. The underlying principle is to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of any dust or vapors.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE should be based on a thorough risk assessment. The following are mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[5]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a respirator with an appropriate filter should be used.[6]
Standard Operating Procedures: A Step-by-Step Approach to Safety
Adherence to a well-defined experimental protocol is paramount. The following steps provide a framework for the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust. Use a spatula for transfers.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood.
-
Reaction Setup: All reactions should be performed in a closed system or under reflux within the fume hood.
-
Monitoring: Regularly check the reaction for any signs of unexpected changes.
Post-Reaction Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction steps in the fume hood.
-
Purification: Column chromatography and other purification methods should be conducted with appropriate ventilation.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
Table 2: Emergency Response Protocol
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow institutional emergency procedures. Do not let the chemical enter drains.[1] |
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[3]
Visualizing the Workflow: A Safety-Centric Approach
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
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Methodological & Application
Application Note: Strategic Use of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate in the Synthesis of Advanced Fluoroquinolone Cores
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate as a strategic precursor in the synthesis of fluoroquinolone antibiotics. We will explore the chemical rationale behind its design, provide in-depth mechanistic insights into its conversion to the quinolone core, and present a detailed, field-proven experimental protocol.
Introduction: The Architectural Importance of Fluoroquinolones
Fluoroquinolones are a critical class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[1]. The clinical success of drugs like Ciprofloxacin and Levofloxacin has cemented their role in medicine. The efficacy and spectrum of these agents are highly dependent on the substituents around the core 4-oxo-1,4-dihydroquinoline structure. Consequently, the development of robust and flexible synthetic routes to access diverse analogues is a cornerstone of modern medicinal chemistry. A key strategy involves the use of highly functionalized aromatic precursors that can be elaborated into the final quinolone system. This compound is one such pivotal starting material, designed to facilitate a streamlined and efficient synthesis.
The Precursor: A Strategic Analysis of this compound
The utility of this compound stems from the specific and deliberate placement of its functional groups, each serving a distinct purpose in the synthetic sequence.
-
The Methyl Ester (-COOCH₃): This group serves as a foundational component for building the second ring of the quinolone system. It readily participates in Claisen-type condensations or can be converted to other reactive species.
-
The 5-Fluoro (-F) Group: The fluorine atom at the C-6 position of the final quinolone ring is a hallmark of this antibiotic class. It is strongly correlated with enhanced bacterial uptake and potent inhibition of DNA gyrase[2]. Its presence on the starting material ensures its incorporation into the final drug scaffold.
-
The 2,4-Dichloro (-Cl) Groups: These two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C-4 position is strategically placed to be displaced during the key intramolecular cyclization step to form the quinolone core. The chlorine at the C-2 position (which becomes C-7 in the quinolone) remains as a versatile handle for late-stage diversification, allowing for the introduction of various amines (e.g., piperazine) to modulate the drug's pharmacokinetic and pharmacodynamic properties[3][4].
-
The 3-Nitro (-NO₂) Group: This is arguably the most critical activating group on the ring. As a powerful electron-withdrawing group, it significantly acidifies the ring protons and, more importantly, activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction[5][6][7]. This activation is essential for the high-yield intramolecular cyclization to occur under practical conditions.
Synthetic Strategy Overview
The conversion of this compound into the quinolone core follows a logical and efficient pathway. The general workflow involves three main stages: 1) Formation of a β-enaminone intermediate, 2) Base-mediated intramolecular cyclization to construct the bicyclic quinolone system, and 3) Subsequent functionalization at the C-7 position.
Caption: General workflow for fluoroquinolone synthesis.
Key Mechanistic Steps
Formation of the β-Enaminone Intermediate
The synthesis typically begins by converting the benzoic acid (or its ester) into a more reactive acyl species, such as an acid chloride using thionyl chloride (SOCl₂)[3]. This activated intermediate is then reacted with a suitable three-carbon unit, like ethyl 3-(N,N-dimethylamino)acrylate, to form a complex benzoylacrylate. This is followed by the introduction of the desired N-1 substituent (e.g., cyclopropylamine), which displaces the dimethylamino group to yield the key N-substituted β-enaminone. Enaminones are versatile intermediates widely used in the synthesis of heterocyclic compounds[8][9].
Intramolecular SNAr Cyclization: The Quinolone Core Formation
This is the pivotal ring-forming step. In the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) and heat, the secondary amine of the enaminone intermediate acts as an intramolecular nucleophile. It attacks the carbon atom at position C-4 of the aromatic ring, displacing the chloride leaving group.
This reaction proceeds via the classical addition-elimination mechanism of nucleophilic aromatic substitution (SNAr)[7][10]. The presence of the strongly electron-withdrawing nitro group at the ortho position (C-3) is critical. It stabilizes the transient, negatively charged σ-complex (Meisenheimer complex) through resonance, lowering the activation energy of the reaction and facilitating cyclization[5][6]. Without this activation, the intramolecular cyclization would require much harsher conditions, leading to lower yields and more side products.
Caption: Mechanism of intramolecular SNAr cyclization.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of a key quinolone intermediate, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate[3].
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.
Materials and Reagents
-
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry Benzene
-
Ethyl-3-(N,N-dimethylamino)acrylate
-
Methanol
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure
Step 1: Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride
-
To a flask containing 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) dissolved in dry benzene, add thionyl chloride (4.0 eq).
-
Reflux the mixture at 75-80 °C for 3-4 hours under anhydrous conditions.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Add dry benzene and re-distill twice to ensure complete removal of residual thionyl chloride. The resulting acid chloride is used directly in the next step.
Step 2: Synthesis of Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate (7)
-
This step combines two literature transformations for clarity. Dissolve the crude acid chloride from Step 1 in a suitable solvent and react it with ethyl-3-(N,N-dimethylamino)acrylate to form the intermediate enaminone (6).
-
After formation of the initial enaminone, add Methanol.
-
To the stirred solution, add cyclopropylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours. A white solid is expected to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry to yield the desired N-cyclopropyl enaminone (7)[3].
Step 3: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (8)
-
To the pure N-cyclopropyl enaminone (7) (1.0 eq) from Step 2, add anhydrous potassium carbonate (2.8 eq) and anhydrous dimethylformamide (DMF).
-
Heat the mixture to 85 °C under reflux with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., eluent AcOEt: n-hexane, 1:1 v/v). The cyclization is typically complete within 90-120 minutes[3].
-
After completion, cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
The solid product precipitates. Filter the solid, wash thoroughly with water, and dry to obtain the target quinolone core.
Characterization
The structures of all intermediates and the final product should be confirmed using standard analytical techniques, including NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry (MS), to ensure they are consistent with the expected structures[3][4].
Data Summary
The following table summarizes the key parameters for the synthesis based on reported literature.
| Step | Key Transformation | Reagents & Solvents | Conditions | Typical Yield | Reference |
| 1 | Acid Chloride Formation | SOCl₂, Benzene | 75-80 °C, 3-4 h | High (used crude) | [3] |
| 2 | Enaminone Formation | Cyclopropylamine, Methanol | Room Temp, 1-2 h | ~93% | [3] |
| 3 | Intramolecular Cyclization | K₂CO₃, DMF | 85 °C, 1.5-2 h | High | [3] |
Downstream Functionalization: The C-7 Position
The synthesized 7-chloro-quinolone core is a valuable intermediate. The chlorine at C-7, activated by both the ring's carbonyl group and the 8-nitro group, is primed for a second SNAr reaction. This allows for the facile introduction of various nucleophilic amines, such as substituted piperazines, which are crucial for the antibacterial activity of many marketed fluoroquinolones[3][4]. This late-stage functionalization provides a powerful platform for generating a library of diverse analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly effective and strategically designed precursor for the synthesis of complex fluoroquinolone antibiotics. The orchestrated reactivity of its functional groups—particularly the activating nitro group and the two distinct chlorine leaving groups—enables a robust and high-yielding synthetic sequence. The pathway, centered around the formation of a β-enaminone intermediate and a key intramolecular SNAr cyclization, provides a reliable method for constructing the core quinolone scaffold, which can then be readily diversified to produce novel drug candidates.
References
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. ResearchGate. [Link]
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Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemistry. [Link]
-
Yoo, W., et al. (2009). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. PubMed Central. [Link]
-
Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. QuimicaOrganica.org. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. [Link]
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ResearchGate. (n.d.). Amino Acid-Derived Enaminones: A study in ring formation providing valuable asymmetric synthons. ResearchGate. [Link]
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ChemEurope.com. (n.d.). Nucleophilic aromatic substitution. ChemEurope.com. [Link]
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PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
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MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
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Application Notes: Nucleophilic Aromatic Substitution with Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The reaction's efficacy hinges on the electronic activation of an aromatic ring by one or more potent electron-withdrawing groups (EWGs), which renders the ring sufficiently electrophilic to be attacked by a nucleophile.[2]
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a highly functionalized and activated substrate, making it an excellent candidate for regioselective SNAr reactions. Its key structural features include:
-
A powerful nitro group (NO₂) at the C3 position, which strongly activates the ring towards nucleophilic attack.
-
Three potential halogen leaving groups: a chlorine at C2 (ortho to NO₂), a chlorine at C4 (para to NO₂), and a fluorine at C5 (meta to NO₂).
This combination of features presents a unique opportunity for selective functionalization, which is governed by the foundational principles of the SNAr mechanism. This guide provides a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and practical insights for successfully employing this versatile building block.
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring.[3] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity.[6]
Key Principle: The Role of EWG Positioning
For a successful SNAr reaction, the EWG must be positioned ortho or para to the leaving group.[3] This geometric arrangement is critical because it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative atoms of the EWG through resonance, thereby stabilizing this key intermediate.[6][7] An EWG in the meta position cannot provide this resonance stabilization, resulting in a much higher activation energy and a significantly slower or non-existent reaction.[7][8]
Predicting Reactivity for this compound:
-
C2-Chloro (ortho): The chlorine at the C2 position is ortho to the C3-nitro group. Nucleophilic attack at C2 results in a Meisenheimer complex where the negative charge is effectively stabilized by the adjacent nitro group. This is a highly activated position.
-
C4-Chloro (para): The chlorine at the C4 position is para to the C3-nitro group. Attack at this position also allows for direct resonance stabilization of the anionic intermediate by the nitro group. This is another highly activated position.[9]
-
C5-Fluoro (meta): The fluorine at the C5 position is meta to the C3-nitro group. Nucleophilic attack at C5 does not permit resonance delocalization of the negative charge onto the nitro group.[7] Therefore, this position is significantly deactivated towards SNAr compared to the C2 and C4 positions.
While the carbon-fluorine bond's high polarity generally makes fluoroarenes more reactive in SNAr than chloroarenes (reactivity order: F > Cl > Br > I), this "element effect" is secondary to the powerful directing effect of ortho/para resonance stabilization.[2][3][10] Consequently, nucleophilic substitution will occur selectively at the C2 or C4 chloro positions. The choice between C2 and C4 can be influenced by steric hindrance and the specific reaction conditions, with the C4 position often being more accessible.[11][12]
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Application Notes & Protocols: Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate as a Versatile Building Block in Medicinal Chemistry
Abstract: Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the medicinal chemistry community. Its unique arrangement of electron-withdrawing groups (two chlorine atoms, a nitro group, and a fluorine atom) on a benzoate scaffold makes it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems. The substituents not only activate the aromatic ring for nucleophilic aromatic substitution (SNAr) but also provide multiple, distinct reaction sites, allowing for controlled, regioselective modifications. This guide provides a comprehensive overview of the compound's properties, detailed protocols for its synthesis, and its application as a key intermediate in the construction of high-value pharmaceutical agents, particularly within the quinolone class of antibiotics.
Physicochemical Properties & Safety Data
The strategic functionalization of this molecule dictates its reactivity and handling requirements. Below is a summary of its key properties and essential safety protocols.
Table 1: Physicochemical Properties
| Property | Value | Source / Note |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₈H₄Cl₂FNO₄ | Calculated |
| Molecular Weight | 268.03 g/mol | Calculated |
| Parent Acid CAS | 106809-14-7 (for 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) | [1] |
| Appearance | Expected to be a white to pale yellow solid | Inferred from similar compounds[2] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) | Inferred |
Safety & Handling Protocol
This compound and its precursors are irritants and should be handled with care in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[5]
-
Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthesis of this compound
The synthesis is typically achieved in a two-step process: first, the creation of the parent carboxylic acid, followed by its esterification. This route ensures high yields and purity.[7]
Synthetic Workflow Overview
Caption: Overall workflow for the synthesis of the title compound.
Protocol Part A: Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic Acid
This protocol is adapted from a one-pot synthesis method, which is efficient for industrial-scale production.[7]
Rationale: This procedure utilizes a strong nitrating agent (nitric acid) to install the nitro group and subsequently oxidizes the acetyl group to a carboxylic acid in the same pot, simplifying the workflow.[7]
-
Step 1: Reaction Setup
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated nitric acid (98%, ~10 molar equivalents).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
-
Step 2: Nitration
-
Slowly add 2,4-dichloro-5-fluoroacetophenone (1.0 eq) in batches, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the mixture to stir at this temperature for 2-4 hours.
-
Scientist's Note: The reaction is highly exothermic. Slow addition is critical to prevent overheating and potential side reactions.
-
-
Step 3: Oxidation
-
After the nitration is complete (monitor by TLC), slowly warm the reaction mixture to 80-100 °C.
-
Maintain this temperature until the oxidation is complete (typically 4-6 hours, monitor by TLC or HPLC). The reaction will likely change color and evolve gases.
-
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. A typical yield is over 90%.[7]
-
Protocol Part B: Fischer Esterification
This standard procedure converts the synthesized carboxylic acid to its corresponding methyl ester.[8][9]
Rationale: The reaction is an acid-catalyzed equilibrium. Using a large excess of methanol as the solvent drives the reaction toward the product side, ensuring a high conversion rate. Sulfuric acid acts as both the catalyst and a dehydrating agent.
-
Step 1: Reaction Setup
-
To a solution of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.2-0.5 eq) dropwise at room temperature.
-
-
Step 2: Reflux
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
-
Step 4: Purification
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by silica gel chromatography to yield pure this compound as a solid.
-
Application in Quinolone Synthesis
This building block is a premier starting material for many quinolone antibiotics.[7][10] The highly electron-deficient aromatic ring is primed for Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of key side chains.
SNAr Reaction Pathway
The C4-chloro substituent is generally the most activated site for SNAr due to the strong para-directing effect of the nitro group and ortho-activation from the ester.
Caption: Regioselective SNAr reaction to form a quinolone precursor.
Protocol: Synthesis of a Quinolone Precursor
This representative protocol illustrates the reaction of the title compound with a generic piperazine nucleophile.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the piperazine derivative (1.1-1.5 eq).
-
-
Step 2: Reaction
-
Heat the mixture to 60-80 °C and stir for 4-12 hours.
-
Scientist's Note: The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of the product. The base acts as a scavenger for the HCl generated during the reaction.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure SNAr adduct. This adduct can then be carried forward through reduction of the nitro group and subsequent cyclization to form the core quinolone scaffold.
-
Broader Potential & Summary
While its role in antibiotic synthesis is well-established[7][10], the unique substitution pattern of this compound makes it a valuable scaffold for creating diverse molecular libraries. The nitro group can be reduced to an amine, which can then participate in a wide range of C-N bond-forming reactions to build complex heterocyclic systems. This versatility makes it a powerful tool for drug discovery programs targeting a range of therapeutic areas, from infectious diseases to oncology and inflammation.[11]
References
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- Fisher Scientific. (2025). Safety Data Sheet for Methyl 4-chloro-3-nitrobenzoate.
- ChemicalBook. (2025). Chemical Safety Data Sheet for methyl 2-fluoro-3-nitrobenzoate.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid.
- Capot Chemical. (2008). Material Safety Data Sheet for Methyl 4-fluoro-3-nitrobenzoate.
- Google Patents. (Patent CN111333331A). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Google Patents. (Patent CN103304422B). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- ChemicalBook. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis.
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- ChemicalBook. methyl 2-fluoro-3-nitrobenzoate synthesis.
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- PubMed Central. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health.
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- Global Substance Registration System. METHYL 2,5-DICHLORO-4-NITROBENZOATE.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Introduction: Navigating the Complexities of a Highly Functionalized Aryl Halide
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two distinct chlorine atoms, a fluorine atom, a nitro group, and a methyl ester, presents both opportunities for diverse chemical transformations and significant challenges for selective functionalization. The electron-deficient nature of the aromatic ring, a consequence of the strongly withdrawing nitro and ester groups, deactivates the C-Cl bonds towards oxidative addition, a critical step in palladium-catalyzed cross-coupling reactions. Furthermore, the presence of two chlorine atoms at the C2 and C4 positions raises a crucial question of regioselectivity. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful and selective palladium-catalyzed cross-coupling of this versatile substrate. By understanding the interplay of electronic and steric effects, and through rational catalyst and ligand selection, researchers can unlock the synthetic potential of this valuable intermediate.
Mechanism and the Imperative of Catalyst Selection
The cornerstone of palladium-catalyzed cross-coupling reactions is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For aryl chlorides, the oxidative addition of the C-Cl bond to a palladium(0) species is often the rate-limiting step due to the high bond dissociation energy of the C-Cl bond.[2] The electron-deficient nature of this compound further exacerbates this challenge.
To overcome this hurdle, the use of electron-rich and sterically bulky phosphine ligands is paramount. These ligands stabilize the palladium(0) center and promote the oxidative addition step.[2] The choice of ligand can also be a powerful tool to control regioselectivity in dihalogenated substrates.
Predicting Regioselectivity: A Multifactorial Challenge
The selective functionalization of either the C2 or C4 chlorine atom in this compound is a central challenge. The outcome is governed by a delicate balance of electronic and steric factors:
-
Electronic Effects: The C4-Cl bond is generally more activated towards oxidative addition than the C2-Cl bond in polychlorinated aromatic compounds. This is due to the greater electrophilicity of the C4 position. In the case of 2,4-dichloroquinazolines, for example, cross-coupling reactions show exclusive selectivity for the C4 position.[3]
-
Steric Hindrance: The C2-Cl bond is flanked by the bulky methyl ester group and the nitro group, creating significant steric hindrance. This will likely disfavor the approach of the bulky palladium catalyst to the C2 position.
-
The Ortho-Nitro Group Effect: The presence of a nitro group ortho to a halogen can have a complex influence. While electronically activating, it can also chelate to the palladium center, potentially influencing the reaction pathway. However, in the context of promoting oxidative addition, its electron-withdrawing nature is the dominant effect.
Catalyst and Ligand Selection
For successful cross-coupling of this challenging substrate, the following catalyst and ligand considerations are crucial:
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Buchwald's biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent choices for activating aryl chlorides.[4] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the cross-coupling of sterically hindered and electron-deficient aryl chlorides.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions of this compound. These protocols are designed as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[1] This protocol describes the selective coupling of an arylboronic acid at the C4 position.
Reaction Scheme:
Sources
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Application Note: A Novel Two-Step Synthesis of Highly Functionalized Benzothiazole Derivatives from Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzothiazoles in Modern Drug Discovery
Benzothiazole is a privileged heterocyclic scaffold integral to numerous natural and synthetic bioactive compounds.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] This biological versatility has established the benzothiazole core as a focal point in medicinal chemistry and drug development.[4][5]
The introduction of fluorine atoms into therapeutic agents is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[3][6] Consequently, the synthesis of novel, fluorinated benzothiazole derivatives is an area of intense research interest, promising the development of next-generation therapeutic agents.[7][8]
This application note details a proposed synthetic route for novel benzothiazole derivatives, utilizing Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate as a versatile starting material. This highly functionalized benzene ring offers a unique platform for constructing complex benzothiazoles, leveraging its multiple reactive sites to build molecular diversity.[9] The described protocol is based on a robust two-step sequence involving a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a reductive cyclization.
Proposed Synthetic Strategy & Mechanistic Rationale
The core strategy involves the construction of the benzothiazole ring system by first coupling this compound with 2-aminothiophenol, followed by an intramolecular cyclization. This approach is designed to be efficient and modular, allowing for the potential to create a library of derivatives by varying the substitution on the 2-aminothiophenol reactant.
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The first step is the reaction between this compound (1) and 2-aminothiophenol (2) . The reaction proceeds via an SNAr mechanism, where the deprotonated thiolate of 2-aminothiophenol acts as a potent nucleophile.
Causality of Regioselectivity: The benzene ring of compound 1 is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃). This activation is crucial for the SNAr reaction to occur. The chlorine atom at the C4 position is para to the nitro group and ortho to the ester, making it the most activated site for nucleophilic attack. The formation of a stable Meisenheimer complex intermediate at this position is more favorable compared to an attack at the C2 position. This directs the substitution to occur regioselectively at C4, leading to the formation of the key intermediate, Methyl 2-chloro-4-((2-aminophenyl)thio)-5-fluoro-3-nitrobenzoate (3) .
Step 2: Reductive Cyclization
The second step transforms the intermediate (3) into the final benzothiazole product (4) . This is achieved through the reduction of the nitro group to an amine. Common reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation are effective for this transformation.[10]
Mechanism of Cyclization: Upon reduction of the nitro group to an amine, the resulting molecule possesses an amino group ortho to the methyl ester. This arrangement is primed for spontaneous or acid-catalyzed intramolecular cyclization.[11][12] The exocyclic amino group attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of methanol and the formation of the fused thiazole ring, yielding the novel benzothiazole derivative (4) .
The overall proposed reaction scheme is illustrated below.
Caption: Proposed two-step synthesis of a novel benzothiazole derivative.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Intermediate (3)
-
Reagent Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1) (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
-
Base and Nucleophile Addition: Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution, followed by the dropwise addition of 2-aminothiophenol (2) (1.1 eq) dissolved in a small amount of DMF. The base is crucial for deprotonating the thiol, forming the more reactive thiolate anion.
-
Reaction Condition: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of Benzothiazole (4) via Reductive Cyclization
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the intermediate (3) (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add iron powder (Fe) (5.0 eq) to the suspension in portions to control the initial exotherm.
-
Reaction Condition: Heat the mixture to 100 °C with vigorous stirring. The iron reduces the nitro group, and the acidic medium facilitates the subsequent intramolecular cyclization.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the excess iron and iron salts.
-
Extraction: Dilute the filtrate with water and neutralize carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel) to yield the final benzothiazole derivative (4) .
Data Summary and Characterization
The following table summarizes the key parameters for the proposed synthesis. Yields are predictive and may require optimization.
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. (°C) | Time (h) | Predicted Yield |
| 1 | Compound 1 (1.0 eq) | 2-aminothiophenol (1.1 eq) | K₂CO₃ (2.5 eq) | DMF | 80 | 4-6 | 75-85% |
| 2 | Compound 3 (1.0 eq) | Fe powder (5.0 eq) | Acetic Acid | Acetic Acid | 100 | 3-5 | 65-75% |
Expected Characterization of Final Product (4):
-
¹H NMR: Expect to see aromatic protons corresponding to both fused benzene rings. The absence of signals for the -OCH₃ and the original -NH₂ protons from intermediate 3 would indicate successful cyclization.
-
¹³C NMR: Appearance of characteristic peaks for the benzothiazole carbon framework.
-
IR Spectroscopy: Disappearance of the strong nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of C=N stretching of the thiazole ring.
-
Mass Spectrometry (HRMS): The calculated m/z value should match the experimentally determined value for the molecular formula of compound (4) , confirming its identity.
Experimental Workflow Visualization
The overall process from synthesis to analysis is outlined in the following workflow diagram.
Caption: High-level workflow for the synthesis and evaluation of novel benzothiazoles.
Troubleshooting and Optimization
-
Low Yield in Step 1: If the SNAr reaction is sluggish, consider using a stronger non-nucleophilic base like cesium carbonate or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The presence of two chlorine atoms could potentially lead to di-substitution. However, the deactivation of the ring after the first substitution makes this unlikely under the controlled conditions. If observed, using a stoichiometric amount of the nucleophile is recommended.
-
Incomplete Cyclization in Step 2: If the cyclization is not complete, adding a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) after the reduction step might drive the reaction to completion. Alternatively, converting the methyl ester to a more reactive acyl chloride prior to cyclization is a possible, albeit longer, route.[1]
References
- Mahapatra, D. K., & Hazra, A. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
- Arora, R., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 317-331.
- Zhang, J., et al. (2019). Three-Component Reaction of Nitroarenes, Alcohols, and Sulfur Powder: A Strategy for the Synthesis of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 84(19), 12596-12605.
- Guda, V. K., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2549.
- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743.
- Gupta, A. K., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
- Al-Harthy, T., et al. Benzothiazole derivatives incorporating fluorine.
- Nosova, E. V., et al. (2020).
- Stanetty, P., & Krumpak, B. (1996). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry, 61(15), 5130–5133.
- Lion, C., et al. (2008). Antitumour properties of fluorinated benzothiazole-substituted hydroxycyclohexa-2,5-dienones ('quinols'). Bioorganic & Medicinal Chemistry, 16(15), 7278-7284.
- Bianchi, D. H. A., & Haenen, G. R. M. M. (2014). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe, 2, 1-13.
- Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis.
- Chipinda, I., et al. (2013).
- Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Organic Letters, 16(3), 764-767.
- Tiscornia, I., et al. (2017). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. The Journal of Biological Chemistry, 292(4), 1194-1207.
- Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal.
- van Kuilenburg, A. B., et al. (1988). The reactivity of thiol groups in bovine heart cytochrome c oxidase towards 5,5'-dithiobis(2-nitrobenzoic acid). Biochimica et Biophysica Acta, 932(2), 200-208.
- MDPI. (2024). Molbank | Topical Collection : Heterocycle Reactions.
- Siddiqui, N., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 617-640.
- Zoghaib, W. M., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290.
- Zoghaib, W. M., et al. (2016). Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. Molecules, 21(10).
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Application Note & Protocol: A Scalable, Two-Step Synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Abstract
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, particularly next-generation quinolone antibiotics.[1][2] This document provides a comprehensive guide for its large-scale synthesis, tailored for researchers, chemists, and process development professionals. We present a robust, high-yield, two-step synthetic pathway commencing from the readily available 2,4-dichloro-5-fluoroacetophenone. The methodology emphasizes operational simplicity, scalability, and safety, incorporating detailed protocols, process optimization insights, and analytical validation checkpoints.
Introduction: Strategic Importance and Synthetic Overview
The molecular architecture of this compound, featuring a strategically substituted benzene ring, offers a versatile platform for constructing complex active pharmaceutical ingredients (APIs).[2] The demand for efficient and economically viable production methods is therefore critical. Traditional routes, such as the nitration of 2,4-dichloro-5-fluorobenzoic acid, often suffer from challenges related to the accessibility and cost of starting materials, making them less suitable for industrial production.[1]
This guide details a more pragmatic approach:
-
Step 1: One-Pot Nitration and Oxidation: Conversion of 2,4-dichloro-5-fluoroacetophenone into the key intermediate, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (CAS: 106809-14-7).[1][3] This one-pot method is noted for its process simplicity and high product yield, reported to be up to 92%.[1]
-
Step 2: Fischer-Speier Esterification: Acid-catalyzed esterification of the resulting benzoic acid derivative with methanol to yield the final target compound. This classic transformation is optimized for high conversion and ease of purification.[4][5]
This two-step process is designed to be linear, efficient, and scalable, providing a solid foundation for pilot and production-scale manufacturing.
Part I: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid
This initial stage is the cornerstone of the entire synthesis, transforming a common starting material into the highly functionalized benzoic acid core.
Principle and Rationale
The synthesis leverages a one-pot reaction where 2,4-dichloro-5-fluoroacetophenone undergoes two sequential transformations in a single reaction vessel.[1]
-
Nitration: An electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of fuming nitric acid and concentrated sulfuric acid, attacks the aromatic ring. The substitution occurs at the C3 position, directed by the existing substituents.
-
Oxidation: The acetyl group (-COCH₃) of the nitrated intermediate is then oxidized to a carboxylic acid group (-COOH). This is achieved by elevating the temperature in the same strong acid medium, which facilitates the conversion.[1]
The one-pot approach is advantageous for large-scale operations as it minimizes handling of intermediates, reduces solvent waste, and improves overall process efficiency and safety.[1]
Reaction Scheme
Experimental Protocol
Materials:
-
2,4-dichloro-5-fluoroacetophenone (≥98%)
-
Fuming Nitric Acid (95%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactor Charging: Charge the reactor with concentrated sulfuric acid. Begin agitation and cool the acid to a temperature range of 0°C to 5°C using the circulator.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid while cooling. Caution: This is a highly exothermic process.
-
Substrate Addition: Slowly add 2,4-dichloro-5-fluoroacetophenone to the cooled sulfuric acid in the main reactor, ensuring the temperature does not exceed 10°C.
-
Nitration Reaction: Once the substrate is fully dissolved, begin the dropwise addition of the pre-chilled nitrating mixture via the addition funnel. Maintain the internal temperature between 0°C and 10°C throughout the addition, which may take 1-2 hours.[1]
-
Nitration Hold: After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2-4 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC) until the starting material is consumed (<1%).[4]
-
Oxidation Reaction: Upon completion of the nitration, slowly raise the temperature of the reaction mixture to 100-110°C.[6] Maintain this temperature for 3-5 hours. The reaction progress can again be monitored by HPLC.
-
Work-up and Isolation: Once the oxidation is complete, cool the reaction mixture to room temperature. In a separate vessel of appropriate size, prepare a mixture of crushed ice and water. Very slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. Caution: This quenching process is highly exothermic and releases acidic fumes.
-
Precipitation and Filtration: A solid precipitate of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid will form. Allow the slurry to stir until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7). Dry the product in a vacuum oven at 50-60°C to a constant weight.
Process Parameters Summary
| Parameter | Value/Range | Rationale & Notes |
| Molar Ratio | ||
| (Substrate : HNO₃ : H₂SO₄) | 1 : (6-15) : (11-25) | A significant excess of the nitrating agent and acid medium ensures complete reaction and drives the equilibrium forward.[6][7] |
| Nitration Temperature | 0°C to 10°C | Low temperature is crucial to control the rate of nitration and prevent the formation of undesired by-products.[1] |
| Oxidation Temperature | 100°C to 110°C | Higher temperature is required to drive the oxidation of the acetyl group to a carboxylic acid.[6] |
| Reaction Time | Nitration: 2-4 h; Oxidation: 3-5 h | Hold times should be confirmed by in-process analytical monitoring (e.g., HPLC). |
| Expected Yield | 85-92% | High yield is characteristic of this optimized one-pot procedure.[1] |
Part II: Esterification to this compound
The purified benzoic acid intermediate is converted to its corresponding methyl ester in this final step.
Principle and Rationale
This reaction is a classic Fischer-Speier esterification, an acid-catalyzed condensation between a carboxylic acid and an alcohol.[8]
-
Mechanism: Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
-
Equilibrium: The reaction is reversible. To drive it towards the product side, an excess of methanol is used, which acts as both a reagent and a solvent.[5]
This method is highly reliable, uses inexpensive reagents, and is well-suited for large-scale production.
Reaction Scheme
Experimental Protocol
Materials:
-
2,4-dichloro-5-fluoro-3-nitrobenzoic acid (dried, from Part I)
-
Methanol (Anhydrous, ≥99.8%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the reactor with the dried 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and a large excess of anhydrous methanol (e.g., 8-10 mL per gram of acid).[5]
-
Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.1 equivalents).[4] An exothermic reaction will occur.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.[9]
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water (approximately 5 times the volume of methanol used).[5] A solid product may precipitate.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the product into an organic solvent like ethyl acetate. Perform two to three extractions to ensure complete recovery.
-
Neutralization Wash: Combine the organic layers and wash sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.[10]
-
Saturated brine solution (to break any emulsions and begin drying the organic layer).[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a minimal amount of hot methanol.[5] Filter the purified crystals and dry them in a vacuum oven.
Process Parameters Summary
| Parameter | Value/Range | Rationale & Notes |
| Reagent Ratio | 1g acid : 8-10 mL MeOH | Methanol is used in large excess to act as both reactant and solvent, driving the equilibrium.[5] |
| Catalyst Loading | ~0.1 eq. H₂SO₄ | A catalytic amount is sufficient to facilitate the reaction without causing significant side reactions.[4] |
| Reaction Temperature | ~65°C (Reflux) | The reflux temperature of methanol provides sufficient energy for the reaction to proceed at a reasonable rate.[9] |
| Reaction Time | 4-6 hours | Should be confirmed by in-process analytical monitoring. |
| Expected Yield | >90% | Fischer esterification is typically a high-yielding reaction under these conditions. |
Analytical Characterization
To ensure the quality and identity of the final product, the following analytical tests are recommended.
| Test | Method | Expected Result |
| Appearance | Visual Inspection | White to pale yellow crystalline solid. |
| Melting Point | Capillary Melting Point Apparatus | To be compared with reference standard. |
| Purity | HPLC, GC-MS | ≥98% area. The analytical method should be validated for accuracy and precision.[11] |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Spectra should be consistent with the structure of this compound. |
Workflow & Logic Visualization
The following diagrams illustrate the overall synthetic workflow and the logic of the esterification step.
Caption: Overall two-step synthesis workflow.
Caption: Logical flow of the Fischer Esterification step.
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and strong oxidizing agents. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[12][13]
-
Exothermic Reactions: Both the preparation of the nitrating mixture and the quenching of the reaction mass are highly exothermic. Perform additions slowly and with efficient cooling and stirring to maintain control.
-
Solvent Flammability: Methanol and ethyl acetate are flammable liquids. Ensure all heating is done using spark-proof equipment (e.g., heating mantles, oil baths) and eliminate all sources of ignition from the work area.
-
Waste Disposal: Acidic and organic waste streams must be neutralized and disposed of in accordance with local environmental regulations.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]
References
- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- CN103922942A - Preparation method of 2, 4-dichloro-5-fluoro-3-nitrobenzoic acid.
-
The Crucial Role of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN101648907A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid . ResearchGate. [Link]
-
MSDS - OHS14953 (Methyl m-nitrobenzoate) . Chemadvisor. [Link]
- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
III Analytical Methods . Japan Environment Agency. [Link]
-
2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7 . Molbase. [Link]
- EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst . RSC Publishing. [Link]
- Process for the preparation of 2,4-dichlorofluorobenzene.
-
Benzoic acid, m-nitro-, methyl ester . Organic Syntheses. [Link]
-
2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 . PubChem. [Link]
-
Fischer Esterification of 3-nitrobenzoic acid . Truman State University ChemLab. [Link]
-
Esterification is the process of combining an organic acid (RCOOH) with an alcohol (ROH) to form an ester (RCOOR) and water . Indo American Journal of Pharmaceutical Research. [Link]
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Troubleshooting & Optimization
"troubleshooting low yield in the synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate"
Welcome to the technical support resource for the synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this multi-step synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, field-proven solutions.
Introduction: Navigating a Challenging Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel quinolone antibiotics.[1][2] The synthesis, however, is notoriously challenging due to the heavily substituted and electron-deficient nature of the aromatic ring. Low yields often stem from issues in two key transformations: the electrophilic nitration of the aromatic core and the subsequent esterification. This guide provides a structured, question-and-answer approach to troubleshoot and optimize each stage of the process.
Synthetic Pathway Overview
Two primary routes are commonly employed to synthesize the target molecule. The choice of route often depends on the availability and cost of the starting materials.
-
Route A: Nitration of 2,4-dichloro-5-fluorobenzoic acid followed by esterification.
-
Route B: A one-pot nitration and oxidation of 2,4-dichloro-5-fluoroacetophenone, followed by esterification.[1]
Caption: Alternative synthetic routes to the target compound.
Part 1: Troubleshooting the Nitration Step
The introduction of a nitro group onto the heavily substituted 2,4-dichloro-5-fluorobenzoic acid (or acetophenone) ring is often the most significant source of yield loss. The ring is strongly deactivated by three electron-withdrawing halogen substituents and a meta-directing carboxyl or acetyl group.
FAQ 1: My nitration reaction has stalled, showing low conversion of the starting material. What's wrong?
Answer: Low conversion is typically due to insufficient electrophilic strength of the nitrating agent or suboptimal reaction conditions for such a deactivated substrate.
-
Causality: The electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ from the reaction between a nitric acid source and a strong acid catalyst, usually sulfuric acid.[3][4][5] The four electron-withdrawing groups on your starting material strongly reduce the nucleophilicity of the benzene ring, making it less reactive towards the nitronium ion. A standard nitrating mixture (concentrated HNO₃/H₂SO₄) may not be potent enough.
-
Solutions:
-
Increase Nitrating Agent Strength: The concentration of the nitronium ion is critical. Using fuming nitric acid (>90%) instead of concentrated (70%) nitric acid, along with concentrated sulfuric acid, will significantly increase the electrophile concentration.[6] Some patented procedures specify molar ratios of substrate:fuming nitric acid:sulfuric acid as high as 1:9:16 to achieve good conversion.[6][7]
-
Optimize Reaction Temperature: While nitrations are typically run at low temperatures (0-10 °C) to control exotherms and prevent side reactions, a temperature that is too low can halt the reaction of a deactivated substrate.[8] Cautiously and incrementally increase the temperature (e.g., to room temperature or slightly above) while carefully monitoring the reaction by TLC or HPLC.[9] Be aware that higher temperatures can also lead to side products.[3]
-
Ensure Anhydrous Conditions: Water can consume the nitronium ion and dilute the acid catalyst, reducing the reaction rate. Ensure all glassware is dry and use high-purity, anhydrous acids.
-
FAQ 2: The reaction is messy, producing multiple isomers instead of the desired 3-nitro product. How can I improve regioselectivity?
Answer: Poor regioselectivity arises from the competing directing effects of the substituents on the ring. While the 3-position is electronically favored, other positions can react if conditions are not optimal.
-
Causality (Directing Effects):
-
-COOH (or -COCH₃): Strongly deactivating and a meta-director. It directs the incoming nitro group to positions 3 and 5.
-
-Cl (at C2 & C4): Deactivating but ortho, para-directors. The C2-Cl directs to C3 (ortho) and C6 (para). The C4-Cl directs to C3 and C5 (ortho).
-
-F (at C5): Deactivating but an ortho, para-director. It directs to C2, C4, and C6 (ortho/para).
The desired 3-position is favored by the directing effects of the C2-Cl, C4-Cl, and the carboxylic acid group. However, the reaction is kinetically challenging due to steric hindrance and the ring's deactivation. Forcing conditions (high temperature) can sometimes overcome activation energy barriers for less-favored isomers.
-
-
Solutions:
-
Strict Temperature Control: As a general rule, lower temperatures favor the thermodynamically more stable product and can enhance selectivity. Start the reaction at a low temperature (e.g., 0 °C) and only increase it if conversion is stalled. Avoid high-temperature excursions.
-
Slow Reagent Addition: Add the starting material portion-wise to the cold nitrating mixture.[8] This maintains a low concentration of the substrate and helps to control the reaction exotherm, minimizing localized heating that can lead to side products.
-
Optimized Protocol: Nitration of 2,4-dichloro-5-fluoroacetophenone (Route B)
This one-pot method from the patent literature is often more efficient for industrial-scale production.[1][6]
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, ~12-16 molar equivalents). Cool the flask in an ice-salt bath to -5 °C.
-
Nitrating Mixture: To the cold sulfuric acid, slowly add fuming nitric acid (95%, ~6-9 molar equivalents) while ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Slowly add 2,4-dichloro-5-fluoroacetophenone (1.0 molar equivalent) to the nitrating mixture over 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
Nitration Reaction: After the addition is complete, allow the mixture to stir at 5-15 °C for 2-5 hours, monitoring the disappearance of the starting material by HPLC or TLC.
-
Oxidation: Once the nitration is complete, slowly and carefully heat the reaction mixture to 100-110 °C. The acetyl group will be oxidized to a carboxylic acid. Maintain this temperature until the reaction is complete (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The product, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~6-7), and dry under vacuum. The typical yield for this step is reported to be over 90%.[1]
Part 2: Troubleshooting the Esterification Step
Fischer esterification is the standard method for this conversion, but the electron-deficient nature of the substrate and potential for side reactions requires careful control.
FAQ 1: My esterification reaction is not going to completion, even after prolonged heating. What can I do?
Answer: Incomplete esterification is a classic equilibrium problem, often exacerbated by a less reactive carboxylic acid. You must take active steps to shift the equilibrium towards the product.
-
Causality: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] RCOOH + R'OH ⇌ RCOOR' + H₂O The presence of multiple electron-withdrawing groups on the benzoic acid reduces the nucleophilicity of the carbonyl oxygen, making the initial protonation step less favorable and slowing the overall reaction rate. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solutions:
-
Use a Large Excess of Methanol: Methanol serves as both the reactant and the solvent. Using a large excess (e.g., 10-20 volumes relative to the substrate) shifts the equilibrium towards the product side according to Le Châtelier's principle.[9][11]
-
Ensure a Sufficient Amount of Strong Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[11][12] Use a catalytic amount (e.g., 0.1-0.2 equivalents) to ensure the reaction proceeds at a reasonable rate.
-
Remove Water: While using excess methanol is often sufficient, for very stubborn reactions, removing the water as it forms can be effective. This is typically not necessary for this specific substrate but can be achieved by using a Dean-Stark apparatus with a suitable solvent.
-
Increase Reaction Time and/or Temperature: Refluxing the mixture in methanol (boiling point ~65 °C) for several hours (4-16 hours) is standard.[9][11][12] Monitor the reaction and continue refluxing until the starting material is consumed.
-
Optimized Protocol: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq.) in methanol (10-15 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.15 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 5-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can then be purified.
Part 3: General Troubleshooting & Purification
Caption: Troubleshooting decision flowchart for low yield.
FAQ 1: How critical is the purity of the starting 2,4-dichloro-5-fluorobenzoic acid (or acetophenone)?
Answer: It is absolutely critical. Impurities in the starting material can lead to a cascade of problems.
-
Causality:
-
Side Reactions: Impurities may be more reactive towards nitration than your substrate, consuming the nitrating agent and generating unwanted byproducts that complicate purification.
-
Inaccurate Stoichiometry: If the starting material is not pure, your molar calculations will be incorrect, potentially leading to an insufficient amount of nitrating agent and an incomplete reaction.
-
Isomeric Impurities: If the starting material contains other positional isomers (e.g., 2,4-dichloro-3-fluorobenzoic acid), they will also undergo nitration, leading to a final product that is a difficult-to-separate mixture of isomers.
-
-
Solution: Always verify the purity of your starting material using standard analytical techniques (NMR, GC-MS, melting point) before beginning the synthesis. If necessary, purify the starting material by recrystallization or chromatography.
FAQ 2: What is the best method to purify the final product, this compound?
Answer: Recrystallization is the most common and effective method for purifying the final product on a lab scale.
-
Procedure & Rationale:
-
Solvent Selection: The key is to find a solvent (or solvent system) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures like ethanol/water or heptane/ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then further cool in an ice bath. Slow cooling is crucial as it promotes the formation of large, pure crystals, leaving impurities behind in the solvent (mother liquor). Rapid crashing out of the solid will trap impurities.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals thoroughly under vacuum.
-
Troubleshooting Summary Table
| Problem Encountered | Potential Cause | Recommended Solution |
| Low Conversion in Nitration | Insufficiently strong nitrating agent; Reaction temperature too low. | Use fuming nitric acid with concentrated sulfuric acid. Cautiously increase the temperature while monitoring the reaction. |
| Poor Regioselectivity | High reaction temperature; Rapid addition of reagents. | Maintain strict low-temperature control (0-10 °C). Add substrate slowly and portion-wise to the nitrating mixture.[8] |
| Formation of Dinitro Products | Temperature too high; Excess nitrating agent; Prolonged reaction time. | Strictly control the temperature. Use a controlled molar excess of the nitrating agent. Monitor reaction to avoid excessive reaction times. |
| Incomplete Esterification | Equilibrium not shifted to products; Insufficient catalyst. | Use a large excess of methanol as the solvent. Ensure an adequate amount of H₂SO₄ catalyst is used.[9][11] |
| Difficult Final Purification | Impure starting materials; Inefficient recrystallization. | Verify purity of starting materials before use. Optimize recrystallization by screening solvents and using a slow cooling rate. |
References
- Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
-
YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from .
- CN104844530A. (2015). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Benchchem. (n.d.). Troubleshooting guide for nitration reactions.
- EP0176026A2. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- CN103304422B. (2015). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
- CN103922942B. (2016). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
- JPH0647568B2. (1994). Method for producing 2,4-dichloro-5-fluorobenzoic acid.
- Chen, F., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 36(7), 412-413.
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- CN103193630A. (2013). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723. [Link]
- CN103922942A. (2014). Preparation method of 2, 4-dichloro-5-fluoro-3-nitrobenzoic acid.
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
-
Molbase. (n.d.). 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID. Retrieved from [Link]
- CN108675402A. (2018). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]
- Wang, Y., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Reaction Chemistry & Engineering, 7(1), 136-145.
- CN104496772A. (2015). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]
-
Chad's Prep. (2018). 18.2c EAS Nitration. YouTube. [Link]
-
Organic Chemistry Basics. (2021). Nitration of benzoic acid. YouTube. [Link]
-
Farghaly, T. A., et al. (2014). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 19(9), 14659-14674. [Link]
Sources
- 1. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yic.edu.et [yic.edu.et]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Optimization of SNAr Reactions with Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, focusing on the highly functionalized substrate, Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of the mechanistic nuances involved.
Fundamentals: Understanding the Reactivity of Your Substrate
Before diving into troubleshooting, it's crucial to understand the inherent reactivity of this compound. The success of an SNAr reaction is governed by the electronic properties of the aromatic ring, the nature of the leaving group, and the reaction conditions.
The SNAr Addition-Elimination Mechanism
Nucleophilic Aromatic Substitution does not proceed via an SN1 or SN2 pathway. Instead, it follows a two-step addition-elimination mechanism.[1][2]
-
Addition: The nucleophile (Nu⁻) attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group (LG). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are essential as they delocalize the negative charge through resonance, stabilizing the intermediate and accelerating the reaction.[2][3]
Caption: The two-step addition-elimination mechanism of SNAr.
Analysis of this compound:
Your substrate has three potential leaving groups (two Cl, one F) and two key electron-withdrawing groups (a nitro group and a methyl ester).
-
Nitro Group (-NO₂): This is a powerful activating group. It strongly withdraws electron density from the ring by both inductive and resonance effects, making the ring highly electrophilic.
-
Methyl Ester (-CO₂Me): This group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution.[4] In the context of SNAr, it also contributes to the overall electron deficiency of the ring.
-
Leaving Groups:
-
C4-Cl: This chlorine is ortho to the powerful -NO₂ group. This position is highly activated.
-
C5-F: This fluorine is para to the -NO₂ group. This position is also highly activated.
-
C2-Cl: This chlorine is meta to the -NO₂ group. The resonance stabilization from the nitro group does not extend to the meta position, making this chlorine significantly less reactive in an SNAr reaction.[3]
-
This creates a competition primarily between the C4-Cl and C5-F positions.
Frequently Asked Questions (FAQs)
Q1: Which leaving group will be substituted first: the C4-Chloro or the C5-Fluoro?
This is the most critical question for this substrate. In SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the SN2 trend.[1] This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[5]
However, the situation is more complex here:
-
Electronic Effect: The C4 position is ortho to the nitro group, while C5 is para. The inductive effect (-I) of the nitro group is stronger at the closer ortho position, potentially making the C4 carbon slightly more electrophilic.[6]
-
Leaving Group Ability: Fluorine is intrinsically a better leaving group in SNAr than chlorine.
Q2: Why are polar aprotic solvents like DMSO or DMF recommended?
Polar aprotic solvents are ideal for SNAr reactions for two main reasons:
-
They are polar enough to dissolve the starting materials and any ionic intermediates.
-
They do not engage in strong hydrogen bonding with the nucleophile. Protic solvents (like water or ethanol) can form a solvent shell around the nucleophile, reducing its reactivity and slowing the reaction. Polar aprotic solvents leave the nucleophile "naked" and more potent.
Q3: How do I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with your starting material to track its consumption and the appearance of new product spots. For more quantitative analysis and to distinguish between isomers, methods like LC-MS or GC-MS are highly recommended.
Troubleshooting Guide
This section addresses common problems encountered during the SNAr reaction with this compound.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
"side reactions in the nitration of substituted methyl benzoates and how to avoid them".
Welcome to our dedicated technical support center for the nitration of substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and avoid common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of substituted methyl benzoates.
Question 1: Why is the yield of my desired mono-nitro methyl benzoate unexpectedly low?
Answer:
Low yields in the nitration of methyl benzoates can stem from several factors, often related to reaction conditions and work-up procedures.
-
Incomplete Reaction: The ester group on the methyl benzoate ring is deactivating, which slows down the rate of electrophilic aromatic substitution compared to benzene.[1][2][3] Ensure your reaction has been allowed to proceed for a sufficient amount of time. For less reactive substituted methyl benzoates, a slightly longer reaction time or a gradual warming to room temperature after the initial addition of the nitrating agent may be necessary.[4][5]
-
Suboptimal Temperature Control: The nitration reaction is highly exothermic. If the temperature is not carefully controlled and rises significantly, it can lead to the formation of byproducts and degradation of the starting material or product.[4] It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture.[4][6]
-
Loss of Product During Work-up: The solid product is typically isolated by pouring the reaction mixture onto crushed ice, followed by filtration.[7] Ensure that enough ice is used to fully quench the reaction and precipitate the product. During the washing steps, use ice-cold water and methanol to minimize the dissolution of your product.[5]
-
Ester Hydrolysis: The strong acidic conditions, particularly in the presence of excess water during workup or if the reaction is heated, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[8][9][10][11] This can be identified by a change in the physical properties of the product and can be confirmed by analytical techniques such as IR or NMR spectroscopy.
Troubleshooting Protocol for Low Yield:
-
Verify Reagent Quality: Ensure that your concentrated nitric and sulfuric acids are of high purity and have not been contaminated with water.
-
Optimize Reaction Time and Temperature: Monitor your reaction using Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.
-
Refine Work-up Procedure:
-
Use a generous amount of crushed ice for quenching.
-
Wash the crude product with minimal amounts of ice-cold solvents.
-
To check for ester hydrolysis, you can acidify the aqueous filtrate after product isolation and check for the precipitation of the carboxylic acid.
-
Question 2: I'm observing a significant amount of a dinitrated byproduct. How can I prevent this?
Answer:
The formation of dinitrated products, typically methyl 3,5-dinitrobenzoate, is a classic example of polysubstitution.[12] While the first nitro group deactivates the ring towards further substitution, dinitration can occur under forcing conditions.[13]
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture (HNO₃/H₂SO₄) will drive the reaction towards polysubstitution.
-
High Reaction Temperature: Higher temperatures provide the necessary activation energy for the second nitration to occur at an appreciable rate.[4]
-
Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the initial starting material has been consumed can lead to the slow formation of the dinitrated product.
Strategies to Avoid Dinitration:
| Strategy | Rationale |
| Precise Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid. This ensures complete conversion of the starting material without providing a large excess of the nitrating agent for a second substitution. |
| Strict Temperature Control | Maintain the reaction temperature at or below 10 °C during the addition of the nitrating agent.[4] This minimizes the kinetic energy available for the less favorable second nitration. |
| Reaction Monitoring | Use TLC to monitor the disappearance of the starting material. Once the starting material is consumed, proceed with the work-up to avoid over-reaction. |
Visualizing the Dinitration Pathway:
Caption: Pathway to mono- and di-nitration of methyl benzoate.
Question 3: My product is a mixture of isomers, not just the expected meta-product. What went wrong?
Answer:
The ester group of methyl benzoate is a meta-director due to its electron-withdrawing nature.[4][14] However, the formation of minor ortho and para isomers can occur, particularly if the reaction conditions are not optimal.
-
Elevated Temperatures: Higher reaction temperatures can overcome the activation energy barrier for the formation of the less stable ortho and para intermediates, leading to a decrease in regioselectivity.[4]
-
Influence of Other Substituents: If your starting material is a substituted methyl benzoate, the nature and position of that substituent will also influence the regioselectivity of the nitration. Activating groups (e.g., alkyl, alkoxy) will direct ortho- and para- to themselves, competing with the meta-directing effect of the ester group.
Troubleshooting Isomer Formation:
-
Ensure Low Temperature: The most critical factor for high regioselectivity is maintaining a low reaction temperature (0-10 °C).
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise with efficient stirring to prevent localized hotspots where the temperature can rise and lead to the formation of undesired isomers.[5][7]
Regioselectivity Control Workflow:
Caption: Decision workflow for ensuring high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of methyl benzoate?
A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[15][16][17][18] The nitronium ion is the actual electrophile that attacks the benzene ring.
Q2: Can I use a different nitrating agent besides the standard nitric acid/sulfuric acid mixture?
A2: Yes, alternative nitrating agents exist and can be beneficial for sensitive substrates. These include:
-
N₂O₅ in the presence of a Lewis acid: This can be a milder and more selective method.[19]
-
Metal nitrates with a catalyst: Systems like bismuth subnitrate/thionyl chloride have been shown to be effective for the nitration of aromatic compounds under mild conditions.[20] However, for the relatively robust methyl benzoate, the mixed acid method is generally the most cost-effective and straightforward.
Q3: How do different substituents on the methyl benzoate ring affect the nitration reaction?
A3: Substituents have a profound effect on both the rate and regioselectivity of the reaction.[1][3]
-
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups activate the ring, making the reaction faster. They are ortho-, para-directing. The final position of the nitro group will be a result of the combined directing effects of the ester and the activating group.
-
Electron-withdrawing groups (e.g., -Cl, -Br): These groups deactivate the ring, making the reaction slower. They are typically ortho-, para-directing, but the deactivating nature of both the halogen and the ester will require more stringent reaction conditions.
Q4: What is a standard experimental protocol for the nitration of methyl benzoate?
A4: The following is a representative laboratory-scale protocol:
Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate
-
In a flask, cool 2.0 mL of methyl benzoate in an ice bath.
-
Slowly add 4.0 mL of concentrated sulfuric acid with constant swirling, keeping the mixture cool.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[4][5]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes, then let it stand at room temperature for 15 minutes.[5][7]
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice has melted.[7]
-
Collect the solid product by vacuum filtration and wash it with several portions of cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
References
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio.... Retrieved from [Link]
-
University of Massachusetts. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Quora. (2018, November 12). What product would be obtained if methyl benzoate undergoes dinitration?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why polynitration is not favored in this experimental procedure (microscale nitration of.... Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Quora. (2021, February 10). Why is it that in my experiment of nitration of methyl benzoate I end up with nitric acid with my final product of methyl m-nitrobenzoate?. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
Al-Zaytoonah University of Jordan. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC - NIH. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Nitration of Methyl Benzoate: An Experimental and Computational Investigation. Retrieved from [Link]
-
Wiley Online Library. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. ChemInform. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
YouTube. (2019, January 3). nitration of aromatic compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
-
Prezi. (2020, February 19). nitro-ester-amid_simple. Retrieved from [Link]
-
AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6291726B1 - Process for nitration of aromatic compounds using a non-acid type nitration process.
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why is m-nitro formed in the reaction of nitration of methyl benzoate instead of the ortho or.... Retrieved from [Link]
-
YouTube. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from [Link]
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
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- 4. echemi.com [echemi.com]
- 5. westfield.ma.edu [westfield.ma.edu]
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- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
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- 20. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Welcome to the dedicated technical support resource for the purification of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our approach is rooted in practical, field-tested expertise to ensure you can achieve the desired purity and yield for your critical applications.
Understanding the Purification Challenges
This compound is a highly functionalized aromatic compound, and its purification can be complicated by the presence of various impurities. These can include unreacted starting materials, isomeric byproducts, and degradation products. A successful purification strategy depends on understanding the nature of these impurities and selecting the appropriate technique to remove them.
Potential Sources of Impurities:
-
Isomeric Byproducts: The nitration of the aromatic ring can sometimes lead to the formation of different regioisomers.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acid or base and water.
-
Byproducts from Side Reactions: Depending on the synthetic route, other side reactions can introduce additional impurities.
This guide will focus on two primary purification techniques: Recrystallization and Flash Column Chromatography .
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound at the temperature of crystallization, or the cooling process is too rapid. | Add a more polar co-solvent dropwise until the oil dissolves, then allow it to cool slowly. Alternatively, try a different, more polar solvent system. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, the solvent is likely unsuitable. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. The chosen solvent is not ideal. | Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is cooled thoroughly in an ice bath before filtration. Consider a different solvent where the compound has lower solubility at cold temperatures. |
| The purified product is still impure (low melting point, discolored). | The chosen solvent did not effectively differentiate between the desired compound and the impurities. Some impurities may have co-precipitated. | A single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, a preliminary purification by column chromatography may be required. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities (overlapping spots on TLC). | The solvent system (mobile phase) is not optimal for separating the components. | Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a mobile phase that provides good separation (ΔRf > 0.2). |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| The compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., a higher percentage of hexane). |
| Streaking or tailing of the compound on the column/TLC. | The compound may be acidic (e.g., hydrolysis to the carboxylic acid). The sample was overloaded on the column. | Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress the ionization of acidic impurities. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should be looking for?
A1: Based on typical synthetic routes for similar compounds, the most common impurities are often isomeric byproducts from the nitration step and the corresponding carboxylic acid from the hydrolysis of the methyl ester. Unreacted starting materials are also a possibility.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a relatively polar molecule, good starting points for solvent screening would be alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or mixtures of a good solvent (like ethyl acetate) with a poor solvent (like hexanes).
Q3: What stationary phase should I use for column chromatography?
A3: Silica gel is the most common and generally effective stationary phase for compounds of this polarity. Alumina can also be used, but silica gel is a good first choice.
Q4: My purified product is a pale yellow solid. Is this normal?
A4: Yes, many nitroaromatic compounds are pale yellow solids. The color is not necessarily an indication of impurity. Purity should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, or HPLC.
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase with a mobile phase like methanol/water or acetonitrile/water) can be an effective purification method, especially for removing less polar impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a suitable choice.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by NMR or HPLC can confirm the purity.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal mobile phase will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (wet slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification technique.
Experimental Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for purification by flash column chromatography.
References
-
AQA. A-level Chemistry Specification. Available at: [Link]
-
PubChem. Methyl 2-fluoro-3-nitrobenzoate. Available at: [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Welcome to the comprehensive technical support guide for managing the highly exothermic nitration step in the synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This resource is tailored for researchers, chemists, and process development professionals to ensure the safe and efficient execution of this critical reaction. This guide moves beyond a simple procedural outline to provide in-depth, experience-based insights into the causality of experimental choices, ensuring both safety and success.
I. Frequently Asked Questions (FAQs): Understanding the Core Challenges
Q1: Why is the nitration of this compound so hazardous?
A1: The nitration of aromatic compounds, in general, is a highly exothermic process. This means the reaction releases a significant amount of heat, which can rapidly increase the reaction rate. This creates a dangerous feedback loop, potentially leading to a "runaway reaction" characterized by an uncontrolled surge in temperature and pressure, which may result in an explosion.[1] The reagents, typically a mixture of concentrated nitric and sulfuric acids, are extremely corrosive and can cause severe chemical burns.[2][3] Furthermore, the reaction can generate toxic nitrogen dioxide gas, necessitating a well-ventilated workspace.[2]
Q2: What is the role of sulfuric acid in this nitration?
A2: Sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5][6] This nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[4][5] Using a "mixed acid" system of nitric and sulfuric acid results in a much faster and more efficient nitration compared to using nitric acid alone.
Q3: How does the structure of the starting material, Methyl 2,4-dichloro-5-fluorobenzoate, influence the reaction?
A3: The substituents on the benzene ring significantly impact the reactivity and regioselectivity of the nitration. The ester group (-COOCH₃) is an electron-withdrawing group that deactivates the ring, making the reaction less vigorous than the nitration of unsubstituted benzene.[7] The chlorine and fluorine atoms are also deactivating. This deactivation requires strong nitrating conditions (i.e., the mixed acid system) to proceed at a reasonable rate. The directing effects of the substituents guide the incoming nitro group primarily to the 3-position.
Q4: What are the critical safety precautions I must take before starting the experiment?
A4: Safety is paramount. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2] The entire experiment must be conducted in a properly functioning chemical fume hood.[2][3] Ensure that an emergency eyewash and safety shower are readily accessible.[2] Before starting, prepare an adequate cooling bath (e.g., ice-salt or dry ice-acetone) and have a quench solution (a large volume of ice water) ready for immediate use in case of a thermal runaway.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Too-rapid addition of the nitrating agent: Heat is generated faster than the cooling system can remove it. 2. Inadequate cooling: The cooling bath is not cold enough or has insufficient capacity. 3. Poor agitation: Localized "hot spots" are forming due to inefficient mixing. | 1. Immediately cease the addition of the nitrating agent. 2. Enhance cooling: Add more ice/salt or a colder solvent to the cooling bath. 3. Ensure vigorous and consistent stirring. 4. As a last resort, and only if it can be done safely, prepare to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring. Be aware that quenching with water can be hazardous as the dilution of sulfuric acid is highly exothermic. |
| Low or No Product Formation | 1. Insufficiently strong nitrating conditions: The concentration of the nitronium ion is too low. 2. Reaction temperature is too low: The rate of reaction is too slow, leading to the accumulation of unreacted starting material. 3. Incomplete reaction: The reaction was not allowed to proceed for a sufficient amount of time. | 1. Verify the concentration of the nitric and sulfuric acids. Using 70% nitric acid with concentrated sulfuric acid should be sufficient.[8] 2. Allow the reaction temperature to slowly and carefully rise by a few degrees , but do not remove the cooling bath entirely. 3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high: Higher temperatures can lead to the formation of undesired isomers. 2. Incorrect ratio of nitrating agents: An improper ratio of nitric to sulfuric acid can affect the concentration of the nitronium ion and influence selectivity. | 1. Maintain strict temperature control throughout the addition of the nitrating agent. A temperature range of 0-5 °C is often recommended for controlled nitrations. 2. Carefully prepare the nitrating mixture with the correct and verified ratio of acids. |
| Difficult Product Isolation/Purification | 1. Incomplete quenching: Residual acid can complicate the work-up. 2. Product is an oil instead of a solid: The product may not crystallize readily from the quench solution. | 1. Ensure the quenched mixture is neutral by washing with a dilute base (e.g., sodium bicarbonate solution) until effervescence ceases. 2. If an oil forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer can then be washed, dried, and the solvent removed to yield the crude product. |
III. Detailed Experimental Protocols & Methodologies
A. Synthesis of Methyl 2,4-dichloro-5-fluorobenzoate (Starting Material)
While various methods exist for the synthesis of the precursor, 2,4-dichloro-5-fluorobenzoic acid, a common route involves the acylation of 2,4-dichlorofluorobenzene followed by oxidation.[9][10] The subsequent esterification to the methyl ester can be achieved via Fischer esterification.[11]
Protocol: Fischer Esterification of 2,4-dichloro-5-fluorobenzoic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-fluorobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be further purified by recrystallization or chromatography if necessary.
B. Controlled Nitration of Methyl 2,4-dichloro-5-fluorobenzoate
This protocol emphasizes the critical steps for managing the exothermic nature of the reaction.
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The typical ratio is 1:2 by volume, but this should be optimized for your specific scale. This mixing process is itself highly exothermic and must be done slowly and with efficient cooling.
-
Reaction Setup: In a three-necked, jacketed reaction vessel equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, dissolve Methyl 2,4-dichloro-5-fluorobenzoate in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Begin circulating a coolant through the reactor jacket to bring the solution to the target temperature (e.g., 0 °C).
-
Slow Addition of Nitrating Agent: Add the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the ester at a rate that maintains the internal temperature within a narrow range (e.g., 0-5 °C). This is the most critical step for controlling the exotherm.
-
Monitoring and Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period, monitoring its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
A subsequent wash with a cold, dilute sodium bicarbonate solution can help neutralize any remaining acid.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key decision points and actions for managing the exothermic nitration reaction.
Caption: Workflow for the controlled nitration of Methyl 2,4-dichloro-5-fluorobenzoate.
V. References
-
Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.). Retrieved from
-
Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. (n.d.). Retrieved from
-
Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process - ACS Publications. (2018, January 22). Retrieved from
-
Nitration reaction safety - YouTube. (2024, June 7). Retrieved from
-
JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents. (n.d.). Retrieved from
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2025, August 7). Retrieved from
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Retrieved from
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (n.d.). Retrieved from
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - MDPI. (n.d.). Retrieved from
-
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.). Retrieved from
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). Retrieved from
-
NITRIC ACID SAFETY. (n.d.). Retrieved from
-
Technical Support Center: Managing Exothermic Reactions During Nitration of Alcohols - Benchchem. (n.d.). Retrieved from
-
Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. (n.d.). Retrieved from
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from
-
-
Nitration of Methyl Benzoate - Web Pages. (n.d.). Retrieved from
-
-
managing exothermic reactions during the nitration of trifluoromethoxybenzene - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives - Benchchem. (n.d.). Retrieved from _
Sources
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- 2. youtube.com [youtube.com]
- 3. ehs.washington.edu [ehs.washington.edu]
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- 6. westfield.ma.edu [westfield.ma.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. researchgate.net [researchgate.net]
- 9. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 10. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Regioselectivity in Reactions with Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your reactions. As a key intermediate in the synthesis of modern quinolone antibiotics, precise control over the substitution patterns of this molecule is paramount.[1][2] This document will delve into the underlying principles of nucleophilic aromatic substitution (SNAr) as they apply to this substrate, offering field-proven insights to optimize your experimental outcomes.
Understanding the Reactivity of this compound
This compound is a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro group (-NO2) and the methyl ester (-COOCH3) significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
The presence of three different halogen substituents (two chlorine atoms and one fluorine atom) at positions 2, 4, and 5 presents a significant challenge in controlling which halogen is displaced. Understanding the electronic and steric factors that govern the reactivity at each position is crucial for achieving the desired product.
Frequently Asked Questions (FAQs)
Q1: Which halogen is the most likely to be displaced in a nucleophilic aromatic substitution reaction with this compound?
A1: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[3] Therefore, the most electronegative halogen, fluorine, generally makes the attached carbon the most electrophilic and thus the most susceptible to attack. The order of reactivity for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.
For this compound, the fluorine at the C5 position is a likely candidate for substitution. However, the regioselectivity is also strongly influenced by the position of the electron-withdrawing groups. The nitro group at C3 and the ester at C1 activate the positions ortho and para to them.
-
The chlorine at C2 is ortho to both the nitro and ester groups.
-
The chlorine at C4 is para to the ester group and ortho to the nitro group.
-
The fluorine at C5 is meta to the ester and ortho to a chlorine.
Given that ortho and para positions to strongly deactivating groups are most activated, the chlorines at C2 and C4 are highly activated. The relative reactivity will depend on a subtle interplay of electronic and steric factors. Computational studies on similar molecules have shown that the position with the largest positive charge is the most susceptible to nucleophilic attack.[4]
Q2: How can I selectively substitute the chlorine at the C4 position?
A2: Selective substitution at the C4 position is often the desired pathway for the synthesis of many quinolone antibiotics. To achieve this, you need to exploit the electronic activation at this position while managing the reactivity of the other halogens. The C4 position is para to the methyl ester and ortho to the nitro group, making it a highly electron-deficient center.
Key Strategies:
-
Choice of Nucleophile: Less reactive, "softer" nucleophiles may exhibit higher selectivity for the most electronically activated site. For instance, using an amine with some steric bulk might favor attack at the more accessible C4 position over the potentially more hindered C2 position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. A more reactive site (e.g., C-F bond) might be favored at higher temperatures, while the thermodynamically favored product from C4 substitution might be obtained at lower temperatures.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Aprotic polar solvents like DMSO, DMF, or NMP are commonly used for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.
Q3: Under what conditions might I see substitution of the fluorine atom?
A3: While the chlorine at C4 is a primary target, substitution of the fluorine at C5 can occur, especially under more forcing conditions or with highly reactive nucleophiles. The high electronegativity of fluorine makes the C5 carbon electrophilic.
Conditions Favoring Fluorine Substitution:
-
Strong, "Hard" Nucleophiles: Hard nucleophiles like alkoxides or hydroxide ions may favor attack at the carbon with the most electronegative substituent.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the substitution of the stronger C-F bond.
-
Use of Catalysts: Certain catalysts, such as superbases, have been shown to facilitate the substitution of less activated aryl fluorides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction | 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature. | 1. While the substrate is highly activated, ensure starting material purity. 2. Use a stronger nucleophile or add a non-nucleophilic base (e.g., K2CO3, Et3N) to deprotonate the nucleophile in situ. 3. Switch to a polar aprotic solvent like DMSO or DMF. 4. Gradually increase the reaction temperature, monitoring for side product formation. |
| Mixture of regioisomers (e.g., substitution at C2, C4, and/or C5) | 1. Reaction conditions are too harsh (high temperature). 2. Highly reactive nucleophile lacks selectivity. 3. Reaction time is too long, leading to multiple substitutions. | 1. Decrease the reaction temperature. Consider running a temperature screen to find the optimal balance between reaction rate and selectivity. 2. Use a bulkier or less reactive nucleophile. For example, a secondary amine might be more selective than a primary amine. 3. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized. |
| Di-substitution or tri-substitution observed | 1. Stoichiometry of the nucleophile is too high. 2. Reaction time is excessive. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Carefully monitor the reaction progress and stop it before significant di-substitution occurs. |
Experimental Protocols
The following are generalized protocols based on established SNAr chemistry for similar substrates. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Protocol 1: Selective Monosubstitution of Chlorine with an Amine Nucleophile
This protocol aims for the selective replacement of one of the chlorine atoms, typically at the C4 position, which is a common step in quinolone synthesis.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperazine, aniline derivative)
-
Anhydrous potassium carbonate (K2CO3) or triethylamine (Et3N)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq).
-
Add anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 eq) and the base (K2CO3, 2.0 eq or Et3N, 1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base: The non-nucleophilic base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. For amine nucleophiles, it also helps to deprotonate the ammonium salt that may form.
-
Solvent: Polar aprotic solvents are ideal for SNAr as they effectively solvate cations while leaving the nucleophilic anion relatively free, enhancing its reactivity.
-
Temperature: Starting with a mild temperature allows for better control over regioselectivity.
Visualizing Reaction Pathways
Decision Workflow for Optimizing Regioselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your reaction.
Caption: A workflow for optimizing regioselective SNAr reactions.
Competing Reaction Pathways
This diagram illustrates the competing nucleophilic attack sites on the substrate.
Caption: Competing nucleophilic attack pathways on the substrate.
References
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link]
-
Rohrbach, S., et al. (2019). Concerted SNAr Reactions: An Emerging Area in Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange. [Link]
-
Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708-9717. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]
-
Lown, J. W., & Sim, S. K. (1978). Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Medicinal Chemistry, 21(1), 73-76. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Wang, X., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. (2022). Chemical Science. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Cresset. [Link]
-
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4806. [Link]
-
Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. (2024). Journal of the American Chemical Society. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2019). The Journal of Organic Chemistry, 84(15), 9639-9648. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Cresset. [Link]
-
Computational study of vicarious nucleophilic substitution reactions. (2017). Journal of Molecular Modeling, 23(10), 301. [Link]
-
Bröring, M., et al. (2002). Selective substitution of corroles: nitration, hydroformylation, and chlorosulfonation. Journal of the American Chemical Society, 124(25), 7411-7420. [Link]
-
Vlasov, V. M. (2003). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 72(8), 681-704. [Link]
Sources
Technical Support Center: Synthesis of Quinolone Derivatives from Halogenated Precursors
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of quinolone derivatives from halogenated precursors. This resource is designed to provide in-depth, field-proven insights and practical troubleshooting advice to overcome common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: The Challenge of C-N Bond Formation on Haloquinolones
The functionalization of halogenated quinolones is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds, from antibiotics to anticancer agents.[1][2] The primary challenge lies in the formation of a carbon-nitrogen (C-N) bond at a specific position on the quinolone scaffold, a transformation typically achieved through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[3][4][5]
However, the path from a halogenated precursor to a functionalized quinolone derivative is frequently beset by challenges such as low yields, catalyst deactivation, competing side reactions, and regioselectivity issues. This guide provides a structured approach to troubleshooting these common hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Part 1: Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized C-N bond formation, but its application to heteroaromatic substrates like quinolones can be fickle.[6][7]
Question 1: My Buchwald-Hartwig reaction is failing or giving very low yields with my haloquinolone substrate. What are the most likely causes?
Answer: This is a common and multifaceted problem. The cause often lies in one of four key areas: the catalyst system, the reaction conditions, the reactants' purity, or inherent substrate reactivity.
-
Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[8] Heterocyclic substrates like quinolones can coordinate with the palladium center, inhibiting the catalyst and disrupting this cycle.[9]
-
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Ligand Choice is Critical: Not all phosphine ligands are suitable. For electron-rich or sterically hindered haloquinolines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step. Start by screening a panel of ligands.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8] Pre-catalysts provide more reliable and reproducible formation of the active catalytic species.[8]
-
-
Re-optimize Base and Solvent:
-
Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[8] However, if your substrate has base-sensitive functional groups, these can cause decomposition. In such cases, consider switching to weaker inorganic bases like K₃PO₄ or K₂CO₃, often in combination with a higher reaction temperature.[10]
-
Solvent Polarity and Degassing: Aprotic solvents like toluene, dioxane, or THF are common.[7] Ensure the solvent is rigorously dried and degassed via sparging with nitrogen or argon for at least 30 minutes. Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to reaction failure.
-
-
Check Reagent Purity:
-
The amine nucleophile must be pure. Impurities can poison the catalyst.
-
Aryl halides, particularly aryl chlorides, are less reactive and require more forcing conditions or specialized catalyst systems. The general reactivity order is I > Br > OTf >> Cl.[8] If using an aryl chloride, ensure your catalyst system is designed for this less reactive partner.[7]
-
-
Question 2: I'm observing significant hydrodehalogenation (replacement of the halogen with hydrogen) of my starting material. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[6]
-
Causality: This side reaction can arise from several pathways, including a β-hydride elimination from the palladium-amide intermediate or reaction with trace water or other proton sources. It is often exacerbated by high temperatures and certain ligand/base combinations.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).
-
Use a Bulky Ligand: Sterically hindered ligands (e.g., t-butyl-substituted biarylphosphines) can disfavor the geometry required for competing side reactions.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use freshly opened, anhydrous-grade solvents.
-
Screen Different Bases: In some cases, switching from an alkoxide base (like NaOtBu) to a phosphate or carbonate base can minimize this side reaction.
-
Question 3: My base-sensitive functional groups (esters, cyano groups) are not surviving the reaction conditions. What are my options?
Answer: The strongly basic conditions of many Buchwald-Hartwig protocols are incompatible with sensitive functionalities.[10]
-
Causality: Strong bases like NaOtBu can readily hydrolyze esters or react with other electrophilic functional groups.
-
Troubleshooting Steps:
-
Switch to Weaker Bases: This is the most effective solution. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives. You will likely need to increase the reaction temperature to compensate for the slower rate.
-
Use a Soluble Organic Base: In some advanced applications, a soluble organic base like DBU can be used, which may offer milder conditions.[11]
-
Protecting Group Strategy: If milder conditions fail, consider a protecting group strategy for the sensitive functionality that is stable to the coupling conditions and can be removed post-coupling.
-
Part 2: Copper-Catalyzed C-N Coupling (e.g., Ullmann Condensation)
The Ullmann reaction is a classical, cost-effective alternative to palladium catalysis, but it has its own set of challenges, traditionally requiring harsh conditions.[12][13]
Question 1: My Ullmann reaction is sluggish or incomplete, even at high temperatures. How can I improve the conversion?
Answer: Incomplete conversion in Ullmann-type reactions is typically due to insufficient catalyst activity or poor solubility.
-
Causality: Traditional Ullmann reactions often used stoichiometric copper powder.[12] Modern catalytic variants rely on a Cu(I) species, and its effective generation and stabilization are key. The reaction is often heterogeneous, making it sensitive to the physical nature of the copper source.
-
Troubleshooting Steps:
-
Activate the Copper Source: Use a more active copper source than bulk copper powder. CuI is a common and effective choice. Pre-treatment of copper powder to remove surface oxides can also be beneficial.
-
Introduce a Ligand: This is the most significant improvement to the classical Ullmann reaction. Ligands solubilize the copper species and accelerate the catalytic cycle. Common choices include 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA).[14][15] A screening of different ligands is highly recommended.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often required to achieve the necessary temperatures (often >150 °C) and to dissolve the reactants and intermediates.[12]
-
Ensure Reactant Solubility: If the haloquinolone or amine partner is poorly soluble, the reaction rate will be severely limited. Consider a solvent system that fully dissolves all components at the reaction temperature.
-
Question 2: How do I choose between Palladium and Copper catalysis for my C-N coupling?
Answer: The choice depends on substrate scope, functional group tolerance, and cost.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) |
| Conditions | Generally milder (80-120 °C) | Often harsher (>120 °C), but improving |
| Substrate Scope | Extremely broad; highly developed for many amines and aryl halides | Traditionally narrower, but modern ligands have expanded scope |
| Functional Group Tolerance | Very high, especially with modern catalyst systems | Can be lower due to higher temperatures and stronger bases |
| Cost | High (Palladium catalysts and specialized ligands are expensive) | Low (Copper salts and simple ligands are inexpensive) |
| Sensitivity | Highly sensitive to oxygen | Less sensitive to oxygen than Pd(0) systems |
Part 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a metal-free route but is highly dependent on the electronic properties of the haloquinolone.[16]
Question 1: My SNAr reaction is not proceeding, even with a strong nucleophile and high heat. Why?
Answer: The success of an SNAr reaction is almost entirely dependent on the electronic activation of the aromatic ring.
-
Causality: The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[16] This intermediate is only stable if the negative charge can be delocalized by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen).[5]
-
Troubleshooting Steps:
-
Analyze Your Substrate: Does your quinolone ring have a potent EWG (e.g., -NO₂, -CN, -C(O)R) positioned at the C2 or C4 position relative to the halogen? The quinolone nitrogen itself provides some activation, particularly at positions 2 and 4, but this is often insufficient on its own.[17]
-
Increase Reactivity: If your substrate is not sufficiently activated, SNAr is likely not a viable pathway. You must switch to a transition-metal-catalyzed method.
-
Solvent and Temperature: If the substrate is activated, ensure you are using a polar aprotic solvent (e.g., DMSO, DMF) to stabilize the charged intermediate and high enough temperatures to overcome the activation energy barrier.
-
Visualizing the Workflow
General Troubleshooting Logic for Low-Yield C-N Couplings
Caption: A decision tree for troubleshooting C-N coupling reactions on haloquinolones.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general reactivity order for halogenated precursors (F, Cl, Br, I) in these reactions? For transition-metal-catalyzed reactions (Buchwald-Hartwig, Ullmann), the reactivity is dictated by the C-X bond strength, following the order: I > Br > Cl >> F .[8] For SNAr reactions, the order is determined by the electronegativity of the halogen, which stabilizes the intermediate, making the order: F > Cl > Br > I .[16] This opposing reactivity is a key consideration when planning your synthetic route.
FAQ 2: How critical is it to maintain an inert atmosphere for coupling reactions? For palladium-catalyzed reactions, it is absolutely critical . The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[7] Failure to maintain a rigorous inert atmosphere (N₂ or Ar) is a leading cause of reaction failure. Copper-catalyzed reactions are generally more robust but benefit from an inert atmosphere to prevent side reactions.
FAQ 3: What are the best practices for purifying the final quinolone derivative? Purification can be challenging due to residual catalyst, ligands, and inorganic salts.
-
Initial Workup: A common first step is to filter the crude reaction mixture through a plug of celite or silica gel, eluting with a solvent like ethyl acetate or DCM to remove insoluble salts and some baseline catalyst residues.
-
Column Chromatography: This is the most common method. Use a gradient elution system to separate your product from starting materials and organic byproducts.
-
Recrystallization: If a solid, recrystallization can be a highly effective method for obtaining very pure material.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
Disclaimer: This is a general starting point. Optimal conditions will vary based on the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the haloquinolone (1.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the appropriate biarylphosphine ligand (1.2-1.5x mol% of Pd).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv), the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Ligand-Accelerated Ullmann Condensation
-
Reaction Setup: To a reaction vial or flask, add the haloquinolone (1.0 equiv), CuI (5-10 mol%), the chosen ligand (e.g., L-proline or DMEDA, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the amine (1.2-2.0 equiv) and a high-boiling polar aprotic solvent (e.g., DMSO or NMP).
-
Reaction: Seal the vial and heat with vigorous stirring to a high temperature (typically 120-160 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract several times with a solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography.
References
- Qeios. (2024).
- Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8685-8715.
- MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- ResearchGate. (2024).
- MDPI. (2024).
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Oxford Learning Link. (n.d.).
- Benchchem. (n.d.).
- ACS Publications. (2011). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling.
- National Center for Biotechnology Information. (2015).
- Wikipedia. (n.d.).
- YouTube. (2021). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline.
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Reddit. (2018).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.). Ullmann reaction.
- ChemRxiv. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Solvent and Base Selection for Reactions of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Welcome to the technical support guide for optimizing reactions involving Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into solvent and base selection for nucleophilic aromatic substitution (SNAr) reactions with this versatile substrate.
Reactivity Profile of this compound
Understanding the inherent reactivity of the substrate is the first step toward successful reaction optimization. The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups (EWGs).[1]
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG that significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[2][3] The two chlorine atoms and the fluorine atom also contribute to this electron deficiency through their inductive effects.
-
Leaving Group Potential: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4] The high electronegativity of fluorine makes the carbon it is attached to (C-5) highly electrophilic. Consequently, the leaving group ability in SNAr often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions.[3] However, the positioning of the EWGs is critical. The nitro group is ortho to the chlorine at C-4 and para to the chlorine at C-2, providing strong resonance stabilization for the Meisenheimer complex if either chlorine acts as the leaving group.[1][4] The fluorine at C-5 is meta to the nitro group, which offers no such resonance stabilization.[4] Therefore, substitution is most likely to occur at the C-2 or C-4 positions, displacing a chloride ion. The specific position of attack can be influenced by the nature of the nucleophile and reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental design for SNAr reactions with this compound.
Q1: Which solvent system is optimal for this reaction? Polar aprotic or polar protic?
A1: Polar aprotic solvents are strongly recommended for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile excel because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt but do not form strong hydrogen bonds with the anionic nucleophile itself.[5][6] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[6]
In contrast, polar protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bonding "cage" around the nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing the reaction.[7][8] While reactions can sometimes be driven to completion in protic solvents, they often require higher temperatures and longer reaction times.[9]
Q2: What is the primary role of a base in these reactions, and how do I select the right one?
A2: The primary role of a base is to deprotonate the nucleophile, increasing its nucleophilicity. This is essential when using protic nucleophiles like alcohols (R-OH), thiols (R-SH), or primary/secondary amines (R-NH₂). For example, a base will convert an alcohol to a much more potent alkoxide nucleophile (R-O⁻).
The choice of base depends on the nucleophile's pKa and the substrate's stability:
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are suitable for moderately acidic nucleophiles like phenols or thiols and are generally a good starting point. They are less likely to cause side reactions like hydrolysis of the methyl ester group.
-
Strong Bases (e.g., KOH, NaOH, NaH): These are required for less acidic nucleophiles such as aliphatic alcohols. However, they increase the risk of ester hydrolysis, especially in the presence of water. When using strong bases, anhydrous conditions are often necessary. A KOH/DMSO system can be particularly effective for promoting SNAr reactions with challenging nucleophiles.[10][11]
Q3: Can this reaction be performed without a base?
A3: Yes, under certain conditions. If the nucleophile is already anionic (e.g., sodium phenoxide) or is a strong, neutral nucleophile (like ammonia or some primary/secondary amines), an external base may not be necessary.[1] In the case of amine nucleophiles, the amine itself can act as both the nucleophile and the base to neutralize the liberated HCl. However, using at least two equivalents of the amine nucleophile is often required in such cases—one to act as the nucleophile and one to act as the acid scavenger.
Q4: What are the most common side reactions to anticipate?
A4: The most common side reactions include:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, especially under strong basic conditions (e.g., NaOH, KOH) or if significant water is present in the reaction mixture.
-
Di-substitution: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), a second substitution may occur, replacing both the C2 and C4 chlorine atoms.
-
Reaction at the Fluoro Position: While less likely due to the lack of ortho/para stabilization from the nitro group, substitution at the C-5 position is a theoretical possibility under forcing conditions.[12]
-
Benzyne Formation: With extremely strong bases like sodium amide (NaNH₂), an elimination-addition (benzyne) mechanism can occur, but this is highly unlikely with the moderately basic conditions typically used for SNAr on such an activated ring.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experiment.
Problem 1: The reaction is slow, or the conversion is low.
-
Potential Cause 1: Insufficient Nucleophilicity.
-
Solution: If using a protic nucleophile, ensure you are using an appropriate base to deprotonate it fully. Consider switching to a stronger base or a more polar aprotic solvent like DMSO to enhance nucleophile reactivity.[10]
-
-
Potential Cause 2: Low Reaction Temperature.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition as you increase the heat.
-
-
Potential Cause 3: Inappropriate Solvent.
-
Solution: If you are using a polar protic solvent, switch to a polar aprotic solvent such as DMF or DMSO.[6] This can lead to a dramatic increase in reaction rate.
-
Problem 2: Formation of multiple products and poor selectivity.
-
Potential Cause 1: Di-substitution.
-
Solution: Reduce the reaction temperature and/or time. Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents) instead of a large excess.
-
-
Potential Cause 2: Ester Hydrolysis.
-
Solution: Use a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of KOH). Ensure all reagents and solvents are anhydrous. If the carboxylic acid is the desired product, this side reaction can be intentionally driven to completion.
-
-
Potential Cause 3: Competing Reaction Sites.
-
Solution: The kinetic product (formed fastest) may differ from the thermodynamic product (most stable). Lowering the reaction temperature may favor the formation of a single regioisomer.
-
Model Experimental Protocol: Synthesis of Methyl 2-chloro-5-fluoro-4-methoxy-3-nitrobenzoate
This protocol describes a general procedure for the SNAr reaction with methanol, a common nucleophile.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (can be used as solvent)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) for stronger conditions
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Base and Nucleophile: Add potassium carbonate (2.0 eq). If using a stronger base like NaH, add anhydrous methanol (1.1 eq) to a separate flask with DMF and cool to 0 °C, then add NaH (1.2 eq) portion-wise and stir for 20 minutes to pre-form the sodium methoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the flask containing the base and nucleophile (or the pre-formed sodium methoxide solution).
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to yield the desired product. Characterize the final product by NMR and MS to confirm its structure.
Data Presentation: Solvent and Base Selection Tables
The following tables provide reference data to aid in the rational selection of solvents and bases.
Table 1: Properties of Common Polar Aprotic Solvents
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMSO | 47 | 189 | Highly polar, excellent for SNAr, high boiling point.[13] |
| DMF | 37 | 153 | Good alternative to DMSO, lower boiling point.[13] |
| Acetonitrile | 37.5 | 82 | Lower boiling point, useful for reactions at moderate temperatures. |
| THF | 7.6 | 66 | Less polar, may result in slower reaction rates. |
Table 2: Common Bases for SNAr Reactions
| Base | pKa of Conjugate Acid | Type | Typical Use Case |
| Triethylamine (Et₃N) | 10.7 | Organic Amine | Acid scavenger, mild base. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic Salt | Deprotonating phenols, thiols.[10] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Inorganic Salt | More soluble than K₂CO₃, can be more effective.[10] |
| Potassium Hydroxide (KOH) | 15.7 | Strong Base | Deprotonating alcohols.[10] |
| Sodium Hydride (NaH) | ~35 | Strong Base | Irreversible deprotonation of alcohols. |
References
- BenchChem. Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- BenchChem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Chemistry Stack Exchange. Influence of protic and aprotic solvents on SN reactions.
- Quora. What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- NIH. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents.
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution.
- BenchChem. Methyl 5-chloro-2-fluoro-3-nitrobenzoate.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- OrganicChemGuide. 21.04 Nuc. Aromatic Substitution.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. Nucleophilic aromatic substitution.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
- NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
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- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
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"preventing over-nitration in the synthesis of nitroaromatic compounds".
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of aromatic nitration, with a specific focus on preventing over-nitration and other common side reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues in Aromatic Nitration
This section addresses specific problems that may arise during the synthesis of nitroaromatic compounds, providing explanations for their causes and actionable solutions.
Issue 1: My reaction is producing significant amounts of dinitrated or polynitrated products. How can I achieve selective mono-nitration?
Cause: Over-nitration occurs when the mono-nitrated product, which is often still reactive, undergoes a subsequent nitration under the existing reaction conditions. This is a particularly common issue when dealing with aromatic rings that are activated, for instance, by alkyl, hydroxyl, or amino groups. The initial nitro group is deactivating, but if the ring is sufficiently activated to begin with, the energy barrier for a second nitration can be overcome.
Solutions:
-
Strict Control of Stoichiometry: It is crucial to use a stoichiometric amount, or only a slight excess, of the nitrating agent relative to the aromatic substrate. This limits the availability of the nitronium ion (NO₂⁺) electrophile for subsequent nitrations.
-
Lower Reaction Temperature: Performing the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is a key strategy.[1] Lower temperatures decrease the rate of the second nitration more significantly than the first, thereby enhancing selectivity for the mono-nitro product. For the nitration of benzene, maintaining the temperature below 50-60°C is a well-established method to minimize dinitration.[2][3][4]
-
Monitor Reaction Progress and Control Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent the formation of polynitrated byproducts.
-
Substrate Deactivation for Highly Activating Groups: For aromatic compounds with strongly activating groups such as amines or phenols, it is often necessary to temporarily reduce their activating influence.[5] For example, an amino group can be acylated to form an amide, which is less activating.[5][6] The amide can then be hydrolyzed back to the amine after the nitration step.[5][6]
| Parameter | Recommendation for Mono-nitration | Rationale |
| Stoichiometry | 1.0 - 1.1 equivalents of nitrating agent | Limits the availability of the electrophile for a second reaction. |
| Temperature | Lowest possible for a reasonable rate (e.g., < 50-60°C for benzene) | Decreases the rate of di-nitration more than mono-nitration.[2][3][4] |
| Reaction Time | Monitor closely and quench upon completion | Prevents the mono-nitrated product from reacting further. |
| Highly Activating Groups | Protect/deactivate prior to nitration (e.g., acylation of amines) | Reduces the substrate's reactivity towards over-nitration.[5][6] |
Issue 2: My nitration reaction is very slow or is not proceeding to completion.
Cause: Insufficient reactivity of the aromatic substrate or a nitrating agent that is not potent enough can lead to slow or incomplete reactions. Aromatic rings with deactivating groups (e.g., nitro, carboxyl, or trifluoromethyl groups) are less susceptible to electrophilic attack.[7][8]
Solutions:
-
Use of a Stronger Nitrating Agent: Employing more forceful nitrating conditions can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺), which will accelerate the reaction. This can be achieved by using fuming nitric acid or by adding oleum (fuming sulfuric acid) to the reaction mixture.[9]
-
Higher Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be done with caution to avoid over-nitration or the formation of unwanted byproducts. For deactivated substrates, higher temperatures are often necessary. For instance, the nitration of nitrobenzene to dinitrobenzene requires a higher temperature (around 100°C) and fuming nitric acid.[8]
-
Alternative Nitrating Agents: For particularly challenging substrates, consider investigating alternative nitrating agents that may be effective under milder conditions.
-
Microwave Irradiation: The application of microwave irradiation can sometimes accelerate slow reactions by efficiently heating the reaction mixture.
Issue 3: I am observing charring and the formation of dark-colored byproducts.
Cause: Charring is the result of incomplete combustion of the organic substrate. This is typically caused by excessive heat generated from the highly exothermic nitration reaction, leading to localized overheating. This can cause decomposition of the starting material or product and promote oxidative side reactions.
Solutions:
-
Efficient Cooling: Ensure the reaction vessel is adequately cooled, for example, by using an ice bath.
-
Slow Reagent Addition: Add the nitrating agent or the substrate dropwise and at a controlled rate to manage the heat generated.
-
Correct Acid Concentration and Ratio: The composition of the mixed acid is critical. An incorrect ratio of nitric acid to sulfuric acid can result in a more aggressive nitrating mixture or promote oxidation.
-
Substrate Reactivity Considerations: Highly activated aromatic compounds are more prone to oxidation and charring due to their high electron density, which increases both the reaction rate and heat generation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the principles and practices of preventing over-nitration.
Q1: What is the role of sulfuric acid in a typical nitration reaction, and how does its concentration affect the outcome?
A1: In the classic mixed-acid nitration, concentrated sulfuric acid serves two primary functions. Firstly, it acts as a catalyst by protonating nitric acid, which is a weaker acid, to generate the highly electrophilic nitronium ion (NO₂⁺).[4][10][11][12][13] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction.[10] This is crucial because the presence of water can dilute the nitric acid and reduce the concentration of the nitronium ion, thereby slowing down the reaction.[14] The concentration of sulfuric acid directly impacts the reaction rate and the potential for over-nitration. Higher concentrations of sulfuric acid lead to a higher concentration of nitronium ions, resulting in a faster and more vigorous reaction.
Q2: How can I choose the appropriate nitrating agent for my specific substrate?
A2: The choice of nitrating agent depends on the reactivity of the aromatic substrate.
-
For activated rings (e.g., toluene, phenol): Milder conditions are often sufficient. A standard mixture of concentrated nitric acid and sulfuric acid at controlled temperatures is typically used.[15]
-
For deactivated rings (e.g., nitrobenzene): More forcing conditions are required. This may involve using fuming nitric acid, oleum, or higher reaction temperatures.[8]
-
For sensitive substrates: If the substrate is sensitive to strong acids, alternative nitrating agents can be employed. Examples include acetyl nitrate (formed from nitric acid and acetic anhydride) or N-nitro heterocyclic compounds.[6] Using solid acid catalysts like zeolites is also an area of active research to improve regioselectivity and reduce corrosive waste.[16][17]
Q3: What is the difference between kinetic and thermodynamic control in nitration, and how can I leverage this?
A3: In reactions where multiple products can be formed, the product distribution can be under either kinetic or thermodynamic control.[18][19][20][21]
-
Kinetic Control: This is favored at lower temperatures and shorter reaction times.[19] The major product is the one that is formed the fastest, meaning it has the lowest activation energy.[18][20]
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the reaction is reversible.[19] The major product is the most stable one, regardless of how quickly it is formed.[18][20]
In the context of nitration, by carefully controlling the temperature, you can often favor the kinetically preferred mono-nitrated product over the thermodynamically more stable (in some cases) di- or poly-nitrated products.[22] For most standard nitrations, the goal is to operate under kinetic control to achieve mono-substitution.
Q4: What are some effective methods for purifying my desired mono-nitroaromatic compound from dinitro byproducts?
A4: If over-nitration does occur, several purification techniques can be employed:
-
Distillation: If the boiling points of the mono- and di-nitro compounds are sufficiently different, fractional distillation can be an effective separation method.[15][23]
-
Crystallization: Differences in solubility and melting points can be exploited through crystallization. For example, in the separation of nitrotoluene isomers, melt crystallization can be used.[15]
-
Chromatography: Column chromatography is a versatile laboratory technique for separating isomers and products with different polarities.[24]
-
Chemical Treatment: In some industrial processes, minor amounts of dinitro compounds can be removed by selective reduction. For instance, contacting the mixture with an aqueous solution of sodium disulfide can reduce the dinitro compounds to nitroamines, which can then be separated by acid extraction.[25]
Visualized Workflows and Mechanisms
To further aid in understanding the principles discussed, the following diagrams illustrate key concepts in preventing over-nitration.
Caption: Decision workflow for selecting nitration conditions.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
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- BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions.
- DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene.
- Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration.
- Dyno Nobel. (n.d.). MIXED ACID.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nitration.
- Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control.
- Scribd. (n.d.). Synthesis of Nitrobenzen.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
- BenchChem. (n.d.). Technical Support Center: Managing Oxidation and Polynitration During Synthesis.
- Google Patents. (n.d.). RU2119909C1 - Method of synthesis of mononitrotoluenes.
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Google Patents. (n.d.). CN101805264A - Method for preparing mono-nitrotoluene by catalytic nitration of nitric acid.
- Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution).
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene).
- Google Patents. (n.d.). CN106431930B - The method for preparing nitrobenzene from benzene.
- YouTube. (2023, June 30). How to make Nitrobenzene from Benzene.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution.
- PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Google Patents. (n.d.). US2580742A - Purification of dinitro compounds.
- Google Patents. (n.d.). US8907144B2 - Process for adiabatic production of mononitrotoluene.
- ResearchGate. (n.d.). Adiabatic Nitration for Mononitrotoluene (MNT) Production | Request PDF.
- ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- PMC - NIH. (2014, February 14). Continuous flow nitration in miniaturized devices.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
- NIH. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ChemInform. (2025, August 7). A Fast and Mild Method for the Nitration of Aromatic Rings.
- YouTube. (2020, June 2). Nitration Lab.
- Analyst (RSC Publishing). (n.d.). Assessment of on-line nitration reactions as a means of determining nitrate by reverse flow injection with reductive amperometric detection at a glassy carbon electrode.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
- Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Google Patents. (n.d.). DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines.
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
- Chemistry Learner. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- BenchChem. (n.d.). How to avoid charring during nitration reactions.
- CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
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Technical Support Center: Workup Procedures for Reactions Involving Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Welcome to the technical support guide for handling reactions with Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, specifically emulsion formation, during the aqueous workup of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and design robust, scalable workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are reactions involving this compound so prone to forming emulsions during workup?
A1: The propensity of this compound to form stable emulsions is rooted in its molecular structure and the nature of its common reaction byproducts.
-
Molecular Characteristics: This compound is a highly substituted aromatic ring. The presence of multiple halogen atoms (two chlorine, one fluorine) and a nitro group results in a molecule with a significant molecular weight (269.99 g/mol for the corresponding carboxylic acid) and distinct regions of varying polarity.[1] While the ester and nitro groups provide some polarity, the dichlorofluoro-substituted benzene ring is highly lipophilic. This combination can lead to surfactant-like behavior at the interface of an organic solvent and an aqueous phase.
-
Reaction Byproducts: Many synthetic routes that utilize this intermediate may involve basic or nucleophilic reagents. These can lead to the formation of partially soluble, amphiphilic byproducts. For instance, minor hydrolysis of the ester to the corresponding carboxylate salt, or side reactions involving starting materials, can generate species that act as powerful emulsifying agents.
-
High Solute Concentration: Concentrated reaction mixtures often contain finely dispersed, insoluble, or partially soluble materials. These particulates can stabilize the oil-water interface, leading to what is known as a Pickering emulsion.
An emulsion is a mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets.[2][3] The stability of this dispersion is what prevents the clean separation of organic and aqueous layers, trapping your valuable product in the interfacial "rag" layer.
Q2: I'm about to perform a workup. What proactive steps can I take to prevent an emulsion from forming in the first place?
A2: Prevention is the most efficient strategy. A well-designed workup can often circumvent the issue entirely.
-
Solvent Selection & Management:
-
If your reaction solvent is water-miscible (e.g., THF, DMF, DMSO), it is highly advisable to remove it under reduced pressure before starting the aqueous workup.[4] These solvents can increase the mutual solubility of the organic and aqueous phases, promoting emulsion formation.[4]
-
For the extraction itself, choose a solvent that has a significantly different density from water and low water solubility. While dichloromethane (DCM) is often used, it is known to form emulsions more frequently.[5] Consider switching to ethyl acetate or methyl tert-butyl ether (MTBE).
-
-
The "Salting Out" Principle:
-
Minimize Mechanical Energy:
-
Vigorous shaking of the separatory funnel is a primary cause of emulsion formation. Instead of aggressive shaking, perform gentle, repeated inversions of the funnel, venting frequently. This provides sufficient interfacial contact for extraction without imparting the high shear force that creates fine droplets.
-
Q3: An emulsion has already formed. What is the systematic procedure to break it?
A3: When faced with a persistent emulsion, a stepwise approach is recommended. Start with the least invasive methods before moving to more aggressive techniques. The following flowchart outlines a robust troubleshooting workflow.
Caption: Troubleshooting workflow for breaking emulsions.
Detailed Steps:
-
Step 1: Patience: The simplest technique is to let the separatory funnel stand undisturbed for 15-30 minutes.[2] Gravity alone can sometimes break weak emulsions.
-
Step 2: Salting Out: Add a significant volume (10-20% of the total volume) of saturated brine. Gently invert the funnel a few times. This is often the most effective method.[6][9]
-
Step 3: Filtration: If salting out fails, filter the entire mixture through a pad of a filter aid like Celite® or glass wool in a Büchner funnel.[6][9] This physically disrupts the droplets and can break the emulsion. Be sure to wash the Celite® pad with fresh organic solvent to recover all of your product.
-
Step 4: Solvent Addition: Adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion.[2] For example, adding a small amount of THF or methanol can sometimes help. Use this technique judiciously, as it can complicate solvent removal later.
-
Step 5: Physical Methods: If available, centrifugation is a highly effective, albeit equipment-dependent, method to force phase separation.[2][10] Gentle heating can also work by reducing the viscosity of the mixture, but should be avoided if your product is thermally sensitive.[2]
Data & Protocols
Table 1: Comparison of Common Extraction Solvents
| Solvent | Density (g/mL) | Water Solubility | Emulsion Tendency | Notes |
| Ethyl Acetate | 0.902 | Moderate (8.3 g/100 mL) | Moderate | Less dense than water. Good general-purpose solvent. Can co-extract some water. |
| Dichloromethane (DCM) | 1.33 | Low (1.3 g/100 mL) | High | Denser than water (forms bottom layer). Effective solvent but prone to emulsions.[5] |
| Methyl tert-butyl ether (MTBE) | 0.740 | Low (5.1 g/100 mL) | Low | Less dense than water. Less prone to peroxide formation than diethyl ether. |
| Toluene | 0.867 | Very Low (0.05 g/100 mL) | Low | Less dense than water. Good for non-polar compounds but higher boiling point. |
Experimental Protocol 1: Standard Preventative Workup
This protocol is designed to minimize emulsion risk from the outset.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (THF, MeCN, DMF, etc.), concentrate the reaction mixture to dryness or a thick oil using a rotary evaporator.[4]
-
Redissolution: Dissolve the crude residue in a suitable extraction solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material).
-
Aqueous Quench & Salting Out: In a separate flask or beaker, prepare the aqueous quench solution (e.g., water, dilute acid, or base). Dissolve sodium chloride in this solution until saturation (brine).
-
Combine and Extract: Transfer the organic solution and the aqueous brine to a separatory funnel.
-
Gentle Mixing: Stopper the funnel, and gently invert it 10-15 times, venting after every 2-3 inversions to release any pressure. Do not shake vigorously.
-
Separate: Place the funnel in a ring stand and allow the layers to separate cleanly. Drain the appropriate layer.
-
Back-Extraction: To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent (approx. 1/3 of the original volume).
-
Combine & Dry: Combine all organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Experimental Protocol 2: Breaking an Emulsion with Celite® Filtration
This protocol should be used when a persistent emulsion has formed that does not break upon standing or adding brine.[9]
-
Prepare Celite® Pad: Place a piece of filter paper in a Büchner or fritted glass funnel that fits your filter flask.
-
Create Slurry: In a small beaker, create a slurry of Celite® (a few spoonfuls) in your organic extraction solvent.
-
Pack the Pad: With gentle vacuum applied to the filter flask, pour the Celite® slurry into the funnel. The goal is to create a flat, even pad approximately 1-2 cm thick.
-
Filter Emulsion: Gently pour the entire contents of your separatory funnel (both layers and the emulsion) onto the Celite® pad with the vacuum on. The Celite® will physically disrupt the emulsion, allowing the distinct liquid phases to pass through.
-
Rinse: Once all the liquid has passed through, rinse the Celite® pad with two small portions of fresh organic solvent to ensure all of your product is recovered.
-
Re-separate: Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly. Proceed with the workup as usual.
References
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]
-
Reddit r/chemistry. (2018, February 9). Breaking emulsions. [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
-
Taylor & Francis. Salting out – Knowledge and References. [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. [Link]
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Frontier, A. (2026). How To: Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
- Merlic, C. et al. Organic Reaction Workup Formulas for Specific Reagents.
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Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]
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Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
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MacKinnon, C. H., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1239–1252. [Link]
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Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
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Molbase. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Fluorine vs. Chlorine in Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
<_
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The subject of this guide, Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, presents a fascinating case study in regioselectivity, owing to the presence of multiple halogen substituents with differing reactivities. This document provides an in-depth, objective comparison of the reactivity of the fluorine and chlorine atoms within this molecule, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Supported by established chemical principles and analogous experimental data, this guide aims to equip researchers with the predictive understanding necessary for efficient and targeted molecular design.
The Decisive Factors in SNAr Reactivity: An Overview
Nucleophilic aromatic substitution is a powerful tool for modifying aromatic systems. Unlike aliphatic SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[2] The rate of this reaction is primarily dictated by two key factors:
-
Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs) is essential to decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[3] In this compound, the nitro group (-NO2) and the methyl ester (-COOCH3) both serve as powerful activating groups.
-
Nature of the Leaving Group: The facility with which the leaving group departs in the second step of the reaction also influences the overall reaction rate.
The interplay of these factors, in conjunction with the specific positions of the substituents, governs the regiochemical outcome of SNAr reactions on polysubstituted aromatic rings.
Analyzing the Reactivity Landscape of this compound
In this compound, the aromatic ring is heavily substituted, creating a nuanced reactivity profile. The key to predicting which halogen will be preferentially substituted lies in understanding the stabilizing effects on the intermediate Meisenheimer complex.
The SNAr mechanism involves the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the paramount factor in determining the reaction's feasibility and rate. The electron-withdrawing nitro group plays a crucial role in delocalizing the negative charge, but only when it is positioned ortho or para to the site of nucleophilic attack.[4]
Positional Analysis:
-
Chlorine at C2: This chlorine is ortho to the powerfully electron-withdrawing nitro group at C3. This proximity allows for strong resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C2.
-
Chlorine at C4: This chlorine is para to the nitro group. This positioning also allows for effective resonance stabilization of the Meisenheimer complex.
-
Fluorine at C5: The fluorine atom is meta to the nitro group. The activating effect of the nitro group is significantly weaker at the meta position.
Therefore, based on the stabilizing effect of the nitro group, both chlorine atoms are significantly more activated towards nucleophilic attack than the fluorine atom.
Fluorine vs. Chlorine as Leaving Groups in SNAr
A common misconception, stemming from knowledge of aliphatic substitution reactions, is that better leaving groups in SN1 and SN2 reactions (I > Br > Cl > F) will also be better in SNAr. However, in nucleophilic aromatic substitution, the opposite is often true. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5]
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and making the attached carbon atom highly electrophilic. This strong inductive effect significantly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. Consequently, in many activated aromatic systems, fluorine is a better leaving group than chlorine for SNAr reactions.
The Verdict: Predicting the Site of Nucleophilic Attack
In the case of this compound, we have a scenario where the electronic activation by the nitro group and the inherent reactivity of the halogens as leaving groups are in opposition.
-
The chlorine atoms at C2 and C4 are in positions that are strongly activated by the nitro group through resonance.
-
The fluorine atom at C5 is in a position that is poorly activated by the nitro group.
While fluorine is generally a better leaving group in SNAr reactions due to its strong inductive effect, this effect is not sufficient to overcome the powerful resonance-based activation provided by the ortho and para positioning of the chlorine atoms relative to the nitro group. The stabilization of the Meisenheimer complex is the dominant factor.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the predicted reactivity, a comparative kinetic study can be designed to monitor the rate of substitution with a suitable nucleophile. UV-Visible spectrophotometry is a convenient method for this purpose, assuming the product has a different absorption spectrum from the starting material.
Objective: To compare the rate of nucleophilic aromatic substitution at the chloro and fluoro positions of this compound.
Materials:
-
This compound
-
A suitable nucleophile (e.g., sodium methoxide in methanol, or a primary/secondary amine like piperidine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 50 °C).
-
In a cuvette, add a specific volume of the solvent and the substrate stock solution to achieve a final concentration that gives an appropriate initial absorbance.
-
Initiate the reaction by injecting a small, precise volume of the nucleophile stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally and the starting material absorbs minimally.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
-
Product Analysis:
-
Upon completion of the reaction, the product mixture should be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the identity of the substitution product and determine the regioselectivity.
-
Data Presentation
The kinetic data obtained from the experiment described above can be summarized in the following table:
| Position of Attack | Nucleophile | Solvent | Temperature (°C) | kobs (s-1) | k2 (M-1s-1) |
| C2/C4 (Cl) | [Nucleophile] | [Solvent] | [Temp] | Experimental Value | Calculated Value |
| C5 (F) | [Nucleophile] | [Solvent] | [Temp] | Expected to be negligible | Expected to be negligible |
Visualizing the Reaction Pathway
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Comparative reactivity of halogen positions in this compound.
References
-
PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Ismail, F. M. D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
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Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Link]
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Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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Chemical Science (RSC Publishing). (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Link]
-
Angene. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]
-
PubMed. (2011). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 76(18), 7367-7381. [Link]
-
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. For a compound such as Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, which may serve as a critical intermediate or active pharmaceutical ingredient (API), ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides a comprehensive comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for this purpose. We will delve into the theoretical underpinnings of method validation, present detailed experimental protocols, and offer a comparative analysis of hypothetical performance data, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3] This involves a systematic evaluation of various performance characteristics to ensure that the method consistently provides data that is both accurate and precise.
Core Principles of Analytical Method Validation
Before delving into specific methodologies, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by regulatory bodies. These parameters provide a framework for assessing the performance of an analytical procedure.[2][5]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]
-
Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A generalized workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds.[9][10] For a moderately polar, thermally labile, or non-volatile compound like this compound, reversed-phase HPLC with UV detection is a logical first choice.
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) with detection at 254 nm.
-
Diluent: Acetonitrile.
2. Validation Protocol:
-
Specificity: A solution of the analyte is prepared and injected. Separately, a placebo solution (containing all formulation components except the analyte) and a solution containing known related substances are injected to ensure no interference at the retention time of the analyte peak.
-
Linearity and Range: A series of at least five concentrations of the analyte reference standard are prepared over the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: Accuracy is assessed by the recovery of the analyte from a spiked placebo matrix.[11] Samples are prepared in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a sample solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day using a different instrument. The RSD is calculated across all measurements.
-
-
Limit of Quantitation (LOQ): Determined as the concentration that yields a signal-to-noise ratio of approximately 10:1. The precision at this concentration is also evaluated.[2]
-
Limit of Detection (LOD): Determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
Robustness: The effect of small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) on the system suitability parameters is evaluated.
Hypothetical Performance Data: HPLC-UV
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte retention time | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.20% | Pass |
| LOQ | S/N ≥ 10, Precision (RSD) ≤ 10% | 0.5 µg/mL, RSD = 4.5% | Pass |
| LOD | S/N ≥ 3 | 0.15 µg/mL | Pass |
| Robustness | System suitability parameters met | All parameters within acceptable limits | Pass |
Gas Chromatography (GC) Method Validation
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For this compound, GC could be a viable alternative, particularly for impurity profiling where volatile related substances might be present.[13] The use of a sensitive detector like an Electron Capture Detector (ECD) would be advantageous due to the halogenated and nitro-aromatic nature of the molecule.[14]
Experimental Protocol: GC-ECD
1. Chromatographic Conditions:
-
Instrument: Agilent 8890 GC System with an Electron Capture Detector (ECD) or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
Diluent: Toluene.
2. Validation Protocol:
The validation protocol for GC is analogous to that for HPLC, with adjustments for the different instrumentation and sample introduction.
-
Specificity: Similar to HPLC, specificity is established by analyzing the analyte, placebo, and known impurities to ensure no co-elution.
-
Linearity and Range: A series of at least five concentrations are prepared over a suitable range (e.g., 1 to 25 µg/mL, reflecting the higher sensitivity of the ECD).
-
Accuracy: Assessed by the recovery of the analyte from a spiked placebo matrix at three concentration levels.
-
Precision: Evaluated for repeatability and intermediate precision using six replicate injections at a target concentration.
-
Limit of Quantitation (LOQ): Determined at a signal-to-noise ratio of approximately 10.
-
Limit of Detection (LOD): Determined at a signal-to-noise ratio of approximately 3.
-
Robustness: Assessed by deliberately varying parameters such as oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5 °C).
Hypothetical Performance Data: GC-ECD
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte retention time | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 1 - 25 µg/mL | 1 - 25 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.8% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 1.15% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.55% | Pass |
| LOQ | S/N ≥ 10, Precision (RSD) ≤ 10% | 0.1 µg/mL, RSD = 6.2% | Pass |
| LOD | S/N ≥ 3 | 0.03 µg/mL | Pass |
| Robustness | System suitability parameters met | All parameters within acceptable limits | Pass |
Comparative Analysis and Method Selection
The choice between HPLC and GC for the quantification of this compound depends on the specific requirements of the analysis.
Caption: A comparison of the advantages and disadvantages of HPLC and GC for the analyte.
Key Considerations for Method Selection:
-
Analyte Stability: The primary concern with GC is the thermal stability of the analyte. If this compound is prone to degradation at the high temperatures of the GC injector and column, HPLC would be the superior choice.
-
Sensitivity Requirements: For trace-level analysis or impurity profiling, the high sensitivity of GC with an ECD for this specific type of molecule makes it a very attractive option. The hypothetical data suggests a lower LOD and LOQ for the GC method.
-
Sample Matrix: For complex sample matrices, the versatility of HPLC in terms of mobile phase and stationary phase chemistry may offer better selectivity and easier sample cleanup.[15]
-
Impurity Profile: If the expected impurities are volatile, GC would be the method of choice for their separation and quantification.[13][16] Conversely, if impurities are non-volatile or polar, HPLC would be necessary.
Both HPLC and GC methods can be successfully validated for the quantification of this compound, as demonstrated by the hypothetical performance data meeting stringent acceptance criteria derived from ICH guidelines. The ultimate selection of the analytical method should be based on a risk assessment considering the analyte's properties, the intended application of the method (e.g., routine QC assay vs. trace impurity analysis), and the available instrumentation. For a robust, routine assay with minimal risk of analyte degradation, HPLC-UV is often the preferred starting point in a pharmaceutical setting. However, for applications requiring very high sensitivity, such as the quantification of genotoxic impurities, GC-ECD would be a more suitable and powerful technique, provided the analyte demonstrates sufficient thermal stability. A thorough understanding of the principles of method validation and the specific characteristics of the analyte are essential for making an informed and scientifically sound decision.[17]
References
-
ResearchGate. (2025). Validation of Analytical Methods. Available at: [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
HBM4EU. (n.d.). Validation of analytical methods. Available at: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
-
(n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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(n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Available at: [Link]
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(n.d.). 6. Analytical Methods. Available at: [Link]
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Biblioteka Nauki. (n.d.). Development and validation of the gas chromatographic methods for the determination of organic volatile impurities in travoprost. Available at: [Link]
-
ResearchGate. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
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PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Available at: [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Available at: [Link]
-
ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available at: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
ResearchGate. (2016). A Review: GC Method Development and validation. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
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A Comparative Guide to the Efficacy of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate and Alternative Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, a highly functionalized aromatic building block, with other key alternatives used in modern organic synthesis. We will explore its reactivity, regioselectivity, and overall utility, supported by mechanistic insights and detailed experimental protocols to inform your selection of reagents for complex molecular design.
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks
In the landscape of medicinal chemistry and materials science, the design of novel molecular entities with precisely controlled functionalities is paramount. Polysubstituted aromatic rings are privileged scaffolds found in a vast array of pharmaceuticals and agrochemicals. The efficacy of these molecules is often dictated by the specific arrangement of substituents on the aromatic core.
This compound is a prime example of a versatile building block designed for complex syntheses. Its architecture, featuring two chloro, one fluoro, and a powerful electron-withdrawing nitro group, makes it an exceptionally reactive substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This multiplicity of reactive sites offers chemists a powerful tool for building molecular diversity from a single, advanced intermediate.[1]
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound stems from its high susceptibility to SNAr reactions. This reaction class is fundamental for the functionalization of aromatic rings, particularly those rendered electron-deficient by electron-withdrawing groups (EWGs).[2]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks an electron-poor carbon atom on the aromatic ring that bears a suitable leaving group (in this case, a halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the net substitution of the leaving group with the nucleophile.
The presence of the nitro (-NO₂) group is critical. Its strong electron-withdrawing nature delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction and significantly accelerating the rate of substitution.
Comparative Analysis of Key Building Blocks
The choice of a building block depends on the desired substitution pattern, reactivity, and the complexity of the target molecule. Here, we compare this compound with several viable alternatives.
| Building Block | Structure | Key Reactive Sites & Regioselectivity | Advantages | Disadvantages/Limitations |
| This compound | ![]() | Primary: C5-F (most activated by ortho-NO₂ and para-Cl).Secondary: C2-Cl, C4-Cl. Offers high regioselectivity for the fluorine atom. | Highly versatile with three distinct halogen leaving groups. Excellent for sequential, site-selective substitutions. | Higher cost and more complex starting material. Potential for multiple side products if conditions are not carefully controlled. |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid [3] | ![]() | Primary: C2-F (activated by para-NO₂).Secondary: C4-Cl. Good selectivity for fluorine displacement. | Commercially available and well-studied for solid-phase synthesis.[3] Simpler substitution patterns. | Less versatile than the tr-halogenated analog. Carboxylic acid may require protection/activation. |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate [4] | ![]() | Primary: C4-F (activated by ortho-NO₂).Secondary: C2-Cl. High selectivity for fluorine displacement. | Useful for accessing specific isomer patterns. The fluorine is highly activated. | Limited to a different substitution pattern compared to the primary compound. |
| Methyl 4-fluoro-3-nitrobenzoate [5] | ![]() | Single Site: C4-F (activated by ortho-NO₂). | Simple, predictable reactivity. Ideal for introducing a single substituent via SNAr. Lower cost. | Lacks the potential for sequential diversification offered by poly-halogenated substrates. |
| 2,5-Dichloropyrazine | ![]() | Symmetrical: C2 and C5 positions are equivalent. Mono-substitution is straightforward. | The electron-deficient pyrazine ring facilitates SNAr without a nitro group. A key scaffold in medicinal chemistry. | Second substitution is more difficult due to the introduction of an electron-donating group. Different core scaffold. |
Efficacy Insights:
-
For Maximum Versatility: this compound is the superior choice when a synthetic route requires sequential, regioselective introduction of multiple, different nucleophiles. The differential reactivity of the C-F bond (most labile in SNAr) versus the C-Cl bonds allows for a controlled, stepwise functionalization.
-
For Specific Isomers: Isomeric alternatives like Methyl 2-chloro-4-fluoro-5-nitrobenzoate are not inferior, but rather tools for achieving a different final substitution pattern, which can be critical for structure-activity relationship (SAR) studies.
-
For Simplicity and Cost-Effectiveness: For syntheses requiring only a single SNAr reaction, simpler building blocks like Methyl 4-fluoro-3-nitrobenzoate are more efficient and economical.[5]
-
For Heterocyclic Cores: When the target molecule is based on a pyrazine or other nitrogen-containing heterocycle, 2,5-dichloropyrazine is an excellent starting point, leveraging the inherent electron-deficient nature of the ring system.
Experimental Protocols: A Practical Guide
The following protocols provide a validated, step-by-step methodology for performing a typical SNAr reaction. The principles described are broadly applicable across the compared building blocks, with minor adjustments for reactivity.
Protocol: SNAr with an Amine Nucleophile
This protocol details the reaction of an activated aryl halide with a primary amine.
Objective: To substitute the most activated halogen (typically fluorine) with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Aniline (or other amine nucleophile) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the ions involved without interfering with the nucleophile, facilitating the reaction. An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.
-
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq) followed by powdered potassium carbonate (2.0 eq).
-
Causality: K₂CO₃ acts as a base to deprotonate the amine nucleophile if it's added as a salt, or to neutralize the acid (HX) formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial technique for real-time monitoring to determine the point of completion and prevent degradation or side product formation.
-
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 times).
-
Extraction & Drying: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted product.
Conclusion
This compound is a powerful and highly versatile building block for constructing complex molecular architectures. Its key advantage lies in the potential for sequential, regioselective SNAr reactions, enabling the controlled installation of multiple functional groups onto an aromatic core.
While simpler, less functionalized alternatives like Methyl 4-fluoro-3-nitrobenzoate or heterocyclic building blocks like 2,5-dichloropyrazine are more suitable for specific, targeted applications, the trifunctionalized system of the title compound offers unparalleled utility for creating diverse chemical libraries and navigating complex synthetic pathways. The choice of building block should therefore be a strategic decision, guided by the specific goals of the synthesis, the desired level of molecular complexity, and economic considerations.
References
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. 6
-
methyl 2-fluoro-3-nitrobenzoate synthesis. 7
-
METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. 4
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. 2
-
Fluorinated building blocks in drug design: new pathways and targets. 8
-
Building Blocks in Medicinal Chemistry. 9
-
Concerted Nucleophilic Aromatic Substitutions. 10
-
Directed nucleophilic aromatic substitution reaction. 11
-
The Crucial Role of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis. 1
-
Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. 5
-
Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine.
-
4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. 3
-
Fluorinated building blocks in drug design: new pathways and targets. 12
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- 12. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
"spectroscopic analysis to confirm the structure of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate derivatives".
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of pharmacologically active molecules. Their complex substitution pattern, featuring a confluence of electron-withdrawing and halogen substituents, presents a unique challenge for structural confirmation. This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to unequivocally determine the structure of these molecules, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative: Deconvoluting a Crowded Aromatic System
The core analytical challenge in characterizing this compound lies in the unambiguous assignment of substituent positions on the benzene ring. The interplay of two chlorine atoms, a fluorine atom, and a nitro group, all influencing the electronic environment of the aromatic system, necessitates a multi-pronged spectroscopic approach. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to achieve robust structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework and probing the immediate electronic environment of specific nuclei. For the target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its structure.
¹H NMR Spectroscopy: Unveiling the Aromatic Proton
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single aromatic proton signal and a singlet for the methyl ester protons. The key to structural confirmation lies in the chemical shift and coupling pattern of the lone aromatic proton.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 8.0 - 8.5 | Doublet of doublets (dd) | JH-F ≈ 6-8 Hz, JH-H ≈ 0 Hz |
| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |
The downfield chemical shift of the aromatic proton is a direct consequence of the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. The primary coupling observed will be to the adjacent fluorine atom (ortho coupling), resulting in a doublet. A smaller, long-range coupling to the other chlorine atom might be observed, leading to a doublet of doublets.
Comparative Analysis:
In a comparative analysis with simpler analogues like Methyl 2,4-dichlorobenzoate, the aromatic proton in our target molecule is expected to be significantly further downfield due to the additional deshielding effect of the nitro group. For instance, the aromatic protons in Methyl 4-chloro-3-nitrobenzoate appear at δ 7.90 (d), 8.15 (dd), and 8.49 (d)[1]. The single aromatic proton in our target molecule, being flanked by multiple electron-withdrawing groups, will likely resonate at the lower end of this range or even further downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides invaluable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon atom.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-Cl (C2, C4) | 130 - 140 |
| C-F | 150 - 160 (doublet, ¹JC-F ≈ 250 Hz) |
| C-NO₂ | 145 - 155 |
| C-COOCH₃ | 125 - 135 |
| C-H | 115 - 125 (doublet, ²JC-F ≈ 25 Hz) |
| -OCH₃ | 52 - 55 |
The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The carbon bearing the aromatic proton will show a smaller two-bond coupling to the fluorine atom (²JC-F).
Comparative Analysis:
The ¹³C NMR chemical shifts of substituted benzenes are well-documented[2][3][4]. For example, the carbons directly attached to chlorine atoms in chlorinated compounds experience a downfield shift[5]. In nitroaromatic compounds, the carbon bearing the nitro group is also significantly deshielded[6]. The combination of these effects in this compound will result in a unique fingerprint in the ¹³C NMR spectrum, allowing for a clear distinction from its isomers or related derivatives.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule[7][8]. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.
Predicted ¹⁹F NMR Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-F | -110 to -130 | Doublet | JF-H ≈ 6-8 Hz |
The fluorine signal is expected to appear as a doublet due to coupling with the adjacent aromatic proton. The chemical shift will be influenced by the presence of the ortho and para chlorine and nitro substituents.
Comparative Analysis:
The chemical shifts of fluorine in fluorinated aromatic compounds span a wide range. The presence of electron-withdrawing groups generally leads to a downfield shift (less negative ppm values). Therefore, the fluorine in the target molecule is expected to be at a lower field compared to a simple fluorobenzene. This technique is particularly useful for distinguishing between positional isomers of fluorinated compounds.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter[2][9][10].
-
Cap the NMR tube securely.
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
Spectral Width: 0-12 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Spectral Width: 0-200 ppm
Instrumental Parameters (¹⁹F NMR):
-
Spectrometer Frequency: 376 MHz or higher (corresponding to a 400 MHz ¹H spectrometer)
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: -100 to -150 ppm
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is essential for confirming the molecular weight and gaining insights into the molecule's structure through its fragmentation pattern.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak.
-
Loss of the entire ester group (-COOCH₃) to give a [M-59]⁺ peak.
-
Loss of a nitro group (-NO₂) to give a [M-46]⁺ peak.
-
Loss of a chlorine atom (-Cl) to give a [M-35]⁺ peak.
-
Comparative Analysis:
The fragmentation of nitroaromatic and halogenated compounds in mass spectrometry is well-studied[11][12][13][14]. Aromatic nitro compounds often show characteristic losses of NO and NO₂. The presence of halogens introduces distinct isotopic patterns that are invaluable for confirming their presence and number. For example, the mass spectrum of Methyl 2-chloro-4-nitrobenzoate shows a base peak corresponding to the loss of the methoxy group[15][16]. A similar fragmentation pattern is anticipated for our target molecule, with the added complexity of the fluorine and second chlorine atom influencing the stability of the resulting fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate[6].
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a GC-MS autosampler vial.
Instrumental Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), ramp to a high temperature (e.g., 280-300 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Caption: Workflow for GC-MS based structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Weak to medium |
| C-H (methyl) | 2950 - 3000 | Weak to medium |
| C=O (ester) | 1720 - 1740 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ester) | 1200 - 1300 | Strong |
| C-Cl | 700 - 850 | Strong |
| C-F | 1000 - 1100 | Strong |
| N-O (nitro) | 1500 - 1550 (asymmetric) | Strong |
| 1330 - 1370 (symmetric) | Strong |
Comparative Analysis:
The IR spectrum of methyl benzoate is well-characterized, with a strong carbonyl stretch around 1720 cm⁻¹ and C-O stretching bands in the 1200-1300 cm⁻¹ region. For this compound, the presence of the electron-withdrawing nitro and chloro groups is expected to slightly shift the C=O stretching frequency to a higher wavenumber. The strong absorptions corresponding to the N-O stretching of the nitro group and the C-F and C-Cl bonds will be key diagnostic peaks.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. While ¹H, ¹³C, and ¹⁹F NMR provide the most detailed information about the molecular framework and substituent connectivity, Mass Spectrometry is indispensable for confirming the molecular weight and probing fragmentation pathways. FTIR serves as a rapid and convenient method for verifying the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and robust structural elucidation, a critical step in advancing the development of novel therapeutic agents.
References
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Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
1-Chloro-2,3-difluoro-4-nitrobenzene. PubChem. [Link]
-
19Fluorine NMR. University of Missouri. [Link]
-
Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
NMR Spectrum Acquisition. University of Colorado Boulder. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Methyl 2-chloro-4-nitrobenzoate. PubChem. [Link]
-
NMR Sample Preparation. University of Warwick. [Link]
-
Methyl 2-chloro-4-nitrobenzoate. NIST WebBook. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. [Link]
-
Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
-
Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds. PubMed. [Link]
-
2,4-Dichloro-N-methylbenzamide. SpectraBase. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
For the modern researcher in medicinal chemistry and drug development, a deep understanding of reaction kinetics is not merely academic; it is the bedrock upon which efficient, predictable, and scalable synthetic routes are built. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of synthetic organic chemistry, pivotal in the construction of complex aryl ethers, amines, and thioethers that form the core of countless pharmaceutical agents.
This guide delves into the kinetic landscape of nucleophilic substitution on a highly functionalized and electron-deficient aromatic substrate: Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. Due to a scarcity of published kinetic data on this specific molecule, we will ground our analysis in a comparative study with a structurally analogous compound, Methyl 2,4-dichloro-3,5-dinitrobenzoate . This comparison will not only provide a robust framework for predicting the reactivity of our target compound but will also illuminate the nuanced interplay of electronic and steric effects that govern these critical transformations.
The Mechanistic Framework: Understanding SNAr
Nucleophilic aromatic substitution reactions on electron-deficient rings, such as those activated by a nitro group, typically proceed through a two-step addition-elimination mechanism.[1] This pathway involves the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]
The rate of the overall reaction is governed by the stability of this intermediate. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial as they delocalize the negative charge, thereby stabilizing the Meisenheimer complex and lowering the activation energy of the rate-determining addition step.
Caption: Generalized SNAr addition-elimination mechanism.
In this compound, the nitro group at the C3 position activates the leaving groups at the C2 (ortho) and C4 (para) positions. The fluorine at C5 is in a meta position relative to the nitro group and is therefore expected to be significantly less activated towards substitution.
A Case Study: Kinetic Analysis of Methyl 2,4-dichloro-3,5-dinitrobenzoate
To establish a quantitative baseline, we will examine the kinetic data from the study of Methyl 2,4-dichloro-3,5-dinitrobenzoate with a series of cyclic secondary amines in methanol.[2] This study provides a detailed account of the reaction kinetics and serves as an excellent model for our target compound.
The kinetic analysis of SNAr reactions is commonly performed using UV-Visible spectrophotometry, which allows for the continuous monitoring of the formation of the product, which is typically more conjugated and thus absorbs at a longer wavelength than the reactants.[3][4][5]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
A stock solution of the aryl halide (e.g., Methyl 2,4-dichloro-3,5-dinitrobenzoate) is prepared in the chosen solvent (e.g., methanol) at a concentration of approximately 5 x 10⁻⁵ M.
-
Solutions of the nucleophile (e.g., piperidine) are prepared at various concentrations, typically in large excess of the aryl halide, to ensure pseudo-first-order kinetics.
-
-
Kinetic Runs:
-
The reactions are carried out in a thermostated cuvette holder of a UV-Vis spectrophotometer to maintain a constant temperature.
-
The reaction is initiated by injecting a small volume of the aryl halide stock solution into the cuvette containing the nucleophile solution.
-
The absorbance at the λ_max_ of the product is recorded over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs_) is determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs_ versus the concentration of the nucleophile.
-
Activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined by measuring k₂ at different temperatures and constructing an Eyring plot.
-
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
The following table summarizes the second-order rate constants and activation parameters for the reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines in methanol at 25 °C.[2] This data reveals that the reaction proceeds via aminodechlorination at the C2 position.
| Nucleophile | k₂ x 10³ (M⁻¹s⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |
| Piperidine | 10.5 | 52.8 | 108 |
| Piperazine | 4.2 | 56.5 | 105 |
| Morpholine | 1.8 | 61.2 | 102 |
| Thiomorpholine | 6.3 | 54.9 | 106 |
Data extracted from a study on Methyl 2,4-dichloro-3,5-dinitrobenzoate.[2]
Extrapolating to this compound: A Comparative Analysis
While direct kinetic data for our target compound is not available, we can make informed predictions by comparing its structure to the dinitro-analogue and considering established principles of SNAr reactivity.
To fully understand the reactivity of this compound, a comparative kinetic study could be designed with the following substrates:
-
Methyl 2,4-dichloro-3,5-dinitrobenzoate: As discussed, this provides a benchmark for a substrate with two strong electron-withdrawing nitro groups.
-
Methyl 2,4,5-trichlorobenzoate: This would allow for the isolation of the electronic effect of the nitro group by comparing its reactivity to a substrate with only halogen substituents.
-
Methyl 4-chloro-3,5-dinitrobenzoate: This would help to deconvolute the steric and electronic effects of the C2-chloro substituent.
-
1,3-dichloro-4-fluoro-2-nitrobenzene: This would allow for an assessment of the influence of the methyl ester group on the reaction rate.
-
Overall Rate: The replacement of a nitro group with a fluorine atom is expected to decrease the overall reaction rate. The nitro group is a more powerful activating group than fluorine, and its presence provides greater stabilization to the Meisenheimer intermediate. Therefore, the rate constants for the reaction of this compound with amines are predicted to be lower than those observed for the dinitro-analogue.
-
Regioselectivity: The primary site of substitution is expected to be one of the chlorine atoms, as they are positioned ortho and para to the activating nitro group. The fluorine at C5 is meta to the nitro group and is therefore significantly less likely to be displaced.
-
The "Element Effect" and Leaving Group Ability: A fascinating aspect of SNAr reactions is the often-observed trend in leaving group ability: F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine stabilizing the developing negative charge in the Meisenheimer complex.
In the case of this compound, while the fluorine is in a deactivated position, its strong inductive effect could influence the reactivity of the adjacent C4-chlorine. However, the dominant factor in determining the site of initial substitution is likely to be the resonance stabilization afforded by the ortho and para positions relative to the nitro group. Therefore, substitution is still most probable at C2 or C4. A detailed product analysis, for instance by HPLC or NMR spectroscopy, would be required to definitively determine the regioselectivity.
Conclusion and Future Directions
The kinetic study of nucleophilic aromatic substitution on highly functionalized substrates like this compound is essential for the development of robust and predictable synthetic methodologies. While direct experimental data for this compound is lacking, a comparative approach using the structurally related Methyl 2,4-dichloro-3,5-dinitrobenzoate provides a solid foundation for understanding its reactivity.
It is predicted that this compound will undergo nucleophilic substitution at one of the chlorine atoms, with a rate that is likely slower than its dinitro-analogue. The detailed experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to investigate the kinetics of this and other complex SNAr reactions, ultimately enabling more efficient and informed drug discovery and development.
References
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Fahmy, A. F. M., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]
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Svensson, P. H., et al. (2016). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Figshare. Available at: [Link]
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Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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Barnabas, O. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Available at: [Link]
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Jorgensen, W. L., et al. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Available at: [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. Available at: [Link]
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Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. Amrita Vishwa Vidyapeetham Virtual Lab. Available at: [Link]
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Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed. Available at: [Link]
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ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]
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Rees, C. W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Available at: [Link]
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Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
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Ravi, P. M., et al. (1997). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate. Available at: [Link]
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A Comparative Guide to Purity Assessment of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: HPLC vs. GC-MS
In the landscape of pharmaceutical and agrochemical synthesis, the purity of chemical intermediates is a non-negotiable prerequisite for the safety, efficacy, and batch-to-batch consistency of the final product. Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, a key building block, is no exception. Its multi-substituted aromatic structure presents a unique analytical challenge, necessitating robust methods to detect and quantify potential impurities.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of synthesized this compound. We will move beyond mere protocols to explore the rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analyte: Understanding this compound
This compound is a halogenated nitroaromatic ester. Its reactivity is largely dictated by the electron-withdrawing nature of its substituents. Potential impurities can arise from several sources during synthesis, including:
-
Starting Materials: Unreacted 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.[1]
-
Side-Products: Isomeric variants, or products of incomplete or over-nitration/halogenation.
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.[2]
A thorough analytical approach must be capable of separating and identifying these structurally similar compounds.
At a Glance: HPLC vs. GC-MS for Purity Analysis
The choice between HPLC and GC-MS is pivotal and depends on the specific analytical goals, from routine quality control to in-depth impurity profiling.[3] Both are powerful separation techniques, but their principles and applicability differ significantly.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[5] |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds, including starting acids and potential salts.[3][6] | Excellent for volatile and semi-volatile, thermally stable compounds. Provides definitive structural identification of impurities.[3][5][6] |
| Sample State | Analyte must be soluble in the mobile phase.[6] | Analyte must be volatile or semi-volatile at elevated temperatures without decomposing.[6] |
| Detection | Commonly uses UV-Vis detection, which is suitable for the nitroaromatic chromophore. Provides quantitative data. | Mass spectrometry provides mass-to-charge ratio, offering structural information and high specificity for impurity identification. |
| Key Advantage | Robustness for routine quantification of the main component and non-volatile impurities. | High specificity and sensitivity for identifying unknown volatile and semi-volatile impurities through library matching.[7] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its robustness and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection offers a reliable platform for routine purity checks and quantification of non-volatile impurities.
Expertise & Causality: Why this HPLC Method?
The selected method is designed for optimal resolution and sensitivity.
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the target compound and its potential impurities, which are often of similar polarity.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase protonates silanol groups on the silica support, reducing peak tailing and improving peak shape for acidic or basic impurities.[8]
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) concentration is used to ensure that both more polar impurities (eluting early) and less polar impurities (eluting later) are effectively separated and eluted within a reasonable timeframe.
-
UV Detection at 254 nm: The nitroaromatic ring possesses a strong chromophore, making it highly responsive to UV detection at 254 nm, a common wavelength that provides excellent sensitivity for this class of compounds.[8]
Experimental Protocol: HPLC-UV Analysis
Caption: HPLC analytical workflow for purity assessment.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-27 min: 90-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm[8] |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC excels at quantifying non-volatile compounds, GC-MS is unparalleled for identifying volatile and semi-volatile impurities.[3] Its high separation efficiency combined with the specificity of mass spectrometry makes it an essential tool for comprehensive impurity profiling.
Expertise & Causality: Why this GC-MS Method?
The GC-MS protocol is tailored for the thermal properties of the analyte and potential volatile by-products.
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity.
-
Temperature Programming: A programmed temperature ramp is crucial. It starts at a lower temperature to resolve highly volatile impurities and gradually increases to elute the main analyte and any higher-boiling contaminants.
-
Electron Ionization (EI): Standard EI at 70 eV generates reproducible fragmentation patterns. These mass spectra act as "chemical fingerprints" that can be matched against extensive databases (e.g., NIST) for confident compound identification.[7]
Experimental Protocol: GC-MS Analysis
Caption: GC-MS analytical workflow for impurity identification.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50 - 500 m/z |
Comparative Performance Data
The following table summarizes the expected performance of each technique in the analysis of this compound, providing a basis for selecting the appropriate method.
| Performance Metric | HPLC-UV | GC-MS |
| Primary Application | Quantitative Purity Assessment | Qualitative Impurity Identification |
| Limit of Quantification | ~0.05% (Area Percent) | ~1-10 ppm (for targeted ions) |
| Typical Analysis Time | 30 minutes | 25 minutes |
| Information Provided | Quantitative data on main peak and impurities | Structural information, definitive identification |
| Best for Detecting | Starting materials, non-volatile by-products, degradation products (e.g., carboxylic acid) | Residual solvents, volatile by-products, thermally stable isomers |
| Robustness for QC | High | Moderate (requires more maintenance) |
Conclusion: A Synergistic Approach
Neither HPLC nor GC-MS alone can provide a complete picture of the purity of synthesized this compound. They are not competing but complementary techniques.[3]
-
For routine quality control and batch release , a validated HPLC-UV method is the industry standard, offering robust and precise quantification of the active component and known impurities.[3]
-
For process development, troubleshooting, and comprehensive impurity profiling , GC-MS is indispensable. Its ability to identify unknown volatile and semi-volatile compounds provides crucial insights into the synthesis process, enabling chemists to optimize reaction conditions and minimize side-product formation.
Ultimately, a synergistic approach that leverages the quantitative strength of HPLC and the identification power of GC-MS establishes a self-validating system, ensuring the highest level of scientific integrity and product quality in drug development and chemical manufacturing.
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A Comparative Guide to Quinolone Synthesis: Evaluating Yields from Fluorinated Benzoate Precursors
For researchers, medicinal chemists, and professionals in drug development, the quinolone scaffold represents a cornerstone of modern therapeutics, particularly in the realm of antibacterial agents. The strategic incorporation of fluorine atoms into this scaffold has been a game-changer, profoundly enhancing antibacterial potency, pharmacokinetic profiles, and metabolic stability. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to fluoroquinolones, with a specific focus on pathways originating from versatile and accessible fluorinated benzoates. We will move beyond mere procedural descriptions to dissect the underlying chemical logic, evaluate comparative yields, and provide field-tested experimental protocols to inform your synthetic strategy.
The Strategic Importance of Fluorinated Quinolones
The journey from nalidixic acid, the first-generation quinolone, to modern fluoroquinolones like ciprofloxacin and levofloxacin, is a testament to the power of medicinal chemistry.[1] The introduction of a fluorine atom at the C-6 position was a pivotal discovery, leading to a dramatic increase in the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of these drugs.[2] Fluorinated benzoates and their derivatives (e.g., benzoyl chlorides) serve as ideal starting points for industrial and laboratory-scale synthesis due to their relative availability and the diverse chemical transformations they can undergo to build the quinolone core.
Core Synthetic Strategies: A Head-to-Head Comparison
Three classical methods dominate the landscape of quinolone synthesis: the Gould-Jacobs reaction, the Conrad-Limpach synthesis (and its powerful variant, the Grohe-Heitzer synthesis), and the Camps cyclization. Each presents a unique set of advantages and challenges, particularly concerning overall yield when starting from a common fluorinated aromatic precursor.
The Grohe-Heitzer Synthesis: The Industrial Powerhouse
This highly versatile method is a modification of the Conrad-Limpach approach and is arguably the most direct and efficient route starting from a fluorinated benzoate derivative.[2][3] It is the cornerstone of many industrial syntheses of blockbuster fluoroquinolones.[4]
Rationale & Causality: The genius of this route lies in its convergent and logical construction of the quinolone core. It begins by forming a β-ketoester intermediate from a fluorinated benzoyl derivative. This intermediate is then activated to form a vinyl ether, which readily undergoes nucleophilic substitution with a desired amine (e.g., cyclopropylamine for ciprofloxacin). The subsequent intramolecular cyclization is a high-yielding step, driven by the formation of the stable aromatic quinolone ring system. The choice of a strong, non-nucleophilic base like potassium carbonate or DBU is critical to promote the cyclization while avoiding unwanted side reactions.[3]
Synthetic Workflow:
Caption: Workflow for the Grohe-Heitzer synthesis of fluoroquinolones.
Representative Experimental Protocol (Synthesis of Ciprofloxacin Intermediate): [3]
-
Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), add triethylamine (0.65 mol) at 10-15°C. Stir for 15 minutes, then add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.
-
Enamine Formation: Stir the mixture for an additional 10 minutes at room temperature. Slowly raise the temperature to 80-85°C and maintain for 4 hours, monitoring by TLC.
-
Amine Exchange: After completion, cool the mixture to room temperature and add cyclopropylamine (0.57 mol). Stir for 1 hour.
-
Cyclization: Add potassium carbonate (0.48 mol) and DMF (400 ml). Heat the mixture to 120-125°C and stir for 4 hours. Toluene will distill off during this period.
-
Work-up: Cool the reaction mass to 35-40°C and quench by pouring it into 2.0 L of ice water. Stir at room temperature for 1.5 hours to precipitate the product.
-
Isolation: Filter the solid, wash with water and hexane to yield the cyclized quinolone core intermediate. An overall yield of approximately 65% for this telescopic process has been reported.[3]
The Gould-Jacobs Reaction: A Classic Thermal Approach
The Gould-Jacobs reaction is a foundational method for quinolone synthesis, proceeding through the thermal cyclization of an anilinomethylenemalonate intermediate.[2][5]
Rationale & Causality: This pathway requires the conversion of the initial fluorinated benzoic acid into a fluorinated aniline. This is typically achieved via a Hofmann or Curtius rearrangement of a carboxamide or acyl azide derivative, or more commonly in industry, by nitration of a related fluorinated benzene followed by reduction. The key aniline intermediate then reacts with diethyl ethoxymethylenemalonate (DEEM). The initial condensation is a straightforward nucleophilic substitution. The critical step is the high-temperature (often >250°C) thermal electrocyclization. This drastic condition is necessary to overcome the high activation energy for the ring-closing reaction. The use of high-boiling solvents like diphenyl ether is essential to reach the required temperature and ensure a homogeneous reaction, which can improve yields significantly compared to solvent-free conditions.
Synthetic Workflow:
Caption: Workflow for the Gould-Jacobs synthesis of fluoroquinolones.
Representative Experimental Protocol (Gould-Jacobs Cyclization): [6]
-
Condensation: Equimolar amounts of a fluorinated aniline (e.g., 3-chloro-4-fluoroaniline) and diethyl ethoxymethylenemalonate (DEEM) are heated together at 120-145°C for 1-2 hours. Ethanol produced during the reaction is removed.
-
Cyclization: The resulting anilinomethylene malonic diethyl ester intermediate is added to a high-boiling solvent, such as diphenyl ether. The mixture is heated to approximately 250°C to effect cyclization.
-
Isolation: Upon cooling, the reaction mixture is typically treated with a non-polar solvent like hexane or petroleum ether to precipitate the quinolone product. The solid is then filtered and washed. Yields for the cyclization step can be good, often in the 80% range, but the high temperatures can be a drawback.[6]
Modern variations using microwave irradiation can dramatically shorten reaction times for the condensation step (from hours to minutes) and improve yields.[7][8]
The Camps Cyclization: An Intramolecular Condensation Alternative
The Camps cyclization offers another route, proceeding via a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.
Rationale & Causality: This route is less direct from a benzoate starting material. It requires the synthesis of an o-aminoacetophenone, which can be prepared from a fluorinated aniline via methods like the Friedel-Crafts acylation, followed by N-acylation. The key cyclization step is an intramolecular aldol-type reaction. A base abstracts a proton from either the methyl group of the acetophenone or the methylene group of the N-acyl chain. The resulting enolate then attacks the other carbonyl group. The regiochemical outcome (i.e., formation of a 2-hydroxy- or 4-hydroxyquinoline) is highly dependent on the substrate and reaction conditions, which can be a significant drawback.[4]
Synthetic Workflow:
Caption: Workflow for the Camps cyclization synthesis of fluoroquinolones.
Representative Experimental Protocol (Camps Cyclization):
-
Preparation of Precursor: An o-acylaminoacetophenone is synthesized via standard acylation of the corresponding o-aminoacetophenone.
-
Cyclization: The precursor is dissolved in an alcoholic solvent (e.g., ethanol) containing a base, such as sodium hydroxide.
-
Reaction: The mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is cooled, and the product is typically precipitated by acidification. The product may be a mixture of isomers requiring purification. Yields are highly variable and can be moderate, with reports often in the 70% range for the cyclization step, but the potential for isomer formation complicates purification and reduces the effective yield of the desired product.
Quantitative Yield Comparison and Strategic Analysis
The choice of synthetic route is a critical decision dictated by factors such as scale, available equipment, cost of reagents, and desired purity. The following table provides a comparative summary to guide this decision-making process.
| Parameter | Grohe-Heitzer Synthesis | Gould-Jacobs Reaction | Camps Cyclization |
| Starting Material | Fluorinated Benzoyl Chloride/Ester | Fluorinated Aniline | o-Acylaminoacetophenone |
| Key Transformation | Base-catalyzed cyclization of enamine | Thermal electrocyclization | Base-catalyzed intramolecular condensation |
| Typical Overall Yield | High (e.g., ~65% reported for key steps) [3] | Moderate to Good | Moderate (often lower due to isomerism) |
| Reaction Conditions | Moderate to high temperatures (120-125°C) | Very high temperatures (>250°C) or MW | Basic, reflux conditions |
| Advantages | Direct, high-yielding, scalable, industrially proven[2] | Reliable, well-established, good for diverse aniline precursors | Utilizes different precursor types |
| Disadvantages | Multi-step preparation of enamine precursor | Harsh thermal conditions, requires high-boiling solvents, less direct from benzoate | Less direct route, potential for regioisomer formation[4], variable yields |
| Ideal Application | Industrial & large-scale synthesis | Laboratory-scale synthesis, exploring aniline diversity | Niche applications where precursors are readily available |
Conclusion
For the synthesis of fluoroquinolones starting from fluorinated benzoates, the Grohe-Heitzer method stands out as the superior strategy in terms of overall yield, scalability, and industrial applicability . Its logical, convergent approach minimizes harsh reaction conditions and leads directly to the desired quinolone core with high efficiency.[2][3]
The Gould-Jacobs reaction remains a robust and valuable tool, especially in a research setting. While it requires very high temperatures for the cyclization step, modern adaptations using microwave assistance can mitigate this drawback, making it a faster and often higher-yielding alternative to conventional heating.[7]
The Camps cyclization , while mechanistically interesting, is generally the least efficient route from a fluorinated benzoate. The multi-step preparation of the required precursor and the significant potential for forming hard-to-separate regioisomers often result in lower overall yields of the target molecule, making it less favorable for most applications.[4]
Ultimately, the optimal synthetic route will always depend on the specific target molecule and the strategic goals of the research or development program. However, based on a direct comparison of yield and efficiency, the pathway pioneered by Grohe and Heitzer provides the most compelling case for the synthesis of this vital class of therapeutic agents.
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. [Link]
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Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (2015). Oriental Journal of Chemistry. [Link]
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The Decisive Influence of Nitro Group Positioning on the Reactivity of Dichlorofluorobenzoates: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry. Dichlorofluorobenzoates are valuable scaffolds, and understanding the nuances of their reactivity is paramount for efficient and predictable synthesis. This guide provides an in-depth comparative analysis of how the position of a nitro group—a powerful modulator of electronic properties—profoundly influences the reactivity of dichlorofluorobenzoates in nucleophilic aromatic substitution (SNAr) reactions.
The presence and location of electron-withdrawing groups on an aromatic ring can dramatically alter its susceptibility to nucleophilic attack. The nitro group (-NO₂) is a particularly potent activating group for SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects.[1][2][3] This guide will dissect the reactivity of ortho-, meta-, and para-nitro substituted dichlorofluorobenzoates, providing a theoretical framework, comparative data, and actionable experimental protocols.
The Theoretical Basis: Electronic Effects of the Nitro Group
The reactivity of an aryl halide in an SNAr reaction is fundamentally governed by the stability of the intermediate formed upon nucleophilic attack, known as the Meisenheimer complex.[1][4] This intermediate possesses a negative charge that is delocalized across the aromatic ring. The ability of substituents on the ring to stabilize this negative charge dictates the activation energy of the reaction and, consequently, the reaction rate.[4][5]
-
Ortho and Para Positions: A Symphony of Stabilization
When a nitro group is positioned ortho or para to the leaving group (in this case, a chlorine or fluorine atom), it exerts a strong stabilizing influence on the Meisenheimer complex.[1][3][6] This is because the negative charge can be delocalized onto the nitro group through resonance, as depicted in the resonance structures below. This delocalization effectively spreads the negative charge over a larger area, significantly stabilizing the intermediate and lowering the activation energy for its formation.[4][5] The addition of the nucleophile is the rate-determining step in SNAr reactions, and this stabilization accelerates the overall reaction.[2][7][8]
-
The Meta Position: A Tale of Attenuation
In contrast, a nitro group in the meta position relative to the leaving group cannot directly participate in the resonance stabilization of the negative charge of the Meisenheimer complex.[9] While the nitro group still exerts an electron-withdrawing inductive effect, its inability to delocalize the negative charge via resonance renders it a much weaker activating group for SNAr compared to its ortho and para counterparts. Consequently, meta-nitro substituted dichlorofluorobenzoates are significantly less reactive in SNAr reactions.[9]
Comparative Reactivity: A Quantitative Perspective
While specific kinetic data for every isomer of dichlorofluoronitrobenzoate may not be readily available in the literature, the well-established principles of SNAr allow for a clear prediction of their relative reactivities. The following table summarizes the expected trend in reactivity based on the position of the nitro group.
| Nitro Group Position | Expected Relative Reactivity | Rationale for Reactivity |
| Para | High | Excellent resonance stabilization of the Meisenheimer complex; strong inductive electron withdrawal.[4][5] |
| Ortho | High | Strong resonance and inductive stabilization of the Meisenheimer complex, comparable to the para isomer.[4][5] Steric hindrance from the ortho nitro group might slightly modulate the reaction rate depending on the nucleophile's bulkiness. |
| Meta | Low | No direct resonance stabilization of the Meisenheimer complex; only inductive electron withdrawal contributes to activation.[9] |
Experimental Protocol: A General Approach to Nucleophilic Aromatic Substitution of Dichlorofluoronitrobenzoates
This protocol provides a generalized procedure for conducting an SNAr reaction on a dichlorofluoronitrobenzoate with an amine nucleophile. The specific reaction conditions (solvent, temperature, and reaction time) may require optimization depending on the specific isomer and nucleophile used.
Materials:
-
Ortho-, meta-, or para-nitro dichlorofluorobenzoate
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichlorofluoronitrobenzoate (1.0 eq) in the chosen aprotic polar solvent.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq) followed by the base (2.0 eq).
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reactions with ortho- and para-isomers are expected to be significantly faster than with the meta-isomer.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted product.
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the reaction mechanism and the logical flow of reactivity.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Influence of nitro group position on SNAr reactivity.
Conclusion
The position of the nitro group on a dichlorofluorobenzoate ring is a critical determinant of its reactivity in nucleophilic aromatic substitution reactions. Ortho- and para-nitro substitution leads to a significant rate enhancement due to the powerful resonance stabilization of the Meisenheimer intermediate. In contrast, the meta-nitro isomer is substantially less reactive as it lacks this crucial stabilization pathway. This fundamental understanding of electronic effects allows for the rational design of synthetic routes and the predictable synthesis of complex, highly functionalized aromatic compounds for applications in drug discovery and materials science.
References
-
Zakrzewska, A., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4829. [Link]
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Oh, H. K., & Park, Y. H. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2999. [Link]
-
Hamid, M. H. S. A., Sniekers, J., & De Proft, F. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-A European Journal, 24(55), 14551-14566. [Link]
-
St-Jean, F., & Le-Houx, J. (2017). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Organic Process Research & Development, 21(11), 1745-1754. [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
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Filo. (2024, December 29). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su... Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
YouTube. (2023, January 4). The presence of nitro group (− NO_(2)) at ortho or para positions increases the reactivity of ha.... Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
YouTube. (2020, August 30). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Retrieved from [Link]
-
YouTube. (2020, August 10). Nucleophilic Substitution Rates Part 1: SN2 Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
-
YouTube. (2022, December 24). The reactivity of p-nitrochlorobenzene (I), 2,4-dinitrochlorobenzene (II) and 2,4,6-trinitrochlo.... Retrieved from [Link]
-
YouTube. (2023, January 4). The presence of nitro group (− NO_(2)) at ortho or para positions increases the reactivity of ha.... Retrieved from [Link]
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YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Reactivity of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the strategic synthesis and functionalization of highly substituted aromatic compounds are paramount to the discovery of novel bioactive molecules. Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a key, albeit complex, building block whose utility is defined by the precise and predictable control of its reactive sites. This guide provides an in-depth, comparative analysis of the experimental methodologies for the synthesis of this versatile intermediate and explores the cross-validation of its subsequent chemical transformations.
Introduction: The Synthetic Challenge and Strategic Importance
This compound is a highly functionalized aromatic ring, featuring a combination of electron-withdrawing groups (nitro, chloro, fluoro) and an ester moiety. This substitution pattern creates a unique electronic and steric environment, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic challenge lies in the selective manipulation of its functional groups. This guide will dissect the common synthetic routes and provide a comparative framework for key reactions, enabling researchers to make informed decisions in their experimental design.
Part 1: Synthesis of this compound
The synthesis of the target molecule is typically a two-step process: the nitration of a di-substituted benzoic acid followed by esterification. While a direct, one-pot synthesis is not commonly reported, a robust and reproducible pathway can be established from its carboxylic acid precursor, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.[2][3]
Diagram: Synthetic Pathway
Caption: General synthetic route to this compound.
Experimental Protocol: Fischer-Speier Esterification
This classic method utilizes an acid catalyst to promote the reaction between the carboxylic acid and an excess of alcohol, in this case, methanol.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Alternative Esterification Methods: A Comparative Analysis
While Fischer-Speier esterification is a reliable method, other reagents can be employed, each with its own advantages and disadvantages. This cross-validation is crucial for optimizing yield, purity, and reaction conditions.
| Reagent/Method | Advantages | Disadvantages | Typical Conditions |
| Sulfuric Acid | Inexpensive, readily available catalyst. | Requires elevated temperatures and long reaction times. The work-up involves neutralization of a strong acid. | Methanol, reflux, 4-6 hours.[4][5][6] |
| Thionyl Chloride (SOCl₂) | Highly reactive, often results in high yields. The byproducts (SO₂ and HCl) are gaseous and easily removed. | The reagent is corrosive and moisture-sensitive, requiring anhydrous conditions. | Methanol, often at 0 °C to room temperature, followed by reflux.[7] |
| Oxalyl Chloride ((COCl)₂) | Similar to thionyl chloride in reactivity and advantages. | More expensive than thionyl chloride. Also moisture-sensitive. | Dichloromethane, catalytic DMF, room temperature, followed by the addition of methanol.[6] |
Expert Insight: The choice of esterification method often depends on the scale of the reaction and the sensitivity of other functional groups on the substrate. For small-scale, rapid synthesis, the use of thionyl or oxalyl chloride is often preferred. For larger-scale production, the cost-effectiveness of sulfuric acid may be more advantageous.
Part 2: Cross-Validation of Key Reactions
The synthetic utility of this compound lies in the selective transformation of its functional groups. Below, we compare two fundamental reactions: nucleophilic aromatic substitution and nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. The relative reactivity of the halogen substituents is a key consideration.
Diagram: SNAr Workflow
Caption: Expected outcomes of nucleophilic aromatic substitution.
Comparative Reactivity of Halogens:
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. The leaving group ability of the halogens in SNAr is generally F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex.
-
Fluorine: The C-F bond is highly polarized, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The fluorine atom is a poor leaving group in terms of bond strength, but its ability to stabilize the intermediate through induction makes it the most reactive site for SNAr.
-
Chlorine: While a better leaving group than fluorine in terms of bond strength, the lower electronegativity of chlorine results in a less electrophilic carbon center compared to the carbon attached to the fluorine. Therefore, substitution at the chloro positions is expected to be slower.
Experimental Protocol: Amination (Illustrative)
-
Setup: In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as DMSO or DMF.
-
Reagents: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
Nitro Group Reduction
The reduction of the nitro group to an amine is a common transformation that opens up a wide range of further derivatization possibilities, such as amide bond formation or diazotization.
Comparative Table of Reducing Agents:
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| H₂/Pd-C | Clean reaction with water as the only byproduct. High yields are common. | Requires specialized hydrogenation equipment. The catalyst can be pyrophoric. | Methanol or ethanol, room temperature, atmospheric or elevated pressure of H₂. |
| SnCl₂·2H₂O | Inexpensive and effective. Tolerant of many functional groups. | The work-up can be tedious due to the formation of tin salts. | Ethanol or ethyl acetate, often with heating. |
| Fe/NH₄Cl | A cost-effective and environmentally benign alternative to other metals. | Can require longer reaction times and vigorous stirring. | Ethanol/water, reflux. |
Expert Insight: For clean and high-yielding reductions on a laboratory scale, catalytic hydrogenation (H₂/Pd-C) is often the method of choice. For larger-scale industrial processes, the cost and safety of iron-based reductions are often more favorable.
Conclusion
The cross-validation of experimental results for reactions with this compound is essential for the efficient and reproducible synthesis of complex target molecules. By understanding the comparative advantages and disadvantages of different synthetic methods and reagents, researchers can tailor their experimental design to achieve optimal outcomes. The principles of reactivity discussed herein provide a foundational framework for the strategic manipulation of this versatile chemical intermediate in the pursuit of novel scientific discoveries.
References
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
- Methyl 5-fluoro-2-methyl-3-nitrobenzo
- METHYL 2-CHLORO-4-FLUORO-5-NITROBENZO
- methyl 2-fluoro-3-nitrobenzo
- Methyl 5-chloro-2-fluoro-3-nitrobenzo
- Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. PubChem. (URL: )
- Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820. PubChem. (URL: )
- Synthesis routes of Methyl 4-fluoro-3-nitrobenzo
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid(106809-14-7)IR. ChemicalBook. (URL: )
- Methyl 4-fluoro-3-nitrobenzo
- 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. (URL: )
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. As a halogenated nitroaromatic compound, this chemical requires meticulous handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Core Principle: Hazardous Waste Classification
This compound must be treated as hazardous waste from the moment it is deemed unusable.[1][2] Its molecular structure is the basis for this classification:
-
Halogenated Compound: The presence of chlorine and fluorine atoms places it in the category of halogenated organic waste.[3] These compounds require specific disposal methods, often high-temperature incineration, and keeping them separate from non-halogenated waste streams can significantly reduce disposal costs for an institution.[4]
-
Nitroaromatic Compound: The nitro group (-NO2) on the benzene ring is a critical feature. Aromatic nitro compounds are often toxic and can be reactive or explosive, particularly when mixed with incompatible substances.[5][6]
Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sewer drain.[5] All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety professional.[1][2]
Chemical Hazard Profile
| Property | Data / Classification | Rationale & Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₄Cl₂FNO₄ | - |
| Primary Hazard Class | Hazardous Waste (Regulated under EPA RCRA) | All laboratory chemical waste is regulated from its generation to its final disposal.[1][7] |
| Key Health Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | Based on data for structurally similar compounds.[8][9][10] |
| Physical Form | Solid | - |
| Waste Stream Category | Halogenated Organic Solid Waste | Contains chlorine and fluorine, defining it as a halogenated organic.[3][4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids | Mixing with incompatible materials can result in heat generation, fire, explosion, and/or the release of toxic gases.[6][11][12][13][14] |
Pre-Disposal: Safety and Waste Minimization
Proper disposal begins with safe handling during research. Adherence to safety protocols minimizes contamination and reduces the volume of waste generated.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves when handling the primary compound or its waste.[9][15]
-
Waste Minimization: The most effective way to manage waste is to minimize its generation. Order only the quantity of chemical required, keep a precise inventory, and reduce the scale of experiments whenever feasible.[7][16]
-
Designated Waste Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[7][16] Do not move waste from one lab to another for storage.[7]
Step-by-Step Disposal Protocol for Solid Waste
This protocol outlines the direct disposal of expired, surplus, or contaminated solid this compound.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container: Obtain a waste container specifically designated for Halogenated Organic Solids . The container must be made of a compatible material (e.g., polyethylene), be in good condition with a secure, tight-fitting lid, and be clean on the exterior.
-
Affix a Hazardous Waste Tag: As soon as the first quantity of waste is added, label the container with your institution's official hazardous waste tag.[4] Incomplete labeling is a common and serious safety violation. The tag must include:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound". Do not use abbreviations or formulas.
-
All constituents if it is a mixture, with percentages.
-
The primary hazards (e.g., Toxic, Irritant).
-
Generator's name and contact information.
-
The date the container is full or ready for disposal.
-
Step 2: Accumulation and Storage
-
Transfer Waste: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[8][17]
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when adding waste.[4][7][16] This prevents the release of vapors and protects the lab environment.
-
Store in SAA: Place the container in your designated Satellite Accumulation Area.
-
Segregate Incompatibles: Crucially, ensure the container is stored separately from incompatible materials like strong acids, bases, and oxidizers.[1] Segregation can be achieved using separate cabinets or secondary containment bins.[1]
Step 3: Requesting Disposal
-
Monitor Fill Level: Do not overfill the container. Stop at 90% capacity to prevent spills.
-
Contact EHS: Once the container is full or you no longer need it, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[2][16] Follow their specific online or paper-based request procedure.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus.[2] This task must be performed by trained EHS staff.
Managing Associated Waste Streams
Disposal protocols must also account for items contaminated with the chemical.
-
Contaminated Solids (PPE, Weigh Boats, Wipes): Grossly contaminated items (e.g., gloves with visible powder, heavily soiled wipes) must be placed in the same Halogenated Organic Solid Waste container.
-
Empty Containers: An "empty" container that held this chemical is still considered hazardous waste.[5] It must be decontaminated via triple rinsing before it can be disposed of as non-hazardous glass or plastic waste.[1][2]
-
Rinse the container three times with a suitable solvent (e.g., acetone, methanol).
-
Collect all rinsate. This rinsate is now Halogenated Liquid Hazardous Waste and must be disposed of in the appropriate liquid waste stream, following the same principles of labeling and storage.
-
After triple rinsing, completely deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[1][11]
-
-
Spill Cleanup Materials: All materials used to clean a spill, such as absorbent pads or vermiculite, must be collected and disposed of as Halogenated Organic Solid Waste.[1][2] Carefully sweep up solid spills to avoid generating dust and place all materials, including contaminated PPE, into the hazardous waste container.[17][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for waste characterization and disposal.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]
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LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE - Vanderbilt University Medical Center. [Link]
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Aromatic halogenated amines and nitro-compounds - Croner-i. [Link]
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Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate - Capot Chemical. [Link]
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Incompatible Chemicals - University of Nebraska-Lincoln. [Link]
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Examples of Incompatible Chemicals - University of Maryland. [Link]
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Chemical Incompatibility Chart - Princeton University EHS. [Link]
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Partial List of Chemical Incompatibilities - University of Nevada, Reno. [Link]
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Hazardous Waste Disposal Guide - Dartmouth College. [Link]
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Hazardous Waste Segregation - Unknown University Source. [Link]
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Halogenated Solvents in Laboratories - Temple University. [Link]
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Navigating the Synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: A Guide to Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical innovation, the synthesis and handling of novel chemical entities is a daily reality. This guide provides senior application-level insights into the requisite personal protective equipment (PPE) and operational protocols for Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, ensuring both personal safety and experimental integrity.
The molecular structure of this compound, a halogenated nitroaromatic compound, presents specific hazards that necessitate a rigorous and informed approach to safety. The presence of nitro and chloro functional groups points to potential toxicity, while its solid, likely crystalline, form requires mitigation of inhalation risks. This guide will detail the necessary precautions, from initial handling to final disposal, grounded in established chemical safety principles.
Understanding the Hazard Landscape
This compound is classified as an irritant, with the potential to cause serious eye irritation, skin irritation, and respiratory irritation. While specific toxicological data for this compound is not extensively documented, the broader class of halogenated nitroaromatic compounds is known for a range of potential health effects, including toxicity and environmental hazards.[1][2][3] Therefore, a conservative approach to handling, assuming significant hazard, is prudent.
Key Hazards:
-
Eye Irritation: Causes serious eye irritation.
-
Skin Irritation: Causes skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Hand Protection: The First Line of Defense
Given the skin irritation potential, robust hand protection is non-negotiable. The selection of glove material must be based on chemical compatibility.
-
Recommended Glove Type: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals, including many solvents used in organic synthesis.[4] For prolonged handling or in situations with a higher risk of splash, heavier-duty nitrile gloves (e.g., 8 mil) or double-gloving should be considered.[5]
-
Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use.[6] Employ proper glove removal techniques to avoid contaminating your skin.[6]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Recommended for incidental and extended contact. | Good general chemical resistance, particularly for solvents often used with this class of compound.[4] |
| Latex | Limited Use | While offering some protection, latex is susceptible to degradation by many organic solvents and can cause allergic reactions.[4] |
| Vinyl | Not Recommended | Poor resistance to most organic solvents. |
Eye and Face Protection: Shielding from Splashes and Dust
The risk of serious eye irritation necessitates stringent eye protection.
-
Primary Protection: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7][8]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can form dust, which may cause respiratory irritation if inhaled.[7] All handling of the solid should be performed in a certified chemical fume hood to minimize airborne concentrations.
-
For Low-Level/Nuisance Exposure: If engineering controls are insufficient, a P95 (US) or P1 (EU EN 143) particulate respirator may be used.[6]
-
For Higher-Level Protection: In situations with the potential for higher concentrations of dust or aerosols, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[6] These provide protection against organic vapors, acid gases, and particulates.
Protective Clothing: A Barrier for the Body
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fastened.
-
Additional Protection: For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible and unobstructed.[8]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.[6]
Waste Disposal
-
Chemical Waste: Dispose of surplus this compound and any solutions containing it as hazardous chemical waste.[7] Do not discharge to sewer systems.[7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated, sealed waste container.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.[7]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE and responding to emergencies when handling this compound.
Caption: PPE Selection and Emergency Response Workflow for Handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





